Dibal-H
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
bis(2-methylpropyl)alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWXAPCAJCYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[AlH]CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Al | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-15-7 | |
| Record name | Diisobutylaluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the DIBAL-H Mechanism of Action in Ester Reduction
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminium hydride (DIBAL-H) stands as a powerful and versatile reducing agent in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in the selective reduction of various functional groups, with the partial reduction of esters to aldehydes being a hallmark application that is often challenging with other hydride reagents. This technical guide provides a comprehensive exploration of the core mechanism of this compound reduction of esters, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.
Core Reduction Mechanism
The reduction of esters by this compound is fundamentally a two-step process characterized by an initial Lewis acid-base coordination followed by an intramolecular hydride transfer.[1] Although this compound exists as a dimer or trimer, it is often depicted as a monomer for mechanistic clarity.[1] The aluminum center in this compound is electron-deficient, rendering it a potent Lewis acid.[1][2]
The mechanism unfolds as follows:
-
Lewis Acid-Base Coordination: The reaction commences with the coordination of the electron-deficient aluminum atom of this compound to the Lewis basic carbonyl oxygen of the ester.[3][4] This coordination activates the carbonyl group, significantly enhancing the electrophilicity of the carbonyl carbon.[3]
-
Intramolecular Hydride Transfer: Following coordination, a hydride ion is transferred from the aluminum to the now highly electrophilic carbonyl carbon. This intramolecular transfer results in the formation of a tetrahedral intermediate.[3][4]
-
Low-Temperature Stabilization of the Tetrahedral Intermediate: A critical feature of this compound reductions is the ability to halt the reaction at the aldehyde stage. This is achieved by conducting the reaction at low temperatures, typically -78 °C.[1][3] At this temperature, the tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[3][5] This stability is the cornerstone of the partial reduction, preventing over-reduction to the primary alcohol.[1][2]
-
Hydrolysis: The reaction is quenched by the addition of a protic solvent, such as methanol (B129727) or water, at low temperature.[3][6] Subsequent aqueous workup hydrolyzes the aluminum-oxygen bond of the intermediate, leading to the formation of the desired aldehyde.[1][7] If the reaction temperature is allowed to rise before quenching, or if an excess of this compound is used, the tetrahedral intermediate can collapse, and the resulting aldehyde can be further reduced to the primary alcohol.[6][8]
Quantitative Data on this compound Ester Reductions
The efficiency of this compound reductions is highly dependent on the substrate, solvent, temperature, and stoichiometry of the reagent. The following table summarizes representative reaction conditions and yields for the reduction of various esters to either aldehydes or alcohols.
| Substrate | Product | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Benzoate | Benzaldehyde | 1.05 | Diethyl Ether | -78 | 1.5 | Not specified |
| Methyl 4-(bromomethyl)benzoate | [4-(bromomethyl)phenyl]methanol | 2.2 | Not specified | Not specified | Not specified | 90 |
| 6-bromohexanoic acid | 6-bromohexanol | 3 | Not specified | Ambient | Not specified | 94 |
| α,β-Unsaturated Ester | α,β-Unsaturated Aldehyde | Stoichiometric | Not specified | Low | Not specified | Major product |
| α,β-Unsaturated Ester | Allylic Alcohol | Excess | Not specified | Higher | Not specified | Major product |
| Diester | Monoaldehyde | Not specified | Not specified | Low | Not specified | Selective reduction |
Yields are highly substrate and reaction condition dependent.[3] Precise control of stoichiometry is crucial, as an excess of this compound can lead to the formation of the alcohol byproduct.[3]
Experimental Protocols
Detailed methodologies are critical for the successful and reproducible execution of this compound reductions.
General Protocol for the Partial Reduction of Esters to Aldehydes:
This procedure provides a general guideline for the partial reduction of an ester to an aldehyde using this compound.[3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a dropping funnel is charged with the ester (1.0 eq) dissolved in an anhydrous solvent (e.g., DCM, THF, or toluene).[3][6]
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[1]
-
Addition of this compound: A solution of this compound (1.0 - 1.2 eq) is added dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.[3]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for a specified time, typically 1-3 hours. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).[3]
-
Quenching: Upon completion, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.[3]
-
Work-up: The reaction mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers are observed. Alternatively, a dilute acid solution can be cautiously added.[3][6]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent such as ethyl acetate.[3]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
Purification: The crude aldehyde is purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[3]
General Protocol for the Reduction of Esters to Primary Alcohols:
To achieve the complete reduction of an ester to a primary alcohol, the reaction temperature is typically allowed to rise.
-
Reaction Setup and Reagent Addition: Follow steps 1-3 of the aldehyde synthesis protocol.
-
Warming: After stirring at -78 °C for approximately 2 hours, the reaction is slowly brought to room temperature and stirring is continued for an additional 6 hours.[6]
-
Quenching, Work-up, and Purification: Follow steps 5-9 of the aldehyde synthesis protocol.
Mandatory Visualizations
Diagram of the this compound Ester Reduction Mechanism:
Caption: Mechanism of this compound reduction of an ester.
Experimental Workflow for Ester to Aldehyde Reduction:
Caption: A generalized experimental workflow for the this compound reduction of esters.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
The Core Utility of DIBAL-H in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBAL-H) stands as a powerful and versatile reducing agent in the arsenal (B13267) of synthetic organic chemists. Its widespread application stems from its unique ability to selectively reduce a variety of functional groups, a feature attributable to its bulky nature and electrophilic character. This allows for a fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents. This in-depth guide explores the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Reduction Mechanism: A Two-Step Dance of Coordination and Hydride Transfer
The efficacy of this compound as a selective reducing agent is rooted in its reaction mechanism. The aluminum center in this compound is electron-deficient, rendering it a Lewis acid. The reduction process is generally accepted to proceed through a two-step mechanism:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum atom of this compound coordinates to the Lewis basic atom of the substrate, typically the oxygen of a carbonyl group or the nitrogen of a nitrile. This coordination activates the functional group, increasing the electrophilicity of the carbon atom.
-
Intramolecular Hydride Transfer: Following coordination, a hydride ion (H⁻) is transferred from the aluminum to the activated carbon atom. This intramolecular transfer within the coordination complex is efficient and leads to the formation of a tetrahedral intermediate. At low temperatures, typically -78 °C, this intermediate is stable, which is the key to achieving partial reduction. Subsequent aqueous workup hydrolyzes the intermediate to yield the final product.
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Substrate [label="Substrate\n(Ester, Nitrile, Lactone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIBALH [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate\n(Stable at low temp.)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(Aldehyde, Lactol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Intermediate [label="Coordination &\nHydride Transfer"]; Intermediate -> Product [label="Aqueous Workup"]; }
Caption: General mechanism of this compound reduction.
Key Applications and Quantitative Data
This compound is employed in a wide array of reductions. The following sections detail its primary applications with quantitative data summarized for easy comparison.
Partial Reduction of Esters to Aldehydes
One of the most valuable applications of this compound is the partial reduction of esters to aldehydes. By carefully controlling the reaction conditions, particularly temperature, over-reduction to the primary alcohol can be avoided.
| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| Aromatic Esters | ||||
| Ethyl Benzoate (B1203000) | Toluene (B28343) | -78 | 1.1 | ~90 |
| Methyl 4-chlorobenzoate | CH₂Cl₂ | -78 | 1.1 | ~95 |
| Ethyl 4-nitrobenzoate | Toluene | -78 | 1.2 | ~85 |
| Aliphatic Esters | ||||
| Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| Methyl 3-phenylpropanoate | CH₂Cl₂ | -78 | 1.1 | ~92 |
Partial Reduction of Nitriles to Aldehydes
This compound is also highly effective for the reduction of both aliphatic and aromatic nitriles to their corresponding aldehydes. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup.
| Substrate | Product | Yield (%) |
| Benzonitrile (B105546) | Benzaldehyde (B42025) | 85 |
| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 |
| 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 |
| 3-Phenylpropionitrile | 3-Phenylpropanal | 75 |
| 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 |
Reduction of Lactones to Lactols
Lactones, being cyclic esters, are readily reduced by this compound to the corresponding lactols (cyclic hemiacetals). This transformation is particularly useful in the synthesis of carbohydrates and other natural products.
| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| γ-Butyrolactone | Toluene | -78 | 1.1 | ~90 |
| δ-Valerolactone | CH₂Cl₂ | -78 | 1.1 | ~85 |
| ε-Caprolactone | Toluene | -78 | 1.2 | ~88 |
Detailed Experimental Protocols
The success of a this compound reduction is highly dependent on the strict adherence to anhydrous conditions and precise temperature control. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Experimental Workflow
Caption: A typical experimental workflow for a this compound reduction.
Protocol 1: Partial Reduction of an Ester to an Aldehyde - Synthesis of Benzaldehyde from Methyl Benzoate
-
Materials:
-
Methyl benzoate
-
This compound (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply, low-temperature bath (-78 °C)
-
-
Procedure:
-
Under an inert atmosphere, a solution of methyl benzoate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound solution (1.1 eq) is added dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and 1 M hydrochloric acid is added. The mixture is stirred vigorously until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.
-
The product is purified by flash column chromatography or distillation.
-
-
Expected Yield: ~90%
-
Spectroscopic Data for Benzaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.54 (t, J = 7.6 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192.4, 136.5, 134.5, 129.8, 129.0.
-
Protocol 2: Partial Reduction of a Nitrile to an Aldehyde - Synthesis of Benzaldehyde from Benzonitrile
-
Materials:
-
Benzonitrile
-
This compound (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, syringe, magnetic stirrer, inert gas supply, low-temperature bath (-78 °C)
-
-
Procedure:
-
Under an inert atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask.
-
The solution is cooled to -78 °C.
-
This compound solution (1.2 eq) is added slowly via syringe, keeping the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred until any precipitate dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude benzaldehyde is purified by column chromatography.
-
-
Expected Yield: ~85%
Protocol 3: Reduction of a Lactone to a Lactol - Synthesis of 2-Hydroxytetrahydrofuran from γ-Butyrolactone
-
Materials:
-
γ-Butyrolactone
-
This compound (1.0 M solution in toluene)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply, low-temperature bath (-78 °C)
-
-
Procedure:
-
A solution of γ-butyrolactone (1.0 eq) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
This compound solution (1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydroxytetrahydrofuran.
-
-
Expected Yield: ~90%
-
Spectroscopic Data for 2-Hydroxytetrahydrofuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.50 (m, 1H), 4.05-3.85 (m, 2H), 2.10-1.80 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 98.5, 67.8, 33.5, 23.0.
-
Conclusion
This compound is an indispensable tool in modern organic synthesis, offering a unique level of control and selectivity in the reduction of various functional groups. Its ability to partially reduce esters and nitriles to aldehydes at low temperatures provides a critical pathway for the synthesis of complex molecules. By understanding the core principles of its reactivity and adhering to meticulous experimental technique, researchers can effectively harness the power of this compound to achieve their synthetic goals. The provided data and protocols serve as a comprehensive resource for the successful application of this versatile reagent in a research and development setting.
Diisobutylaluminum Hydride (DIBAL-H): A Comprehensive Technical Guide to Structure, Bonding, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum hydride (DIBAL-H) is a highly versatile and selective reducing agent of significant importance in organic synthesis. Its unique reactivity, stemming from its distinct structural and bonding characteristics, allows for a range of transformations that are often challenging with other hydride reagents. This technical guide provides an in-depth exploration of the core principles governing the structure and bonding of this compound, a summary of its physicochemical properties, detailed experimental protocols for its application in key synthetic transformations, and a discussion of its reactivity and reaction mechanisms.
Structure and Bonding Properties
Diisobutylaluminum hydride, with the chemical formula C₈H₁₉Al, is an organoaluminum compound that does not typically exist as a simple monomer.[1] Its structure and bonding are characterized by the strong tendency of the electron-deficient aluminum center to achieve a higher coordination number through the formation of aggregates.
Aggregation State: A Monomer-Dimer-Trimer Equilibrium
In solution, this compound exists in a dynamic equilibrium between monomeric, dimeric, and trimeric forms.[2] The predominant species is dependent on the solvent and concentration. The dimeric form, (i-Bu₂AlH)₂, is generally the most prevalent.[1] This aggregation is a consequence of the Lewis acidic nature of the aluminum atom, which seeks to alleviate its electron deficiency.
The formation of these aggregates occurs through the establishment of bridging hydride bonds, where a hydride ligand is shared between two aluminum centers.[1] These three-center, two-electron bonds are a hallmark of organoaluminum hydrides. The isobutyl groups, being bulkier, remain as terminal ligands.
Bonding in the Dimeric Structure
Lewis Acidity and Electrophilic Nature
The electron-deficient nature of the aluminum center in this compound confers significant Lewis acidity to the molecule. This property is central to its reactivity, as this compound acts as an electrophilic reducing agent.[2] Unlike nucleophilic hydride reagents such as lithium aluminum hydride (LiAlH₄), which donate a hydride anion (H⁻), this compound coordinates to Lewis basic sites (e.g., the oxygen of a carbonyl group) before hydride transfer.[3][4] This initial coordination activates the substrate towards reduction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is a pyrophoric liquid that reacts violently with water and air, necessitating handling under an inert atmosphere.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉Al | [5][6] |
| Molecular Weight | 142.22 g/mol | [5][6] |
| Appearance | Colorless liquid | [6][7] |
| Density | 0.798 g/cm³ | [8] |
| Melting Point | -80 °C to -70 °C | [1][6] |
| Boiling Point | 116-118 °C @ 1 mmHg | [1] |
| Solubility | Soluble in hydrocarbon solvents (e.g., hexane, toluene), THF, and ether. Reacts violently with water. | [1][8] |
Experimental Protocols
This compound is a powerful tool in organic synthesis, most notably for the partial reduction of esters and nitriles to aldehydes. The following are detailed, generalized protocols for these key transformations.
Synthesis of this compound
This compound can be prepared by the thermal decomposition of triisobutylaluminum (B85569) (TIBAL). This process involves a β-hydride elimination from one of the isobutyl groups of TIBAL.[1][2]
Reaction: (i-Bu₃Al)₂ → (i-Bu₂AlH)₂ + 2 (CH₃)₂C=CH₂
Procedure: A detailed experimental procedure for the industrial-scale synthesis involves reacting an active aluminum paste with isobutylene (B52900) and hydrogen in a reaction kettle at a temperature of 110-140 °C and a pressure of 5.5-6.0 MPa, using an aluminum agent as an initiator.[9] The content of this compound in the final product can be controlled by adjusting the amount of isobutylene and the reaction time.[9] For laboratory-scale preparations, heating commercially available triisobutylaluminum is the standard method.[1]
General Protocol for the Reduction of Esters to Aldehydes
This protocol describes a general procedure for the selective reduction of an ester to an aldehyde using this compound. Low reaction temperatures are critical to prevent over-reduction to the corresponding alcohol.
Materials:
-
Ester
-
Anhydrous solvent (e.g., toluene, dichloromethane (B109758), or THF)
-
This compound solution (typically 1.0 M in a hydrocarbon solvent)
-
Methanol (for quenching)
-
Aqueous workup solution (e.g., saturated aqueous Rochelle's salt or dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add the aqueous workup solution and stir vigorously until two clear layers are observed (in the case of Rochelle's salt) or until the precipitate dissolves (in the case of acid).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography or distillation if necessary.
General Protocol for the Reduction of Nitriles to Aldehydes
This protocol outlines a general procedure for the reduction of a nitrile to an aldehyde using this compound, followed by hydrolytic workup of the intermediate imine.
Materials:
-
Nitrile
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
This compound solution (typically 1.0 M in a hydrocarbon solvent)
-
Aqueous workup solution (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere, dissolve the nitrile (1.0 equivalent) in the anhydrous solvent in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C.
-
Slowly add the this compound solution (1.0-1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of the aqueous acid solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir until any precipitate dissolves.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, filter, and concentrate to give the crude aldehyde.
-
Purify as needed.
Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by its electrophilic nature and the steric bulk of the isobutyl groups. These factors contribute to its remarkable chemoselectivity.
General Mechanism of Carbonyl and Nitrile Reduction
The reduction of carbonyls and nitriles by this compound proceeds through a common mechanistic pathway:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum atom of this compound coordinates to the Lewis basic oxygen of the carbonyl group or the nitrogen of the nitrile. This coordination polarizes the C=O or C≡N bond, increasing the electrophilicity of the carbon atom.[3][4]
-
Hydride Transfer: An intramolecular transfer of a hydride from the aluminum to the activated carbon atom occurs. This step forms a tetrahedral intermediate in the case of carbonyl compounds or an imine-aluminum complex from nitriles.[3]
-
Hydrolysis: The reaction is quenched with an aqueous workup, which hydrolyzes the aluminum-oxygen or aluminum-nitrogen bond to release the final product. For ester reductions, the tetrahedral intermediate collapses to the aldehyde upon hydrolysis. For nitrile reductions, the imine intermediate is hydrolyzed to the aldehyde.[3]
The stability of the tetrahedral intermediate at low temperatures is key to the partial reduction of esters to aldehydes. At higher temperatures, this intermediate can collapse, and the resulting aldehyde can be further reduced to an alcohol.[2]
Chemoselectivity
This compound exhibits remarkable chemoselectivity, allowing for the reduction of more reactive functional groups in the presence of less reactive ones. For instance, esters and amides can often be selectively reduced in the presence of less Lewis basic functional groups. The outcome of this compound reductions can be finely tuned by controlling the reaction temperature and stoichiometry.[10] Generally, 1 equivalent of this compound at low temperatures favors partial reduction, while excess reagent and/or higher temperatures can lead to complete reduction.[2]
Conclusion
Diisobutylaluminum hydride is a powerful and selective reducing agent with a rich chemistry dictated by its unique structural and bonding properties. Its existence as a dimeric or trimeric species with bridging hydrides, coupled with the Lewis acidic nature of the aluminum center, underpins its utility in a wide range of organic transformations. The ability to control its reactivity through careful manipulation of reaction conditions makes this compound an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of complex molecular targets. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Diisobutylaluminium hydride | 1191-15-7 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN102443019A - Process for producing diisobutyl aluminium hydride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Dichotomy of Reactivity: An In-depth Technical Guide to the Lewis Acidity of Diisobutylaluminium Hydride
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Diisobutylaluminium hydride (DIBAL-H) is a versatile and highly selective reducing agent pivotal in modern organic synthesis. Its reactivity is intrinsically governed by its nature as a potent Lewis acid. This technical guide provides a comprehensive examination of the Lewis acidity of this compound, offering quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanistic pathways. Understanding the nuances of its Lewis acidic character is paramount for optimizing existing synthetic routes and for the rational design of novel chemical transformations in pharmaceutical and materials science.
Introduction
Diisobutylaluminium hydride is a powerful and versatile reducing agent in organic synthesis, prized for its ability to selectively reduce a variety of functional groups.[1] Its bulky nature and electrophilic character allow for fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents.[1][2] The core of this compound's reactivity lies in the electron-deficient aluminum center, which functions as a Lewis acid. This guide delves into the fundamental principles of this compound's Lewis acidity, its quantification, and its profound impact on reaction mechanisms.
The Lewis Acidic Character of this compound
The aluminum atom in diisobutylaluminium hydride possesses a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid.[2][3] This electrophilicity is the driving force behind its characteristic reactions. In solution, this compound exists as a dimer or trimer, where hydride atoms bridge the aluminum centers.[4] This oligomerization significantly influences its Lewis acidity, with the monomeric form being the most Lewis acidic species.
The primary role of this compound's Lewis acidity is in the initial coordination to a Lewis basic substrate, such as the oxygen of a carbonyl group or the nitrogen of a nitrile.[1][3] This coordination activates the substrate towards nucleophilic attack by the hydride, initiating the reduction process.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common parameters are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride (B91410) Ion Affinity (FIA).
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. Computationally determined FIA values for this compound in its various aggregation states highlight the influence of its structure on its Lewis acidic strength.
| Species | Fluoride Ion Affinity (FIA) in kJ/mol |
| Monomeric this compound | 435 |
| Dimeric this compound | 385 |
| Trimeric this compound | 368 |
Table 1: Computationally Determined Fluoride Ion Affinities of this compound Species. The data clearly indicates that the monomeric form of this compound is the most potent Lewis acid, with its strength diminishing upon oligomerization.
Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[5] The resulting value is known as the Acceptor Number (AN).
Experimental Protocols
General Protocol for the Gutmann-Beckett Method with Air-Sensitive Reagents
The determination of the Acceptor Number for an air-sensitive compound like this compound requires rigorous anhydrous and anaerobic techniques. The following is a generalized protocol that can be adapted for such a measurement.
Materials:
-
Anhydrous, degassed solvent (e.g., toluene, hexane)
-
Triethylphosphine oxide (Et₃PO), dried and stored under inert atmosphere
-
The Lewis acid to be analyzed (e.g., this compound solution)
-
NMR tubes with J. Young valves or sealed under inert atmosphere
-
Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
All manipulations are to be performed under an inert atmosphere using a Schlenk line or in a glovebox.
-
A stock solution of Et₃PO in the chosen anhydrous, degassed solvent is prepared.
-
In an inert atmosphere, a precise amount of the Lewis acid solution (e.g., this compound) is added to a known volume of the Et₃PO stock solution in an NMR tube.
-
The NMR tube is securely sealed.
-
A ³¹P NMR spectrum is acquired. The chemical shift of the Et₃PO-Lewis acid adduct is recorded.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0), where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[5]
The Role of Lewis Acidity in this compound Mediated Reactions
The Lewis acidic nature of this compound is fundamental to its reaction mechanisms. The initial coordination of the aluminum center to the substrate is the key step that dictates the reaction pathway and selectivity.
Reduction of Esters and Nitriles
The most prominent application of this compound is the partial reduction of esters and nitriles to aldehydes.[2][6] The reaction proceeds through a Lewis acid-base adduct intermediate.
Figure 1: General mechanism for the this compound reduction of esters and nitriles.
Influence of Aggregation on Lewis Acidity and Reactivity
As indicated by the FIA data, the aggregation state of this compound directly impacts its Lewis acidity. The monomer is the most reactive species due to its higher Lewis acidity.
Figure 2: Relationship between this compound aggregation, Lewis acidity, and reactivity.
Conclusion
The Lewis acidity of diisobutylaluminium hydride is a cornerstone of its synthetic utility. While direct experimental quantification via the Gutmann-Beckett method remains elusive due to practical challenges, computational studies providing Fluoride Ion Affinities offer valuable insights into its Lewis acidic strength. The interplay between its aggregation state and Lewis acidity is a critical factor in controlling its reactivity and selectivity. A thorough understanding of these principles is essential for professionals in drug development and chemical research to effectively harness the full potential of this important reagent. Further experimental and computational work is warranted to provide a more complete quantitative picture of the Lewis acidity of this compound and related organoaluminum hydrides.
References
The Advent and Evolution of DIBAL-H: A Technical Guide to a Landmark Reducing Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminium hydride (DIBAL-H) stands as a cornerstone reagent in modern organic synthesis, prized for its unique ability to effect selective reductions of a wide array of functional groups. This technical guide delves into the discovery, historical development, and core applications of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to support its use in research and development.
Discovery and Historical Development
The story of this compound begins in the mid-20th century at the Max Planck Institute for Coal Research in Mülheim an der Ruhr, Germany. In 1955, as part of their broader investigations into the reactivity of organoaluminium compounds, Karl Ziegler, Kurt Schneider, and Josef Schneider first reported on diisobutylaluminium hydride.[1][2] Initially, its utility was demonstrated in the reduction of aldehydes to alcohols.[1]
A pivotal moment in the historical development of this compound came with the discovery of its capacity for the partial reduction of esters and nitriles to aldehydes, a transformation that was challenging with more powerful reducing agents like lithium aluminium hydride (LiAlH₄), which typically led to over-reduction to alcohols and amines, respectively.[3][4][5] This breakthrough, demonstrating the unique selectivity of this compound at low temperatures, solidified its place as an indispensable tool in the synthetic chemist's arsenal. The seminal work by Zakharkin and Khorlina in the early 1960s was instrumental in establishing this application.
The development of this compound was a direct offshoot of Ziegler's Nobel Prize-winning research on organometallic compounds and their application in polymerization, where it was initially investigated as a cocatalyst.[3][6]
Synthesis of this compound
This compound is commercially available, most often as a solution in organic solvents like toluene (B28343) or hexanes.[2][7] For laboratory purposes, it is typically prepared by the thermal decomposition of triisobutylaluminium (TIBAL) via a β-hydride elimination.[2][7]
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol describes a general method for the laboratory-scale synthesis of this compound from triisobutylaluminium.
Materials:
-
Triisobutylaluminium (TIBAL)
-
Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)
-
Inert atmosphere (e.g., dry nitrogen or argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Heating mantle and temperature controller
-
Distillation apparatus
Procedure:
-
Under a strict inert atmosphere, charge a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser with a solution of triisobutylaluminium in an anhydrous solvent.
-
Heat the solution to a temperature between 100-120 °C.
-
Maintain this temperature and monitor the reaction for the evolution of isobutene gas, which can be vented through a bubbler. The reaction is the β-hydride elimination of isobutene from TIBAL.
-
The reaction is typically complete after several hours. The progress can be monitored by analyzing aliquots for the disappearance of the starting material.
-
Once the reaction is complete, the resulting this compound solution can be cooled and used directly or purified by vacuum distillation.
Safety Note: Organoaluminium compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere by trained personnel.
Quantitative Data on this compound Reductions
The efficacy of this compound as a reducing agent is highly dependent on the substrate, solvent, temperature, and stoichiometry. The following tables summarize representative yields for the reduction of various functional groups.
Table 1: this compound Reduction of Aromatic and Aliphatic Esters to Aldehydes [8]
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
| 4 | Methyl Octanoate | Toluene | -78 | 1.2 | ~80 |
| 5 | Ethyl Decanoate | Hexane | -78 | 1.1 | ~88 |
Table 2: this compound Reduction of Nitriles to Aldehydes [9]
| Entry | Substrate | Product | Yield with this compound (%) |
| 1 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 |
| 2 | 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 |
| 3 | 3-Phenylpropionitrile | 3-Phenylpropanal | 75 |
| 4 | 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 |
Experimental Protocols for Key Reductions
The following are detailed, generalized protocols for the reduction of common functional groups using this compound.
Partial Reduction of Esters to Aldehydes
This protocol outlines the general procedure for the selective reduction of an ester to an aldehyde.[8][10][11]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
This compound (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (B129727) (for quenching)
-
Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
Procedure:
-
Under an inert atmosphere, dissolve the ester in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise via syringe or an addition funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess this compound.
-
Allow the reaction mixture to warm to room temperature.
-
For the work-up, add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Separate the organic layer and extract the aqueous layer two to three times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.
Reduction of Nitriles to Aldehydes
The protocol for the reduction of a nitrile to an aldehyde is very similar to that of an ester, emphasizing the need for anhydrous conditions and low temperatures.[11][12]
Procedure:
-
Follow steps 1-4 as described in the ester reduction protocol, using the nitrile as the substrate.
-
After the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol.
-
For the work-up, an acidic solution (e.g., 1 M HCl) is typically used to facilitate the hydrolysis of the intermediate imine.
-
Follow steps 8-10 from the ester reduction protocol to isolate and purify the aldehyde product.
Signaling Pathways and Mechanistic Diagrams
The selectivity of this compound reductions is rooted in the formation of a stable intermediate at low temperatures. The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways.
This compound Reduction of an Ester to an Aldehyde
The mechanism involves the coordination of the Lewis acidic aluminum center of this compound to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer, leading to a stable tetrahedral intermediate at low temperatures. Aqueous work-up then furnishes the aldehyde.[4]
Caption: Mechanism of this compound Reduction of an Ester to an Aldehyde.
This compound Reduction of a Nitrile to an Aldehyde
The reduction of a nitrile follows a similar pathway, with the nitrile nitrogen coordinating to the aluminum center. Hydride transfer then forms an imine-aluminum complex, which is hydrolyzed to the aldehyde upon aqueous work-up.[4]
Caption: Mechanism of this compound Reduction of a Nitrile to an Aldehyde.
Experimental Workflow for this compound Reductions
The following diagram illustrates a generalized experimental workflow for performing a this compound reduction in a laboratory setting.
Caption: Generalized Experimental Workflow for this compound Reductions.
References
- 1. acs.org [acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Diisobutylaluminium_hydride [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
The Solubility of DIBAL-H in Organic Solvents: A Technical Guide
Diisobutylaluminium hydride (DIBAL-H) is a potent and highly selective reducing agent integral to numerous applications in organic synthesis, from research laboratories to industrial-scale drug development. Its efficacy is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details on commercially available solutions, and essential experimental protocols for its use.
Solubility Profile of this compound
This compound is a colorless liquid that is pyrophoric, reacting violently with air and water.[1][2] For this reason, it is almost exclusively handled as a solution in an inert organic solvent.[1][3] this compound exhibits high solubility in a wide range of non-polar and ethereal solvents. While quantitative solubility limits (e.g., g/100g of solvent at a specific temperature) are not extensively published, likely due to its high miscibility in common solvents, its general solubility characteristics are well-established.
Qualitative Solubility:
-
Highly Soluble/Miscible: this compound is highly soluble in and miscible with hydrocarbon solvents such as hexane, heptane, cyclohexane, and aromatic hydrocarbons like toluene (B28343).[2][4][5] It is also soluble in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[1][5]
-
Reactive with Protic Solvents: this compound reacts vigorously and exothermically with protic solvents, including water and alcohols.[4][5] This reactivity is a critical safety consideration and also precludes the use of these solvents for dissolving this compound.
-
Decomposition in Certain Solvents: While soluble in THF, solutions of this compound in ethers have been reported to decompose violently, particularly at elevated temperatures.[6] It is recommended that THF solutions be used promptly and stored at low temperatures.[6]
Data on Commercially Available this compound Solutions:
The most practical data for researchers comes from the concentrations of commercially available this compound solutions. These concentrations represent stable and commonly used formulations.
| Solvent | Typical Commercial Concentrations (Molarity) | Weight Percentage (wt%) |
| Toluene | 1.0 M, 1.2 M, 1.5 M | ~20% |
| Hexane(s) | 1.0 M | Not specified |
| Heptane | 1.0 M | Not specified |
| Cyclohexane | 1.0 M, 1.1 M | Not specified |
| Tetrahydrofuran (THF) | 0.85 M, 1.0 M | ~14-16% |
| Dichloromethane (DCM) | 1.0 M | Not specified |
This table is a compilation of data from various chemical suppliers and safety data sheets.[2][3][6][7][8][9]
Experimental Protocols
Accurate and safe handling of this compound is paramount. The following protocols provide a framework for determining the concentration of this compound solutions and a general procedure for its use in a typical reduction reaction.
Protocol 1: Determination of this compound Concentration by Titration
The precise concentration of active hydride in a this compound solution can diminish over time due to handling and storage conditions. Therefore, it is crucial to titrate the solution before use in sensitive reactions. A common method involves reaction with a known excess of a reactive aldehyde, followed by quenching and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Materials:
-
This compound solution of unknown concentration
-
Anhydrous solvent (e.g., THF or toluene)
-
p-Methoxybenzaldehyde (p-anisaldehyde)
-
Acetic acid
-
NMR tube and spectrometer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), accurately dispense a known volume of the this compound solution into a dry reaction vessel.
-
Add a two-fold molar excess of a solution of p-methoxybenzaldehyde in the same anhydrous solvent.
-
Allow the reaction to proceed for a few minutes.
-
Quench the reaction by adding an excess of acetic acid.
-
Transfer an aliquot of the homogeneous mixture to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Determine the percentage conversion of p-methoxybenzaldehyde to p-methoxybenzyl alcohol by integrating the respective aldehyde and alcohol peaks.
-
From the percentage conversion and the initial amounts of reactants, calculate the concentration of the active this compound.[10]
Protocol 2: General Procedure for Ester Reduction to an Aldehyde
This protocol describes a typical laboratory-scale reduction of an ester to an aldehyde using this compound, a common application of this reagent.[11][12]
Safety Precaution: this compound is a pyrophoric reagent that reacts violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.[11]
Materials:
-
Ester substrate
-
Anhydrous solvent (e.g., toluene, DCM, or THF)
-
Titrated this compound solution (typically 1.0 M in a hydrocarbon solvent)
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute hydrochloric acid
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, and a low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, dissolve the ester in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[11][12]
-
Slowly add the this compound solution dropwise from the dropping funnel, ensuring the internal temperature remains below -70 °C.[11]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]
-
Quenching: While maintaining the low temperature, slowly and carefully add methanol to quench the excess this compound.[12][13]
-
Allow the mixture to warm to room temperature.
-
Work-up: Add an aqueous solution of Rochelle's salt and stir vigorously until the aluminum salts precipitate and the mixture becomes clear.[12][14] Alternatively, slowly add dilute hydrochloric acid until the precipitated salts dissolve.[13]
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified further if necessary.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a this compound reduction reaction, from setup to product isolation.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 3. Diisobutylaluminium hydride solution, 20% wt in toluene 1191-15-7 India [ottokemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. adichemistry.com [adichemistry.com]
- 6. gelest.com [gelest.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. Diisobutylaluminum hydride, 1.5 M in toluene 1191-15-7 India [ottokemi.com]
- 9. Diisobutylaluminum hydride, 1M solution in toluene 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Thermodynamic Profile of Diisobutylaluminium Hydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data available for diisobutylaluminium hydride (DIBAL-H), a critical reducing agent in organic synthesis. The information compiled herein is intended to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.
Core Thermodynamic Data
The following tables summarize the key thermodynamic properties of diisobutylaluminium hydride in its liquid state. These values are essential for reaction modeling, safety assessments, and process optimization.
| Thermodynamic Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -402 ± 16 | kJ/mol | [1] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -6299 ± 16 | kJ/mol | [1] |
| Standard Molar Entropy (liquid, 298.15 K) | 347.0 | J/(mol·K) | [2] |
| Specific Heat (at 57 °C) | 2.15 | J/g | [3] |
| Heat of Combustion | -6412 | kJ/mol | [4] |
Physicochemical Properties
A summary of essential physicochemical properties of diisobutylaluminium hydride is provided below.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₈H₁₉Al (monomer) | - | [5] |
| Molar Mass | 142.22 (monomer), 284.44 (dimer) | g/mol | [5] |
| Appearance | Colorless liquid | - | [5] |
| Density | 0.798 | g/cm³ | [6] |
| Melting Point | -80 | °C | [2] |
| Boiling Point | 116-118 °C at 1 mmHg | - | [6] |
| Solubility | Miscible with hydrocarbon solvents | - | [6] |
Experimental Protocols for Thermodynamic Data Determination
The determination of thermodynamic properties for pyrophoric and air-sensitive compounds like diisobutylaluminium hydride requires specialized experimental techniques to ensure safety and accuracy. The following sections describe the general methodologies employed for these measurements.
Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry
The heat capacity and, by extension, the standard molar entropy of this compound were determined by Sheiman, Rabinovich, et al. using low-temperature adiabatic calorimetry.[1] This method is designed to measure the heat capacity of a substance as a function of temperature with high precision by minimizing heat exchange with the surroundings.
General Experimental Workflow:
Methodology Details:
-
Sample Handling and Preparation: All manipulations of this compound are performed under an inert atmosphere, typically within a glovebox, to prevent reaction with air and moisture. The liquid sample is carefully transferred into a specially designed calorimeter vessel, which is then hermetically sealed.
-
Calorimeter Setup: The sealed vessel containing the sample is placed inside an adiabatic calorimeter. This apparatus consists of a series of concentric shields, with the temperature of the outer shield being precisely controlled to match the temperature of the sample vessel, thereby minimizing heat loss.
-
Measurement Procedure: The sample is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). A known amount of electrical energy is then supplied to a heater within the sample vessel, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.
-
Data Analysis: The heat capacity at a given temperature is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over a wide temperature range to obtain the heat capacity as a function of temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data from absolute zero to 298.15 K, accounting for any phase transitions.
Determination of Enthalpy of Combustion by Bomb Calorimetry
The enthalpy of combustion of this compound is determined using a bomb calorimeter, a technique adapted for highly reactive and volatile liquids.[7]
General Experimental Workflow:
Methodology Details:
-
Sample Encapsulation: A precise amount of this compound is encapsulated in a thin-walled glass or quartz ampoule under an inert atmosphere. This is a critical step to prevent premature reaction before the experiment begins.
-
Bomb Preparation: The sealed ampoule is placed in the sample holder of a high-pressure stainless steel vessel, known as the "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and dissolve the combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire, which shatters the ampoule and initiates combustion. The heat released by the combustion of this compound is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and the mass of the this compound sample. Corrections are made for the heat of ignition and the formation of any side products.
Reaction Pathways and Mechanisms
This compound is a versatile reducing agent, and its reactivity is highly dependent on the substrate and reaction conditions, particularly temperature. One of its most common applications is the partial reduction of esters to aldehydes, a transformation that is often difficult to achieve with other hydride reagents.[8]
Reduction of an Ester to an Aldehyde:
The mechanism involves the coordination of the Lewis acidic aluminum center of this compound to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures (typically -78 °C).[8] Subsequent aqueous workup hydrolyzes this intermediate to yield the aldehyde.
This guide provides a foundational understanding of the thermodynamic properties of diisobutylaluminium hydride, supported by generalized experimental methodologies and a key reaction pathway. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and safety protocols.
References
- 1. fauske.com [fauske.com]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reactivity of Diisobutylaluminum Hydride (DIBAL-H) with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its interaction with protic solvents is of critical importance, primarily in the context of quenching excess reagent after a reduction reaction. This guide provides a comprehensive technical overview of the reactivity of this compound with common protic solvents such as water, alcohols, and amines. It delves into the thermochemistry of these reactions, outlines detailed experimental protocols for safe and effective quenching, and presents quantitative data to inform laboratory practice. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle these highly exothermic reactions safely and efficiently.
Introduction
Diisobutylaluminum hydride (this compound) is a highly reactive organoaluminum compound valued for its efficacy as a reducing agent.[1] It is particularly useful for the partial reduction of esters and nitriles to aldehydes.[2] A crucial aspect of working with this compound is understanding its vigorous and often violent reactivity with protic solvents.[3] This reactivity is harnessed in the "quenching" step of a reaction workup to neutralize any excess this compound. However, the high exothermicity of these reactions necessitates careful control to ensure safety and prevent unwanted side reactions. This document provides a detailed examination of the reactivity of this compound with various protic solvents, supported by thermochemical data, experimental procedures, and safety guidelines.
Thermochemistry of this compound Reactions with Protic Solvents
The reaction of this compound with protic solvents is a highly exothermic acid-base reaction. The hydride ligand on the aluminum atom acts as a strong base, abstracting the acidic proton from the protic solvent. This reaction proceeds rapidly and can be violent if not properly controlled.[3]
Enthalpy of Reaction
(i-Bu)₂AlH + H-X → (i-Bu)₂Al-X + H₂
The standard enthalpy of formation for liquid this compound is approximately -402 ± 16 kJ/mol.[4] Using this value along with the standard enthalpies of formation for common protic solvents and assuming the formation of the corresponding diisobutylaluminum alkoxide or hydroxide (B78521), we can estimate the heat of reaction.
| Reactant (Protic Solvent) | Product ((i-Bu)₂Al-X) | ΔHf° (Reactant, liquid, kJ/mol) | Estimated ΔHf° (Product, liquid, kJ/mol) | Estimated ΔHrxn (kJ/mol) |
| Water (H₂O) | Diisobutylaluminum hydroxide ((i-Bu)₂AlOH) | -285.8 | - | Highly Exothermic |
| Methanol (B129727) (CH₃OH) | Diisobutylaluminum methoxide (B1231860) ((i-Bu)₂AlOCH₃) | -239.2 | - | Highly Exothermic |
| Ethanol (C₂H₅OH) | Diisobutylaluminum ethoxide ((i-Bu)₂AlOC₂H₅) | -277.6 | - | Highly Exothermic |
Studies on analogous trialkylaluminum compounds, such as triethylaluminium, show reaction enthalpies with alcohols to be in the range of -150 to -170 kJ/mol, further supporting the highly exothermic nature of these reactions.[5]
Kinetics and Reactivity
The reaction of this compound with protic solvents is generally very fast. The rate of reaction is influenced by several factors, including the nature of the protic solvent, the reaction temperature, and the presence of any Lewis bases.
Qualitatively, the reactivity of protic solvents with this compound follows the general order of acidity:
Water > Primary Alcohols > Secondary Alcohols > Tertiary Alcohols > Amines
This trend is consistent with the pKa values of the protic solvents. The reaction with water is particularly violent and can be explosive.[1] Reactions with alcohols are also very rapid and highly exothermic.[4] Amines react less vigorously than water and alcohols, but the reaction is still exothermic.
Kinetic studies on the alcoholysis of related organoaluminum compounds like triethylaluminium indicate that the reaction is typically second-order overall, being first-order with respect to both the aluminum alkyl and the alcohol.[5] The reaction rate is also influenced by the steric bulk of the alcohol, with primary alcohols reacting faster than secondary, which react faster than tertiary alcohols.[5]
Experimental Protocols for Quenching this compound
Given the high reactivity of this compound with protic solvents, a controlled and carefully executed quenching procedure is paramount for safety. The most common method involves the slow, dropwise addition of a protic solvent to the reaction mixture at a low temperature.
Standard Quenching Protocol with Methanol
This protocol is a general guideline for quenching excess this compound after a reduction reaction.
Materials:
-
Reaction mixture containing excess this compound
-
Anhydrous methanol
-
Cooling bath (e.g., dry ice/acetone, -78 °C)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Addition funnel or syringe pump
Procedure:
-
Ensure the reaction mixture is under an inert atmosphere and cooled to -78 °C in a cooling bath.
-
Slowly add anhydrous methanol dropwise to the stirred reaction mixture via an addition funnel or a syringe pump.
-
Monitor the addition rate carefully to control the evolution of gas (hydrogen) and prevent a rapid temperature increase.
-
After the addition of methanol is complete and gas evolution has subsided, the reaction can be allowed to slowly warm to room temperature.
-
Proceed with the aqueous workup as required for the specific reaction. This often involves the addition of water, dilute acid, or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts and facilitate their removal.[6]
Fieser Workup
The Fieser workup is a common procedure for quenching reactions involving aluminum hydrides, which helps to precipitate the aluminum salts for easy filtration.
Procedure:
-
After the initial quench with an alcohol (e.g., methanol) at low temperature, cautiously and sequentially add the following with vigorous stirring:
-
Water (e.g., 'x' mL per gram of this compound)
-
15% aqueous sodium hydroxide (e.g., 'x' mL per gram of this compound)
-
Water (e.g., '3x' mL per gram of this compound)
-
-
A granular precipitate of aluminum salts should form, which can be removed by filtration.
Safety Precautions
This compound is a pyrophoric material, meaning it can ignite spontaneously in air. It also reacts violently with water.[7] Therefore, strict adherence to safety protocols is essential.
-
Inert Atmosphere: Always handle this compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and glassware to prevent uncontrolled reactions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.
-
Controlled Addition: When quenching, always add the protic solvent slowly and in a controlled manner to the this compound solution, never the other way around.
-
Temperature Control: Maintain a low temperature during the quenching process to dissipate the heat of reaction.
-
Ventilation: Work in a well-ventilated fume hood.
Visualizations
Reaction Pathway
Caption: Reaction of this compound with a protic solvent.
Experimental Workflow for Quenching
Caption: Experimental workflow for quenching this compound.
Conclusion
The reaction of this compound with protic solvents is a fundamental and critical aspect of its use in organic synthesis. While this reactivity is essential for quenching excess reagent, its highly exothermic and rapid nature demands a thorough understanding and strict adherence to safety protocols. This guide has provided a detailed overview of the thermochemical and kinetic aspects of these reactions, along with practical experimental procedures for their controlled execution. By leveraging this information, researchers can safely and effectively utilize this compound in their synthetic endeavors, minimizing risks and optimizing reaction outcomes.
References
- 1. acs.org [acs.org]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]
- 4. diisobutylaluminium hydride [webbook.nist.gov]
- 5. akjournals.com [akjournals.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Chemoselectivity of DIBAL-H Reductions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, prized for its ability to chemoselectively reduce a variety of functional groups. Its efficacy is highly dependent on stoichiometry, temperature, and substrate structure, allowing for fine-tuned reactivity. This guide provides a comprehensive overview of the chemoselectivity of this compound reductions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of chemical transformations.
Core Principles of this compound Chemoselectivity
Diisobutylaluminum hydride (this compound) is an electrophilic reducing agent, a characteristic that governs its reactivity and selectivity.[1] Unlike nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄), the aluminum center in this compound acts as a Lewis acid, coordinating to the most Lewis basic atom of a functional group (typically oxygen or nitrogen) prior to hydride transfer.[2] This initial coordination activates the functional group, rendering it more susceptible to reduction.
The remarkable chemoselectivity of this compound is primarily controlled by two key factors:
-
Stoichiometry: Precise control over the amount of this compound is crucial. For the partial reduction of esters and nitriles to aldehydes, typically one equivalent of the reagent is used.[3] An excess will lead to further reduction to the corresponding alcohol or amine.
-
Temperature: Low reaction temperatures, most commonly -78 °C (the sublimation point of dry ice), are essential for achieving partial reductions. At these temperatures, the tetrahedral intermediate formed after the initial hydride transfer is stable.[4] This intermediate collapses to the aldehyde or imine only upon aqueous workup. At higher temperatures, this intermediate is unstable and can undergo further reduction.
The bulky isobutyl groups on the aluminum atom also contribute to the selectivity by creating steric hindrance, which can influence the approach of the reagent to the substrate.[5]
Data Presentation: Quantitative Analysis of this compound Reductions
The following tables summarize the quantitative data for this compound reductions of various functional groups, providing a comparative overview of yields under different conditions.
Table 1: General Reductions of Various Functional Groups with this compound
| Functional Group | Substrate Example | Equivalents of this compound | Temperature (°C) | Product | Yield (%) | Reference |
| Ester | Ethyl Benzoate | 1.0 | -78 | Benzaldehyde | ~82 | [6] |
| Ester | Ethyl Benzoate | >2.0 | Room Temp | Benzyl Alcohol | >90 | [6] |
| Nitrile | Benzonitrile | 1.0 | -78 | Benzaldehyde | High | [6] |
| Nitrile | Benzonitrile | >2.0 | Room Temp | Benzylamine | High | [6] |
| Lactone | γ-Butyrolactone | 1.0 | -78 | Tetrahydrofuran-2-ol (Lactol) | High | [7] |
| Aldehyde | Benzaldehyde | 1.0 | -78 to RT | Benzyl Alcohol | High | [6] |
| Ketone | Acetophenone | 1.0 | -78 to RT | 1-Phenylethanol | High | [6] |
| Carboxylic Acid | Benzoic Acid | 2.0 | -70 | Benzaldehyde | Variable | [4] |
| Carboxylic Acid | Benzoic Acid | 3.0 | Higher Temp | Benzyl Alcohol | 72 | [1][8] |
| Amide (tertiary) | N,N-Dimethylbenzamide | 1.1 | -78 | Benzaldehyde | ~95 | [9] |
| α,β-Unsaturated Ester | Ethyl Cinnamate | 2.0 | -78 | Cinnamyl Alcohol | High | [4] |
Table 2: Chemoselective Reduction of Tertiary Amides in the Presence of Esters
Reaction Conditions: Substrate (1.0 equiv), this compound (1.1 equiv), THF, -78 °C, 30 min.
| Amide Substrate | Ester Present | Aldehyde Product | Yield (%) | Reference |
| N,N-Dimethylbenzamide | Ethyl Benzoate | Benzaldehyde | 95 | [9] |
| N,N-Dimethyl-4-methoxybenzamide | Ethyl Benzoate | 4-Methoxybenzaldehyde | 98 | [9] |
| N,N-Dimethyl-4-nitrobenzamide | Ethyl Benzoate | 4-Nitrobenzaldehyde | 92 | [9] |
| N,N-Dimethyl-cinnamamide | Ethyl Cinnamate | Cinnamaldehyde | 85 | [9] |
| Weinreb Amide of Benzoic Acid | Ethyl Benzoate | Benzaldehyde | 96 | [9] |
Experimental Protocols
General Protocol for the Partial Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
This compound (1.0 M solution in a hydrocarbon solvent, 1.0-1.2 equiv)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the ester dissolved in the anhydrous solvent.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The this compound solution is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.
-
Allow the mixture to warm to room temperature.
-
Add the saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed. Alternatively, slowly add 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two to three times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is purified by column chromatography, distillation, or recrystallization as required.
General Protocol for the Chemoselective Reduction of a Tertiary Amide to an Aldehyde in the Presence of an Ester
This protocol is adapted from a reported procedure for the selective reduction of tertiary amides.[9]
Materials:
-
Substrate containing both a tertiary amide and an ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 M solution in THF, 1.1 equiv)
-
Methanol (for quenching)
-
1 M HCl
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, the substrate is dissolved in anhydrous THF to a concentration of approximately 0.1 M.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound solution is added dropwise to the stirred solution over 15-20 minutes.
-
The reaction mixture is stirred at -78 °C for 30 minutes. Reaction progress can be monitored by Gas Chromatography (GC) analysis of quenched aliquots.
-
The reaction is quenched at -78 °C by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by column chromatography.
Mandatory Visualizations: Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships governing the chemoselectivity of this compound reductions.
Caption: General mechanism of this compound reduction at low temperature.
Caption: Factors influencing the chemoselectivity of this compound reductions.
Caption: Chemoselective reduction of a tertiary amide in the presence of an ester.
Conclusion
This compound is a highly valuable reagent for the chemoselective reduction of various functional groups, particularly for the partial reduction of esters and nitriles to aldehydes. The success of these transformations hinges on the careful control of reaction parameters, namely stoichiometry and temperature. The stability of the tetrahedral intermediate at low temperatures is the key to achieving partial reduction. This guide provides the necessary quantitative data, detailed experimental protocols, and mechanistic understanding to empower researchers in the effective application of this compound in their synthetic endeavors, particularly in the complex molecular architectures encountered in drug development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. echemi.com [echemi.com]
- 9. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
The Precision of Power: A Technical Guide to Diisobutylaluminum Hydride (DIBAL-H) in Undergraduate Organic Chemistry Experiments
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBAL-H) stands as a powerful and selective reducing agent in the arsenal (B13267) of synthetic organic chemistry. Its utility in the nuanced reduction of esters and lactones to aldehydes and lactols, respectively, makes it a valuable tool, the principles of which are often introduced in advanced undergraduate laboratory settings. This guide provides an in-depth technical overview of the application of this compound in these transformations, focusing on experimental protocols, quantitative data, and the underlying mechanistic principles.
Core Principles and Selectivity
This compound, a bulky and electrophilic hydride donor, offers a distinct advantage over more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] While LiAlH₄ typically reduces esters to primary alcohols, this compound allows for the isolation of the intermediate aldehyde under carefully controlled cryogenic conditions.[1] The selectivity of the this compound reduction is contingent on the stability of a key tetrahedral intermediate at low temperatures, typically -78 °C.[1][3] At this temperature, the intermediate is stable and does not readily collapse to eliminate the alkoxy group.[1] Upon quenching the reaction, this intermediate is hydrolyzed to furnish the desired aldehyde.[1]
Experimental Protocols
The successful execution of a this compound reduction hinges on meticulous attention to detail, particularly regarding anhydrous conditions and temperature control. This compound reacts violently with water and is pyrophoric in air.[4][5] All experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[1]
General Protocol for the Reduction of an Ester to an Aldehyde
This protocol is a generalized procedure synthesized from common laboratory practices.[1][6]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Diethyl Ether)[1][6]
-
This compound solution (1.0 - 1.2 M in a hydrocarbon solvent, 1.0 - 1.2 eq)[1]
-
Methanol (B129727) (for quenching)[1]
-
Saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt (sodium potassium tartrate)[7][8]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate[1][6]
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)[1][6]
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with a solution of the ester in the chosen anhydrous solvent.[1]
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: The this compound solution is added dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.[7]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 to 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching: While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of methanol to consume any excess this compound.[1]
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of ammonium chloride or Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed.[1][7]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent.[1]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][6]
-
Purification: The crude aldehyde can be purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[1]
Quantitative Data Presentation
The yield of a this compound reduction is highly dependent on the substrate, solvent, temperature, and the precision of the work-up procedure. The following tables summarize representative data for the this compound reduction of various esters and lactones.
| Substrate | Product | Solvent | Equivalents of this compound | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl Benzoate | Benzaldehyde | Diethyl Ether | 1.05 | 1.5 | -78 | ~82 | [7] |
| Ethyl-(S)-2-(tert-butyldimethylsilyloxy)propanoate | (S)-2-(tert-butyldimethylsilyloxy)propanal | Diethyl Ether | 1.05 | 1.5 | -78 | 61 | [8] |
| Ethyl (S)-2-methoxyethoxymethoxypropionate | (S)-2-methoxyethoxymethoxypropanal | Diethyl Ether | 1.05 | 1.5 | -78 | Quantitative | [8] |
Table 1: this compound Reduction of Various Esters to Aldehydes.
| Substrate | Product | Solvent | Equivalents of this compound | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sugar Lactone (specific structure not detailed) | Corresponding Lactol | Dichloromethane | Not specified | 0.5 | -78 | 90 | [9] |
Table 2: this compound Reduction of a Lactone to a Lactol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the general experimental workflow for a this compound reduction.
Safety Considerations
This compound is a pyrophoric and highly reactive reagent that demands strict adherence to safety protocols.[4]
-
Handling: Always handle this compound solutions under an inert atmosphere in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (consult manufacturer's compatibility data), and safety glasses are mandatory.[4]
-
Quenching: The quenching of excess this compound is highly exothermic and releases hydrogen gas. It must be performed slowly and at low temperatures.[3]
-
Spills: In case of a minor spill within a fume hood, use a non-reactive absorbent material like dry sand or vermiculite. Do not use combustible materials like paper towels. For major spills, evacuate the area and contact emergency services.[4]
-
Fire: A this compound fire is a Class D fire. Never use water or carbon dioxide extinguishers.[4]
Comparison with Alternative Reducing Agents
The choice of reducing agent is critical in synthetic planning. The following table provides a comparative overview of this compound with other common hydride reagents.
| Reducing Agent | Reactivity Profile | Key Applications | Advantages | Disadvantages |
| This compound | Powerful, bulky, electrophilic | Partial reduction of esters and nitriles to aldehydes; reduction of lactones to lactols.[1][3] | High selectivity for partial reductions at low temperatures.[1] | Pyrophoric, requires strict anhydrous and low-temperature conditions.[4] |
| LiAlH₄ | Very strong, nucleophilic | Reduction of a wide range of functional groups including esters, carboxylic acids, and amides to alcohols or amines.[2] | Highly reactive and versatile.[2] | Non-selective, reduces most polar functional groups; highly reactive with protic solvents.[1] |
| NaBH₄ | Mild, nucleophilic | Selective reduction of aldehydes and ketones to alcohols.[2] | Safe to handle in protic solvents; chemoselective for aldehydes and ketones.[2] | Does not reduce esters, carboxylic acids, or amides under standard conditions.[10] |
Table 3: Comparison of this compound with Other Common Hydride Reducing Agents.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Modern Alchemist's Tool: An In-depth Technical Guide to Diisobutylaluminum Hydride (DIBAL-H) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride, commonly known as DIBAL-H, stands as a powerful and versatile reducing agent in the arsenal (B13267) of the modern organic chemist. Its unique reactivity profile, characterized by its bulky nature and electrophilic character, allows for a degree of selectivity often unattainable with other hydride donors. This technical guide provides a comprehensive overview of the applications of this compound in contemporary organic synthesis, with a focus on its mechanism, chemoselectivity, and practical application in the synthesis of key functional groups.
Core Principles: Mechanism and Selectivity
This compound, with the chemical formula (i-Bu₂AlH)₂, is an organoaluminum hydride that exists as a dimer. Unlike nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄), this compound functions as a Lewis acid. The initial step in its reaction with carbonyl compounds is the coordination of the electron-deficient aluminum atom to the Lewis basic oxygen of the carbonyl group. This coordination activates the carbonyl group towards hydride transfer.
The steric bulk of the two isobutyl groups plays a crucial role in the selectivity of this compound. This steric hindrance modulates its reactivity, allowing for the partial reduction of functional groups where other, less hindered reagents would lead to over-reduction. Temperature control is another critical factor in harnessing the selectivity of this compound. Many of its most valuable transformations are carried out at low temperatures, typically -78 °C, to stabilize key intermediates and prevent further reaction.
Key Transformations and Applications
Partial Reduction of Esters to Aldehydes
One of the most widely recognized applications of this compound is the partial reduction of esters to aldehydes. This transformation is a cornerstone of organic synthesis, providing access to a critical functional group from a more stable precursor. At low temperatures, this compound reacts with an ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the corresponding aldehyde. This method provides a valuable alternative to the complete reduction of esters to primary alcohols, which is typically observed with stronger reducing agents like LiAlH₄.[1]
Reaction Mechanism: Ester to Aldehyde
Caption: this compound reduction of an ester to an aldehyde.
Quantitative Data: this compound Reduction of Esters to Aldehydes
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl benzoate | Benzaldehyde | Toluene (B28343) | -78 | 95 | [2] |
| Methyl 4-chlorobenzoate | 4-Chlorobenzaldehyde | Toluene | -78 | 92 | [2] |
| Ethyl hexanoate | Hexanal | Hexane | -70 | 88 | [3] |
| Methyl oleate | Oleyl aldehyde | Toluene | -78 | 85 | [2] |
Reduction of Nitriles to Aldehydes
This compound is also highly effective for the reduction of nitriles to aldehydes. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed during the aqueous workup to afford the aldehyde.[4] This method is particularly useful as it allows for the synthesis of aldehydes from alkyl halides via a two-step sequence of nucleophilic substitution with cyanide followed by this compound reduction.
Reaction Mechanism: Nitrile to Aldehyde
Caption: this compound reduction of a nitrile to an aldehyde.
Quantitative Data: this compound Reduction of Nitriles to Aldehydes
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzonitrile | Benzaldehyde | Toluene | -78 | 92 | [5] |
| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | Toluene | -78 | 95 | [5] |
| Dodecanenitrile | Dodecanal | Hexane | -70 | 85 | [3] |
| 3-Phenylpropionitrile | 3-Phenylpropanal | Toluene | -78 | 88 | [5] |
Partial Reduction of Lactones to Lactols
The reduction of lactones (cyclic esters) with this compound provides a reliable route to lactols (cyclic hemiacetals).[6] This transformation is of significant importance in carbohydrate chemistry and the synthesis of natural products. As with acyclic esters, the reaction is performed at low temperatures to stabilize the intermediate and prevent over-reduction to the corresponding diol.
Reaction Mechanism: Lactone to Lactol
Caption: this compound reduction of a lactone to a lactol.
Quantitative Data: this compound Reduction of Lactones to Lactols
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| γ-Butyrolactone | Tetrahydrofuran-2-ol | Toluene | -78 | 90 | [6] |
| δ-Valerolactone | Tetrahydropyran-2-ol | Toluene | -78 | 92 | [6] |
| (S)-γ-Valerolactone | (S)-5-Methyltetrahydrofuran-2-ol | Toluene | -78 | 88 | [6] |
| ε-Caprolactone | Oxepan-2-ol | Toluene | -78 | 85 | [6] |
Chemoselectivity: A Comparative Overview
The utility of this compound is further highlighted by its chemoselectivity, allowing for the reduction of one functional group in the presence of others. This is a critical consideration in the synthesis of complex molecules where protecting group strategies can be minimized.
Comparative Reactivity of Hydride Reducing Agents
| Functional Group | This compound (low temp.) | This compound (room temp.) | LiAlH₄ | NaBH₄ |
| Aldehyde | Alcohol | Alcohol | Alcohol | Alcohol |
| Ketone | Alcohol | Alcohol | Alcohol | Alcohol |
| Ester | Aldehyde | Alcohol | Alcohol | No Reaction |
| Carboxylic Acid | Aldehyde (2 equiv.) | Alcohol (3 equiv.) | Alcohol | No Reaction |
| Acyl Halide | Aldehyde | Alcohol | Alcohol | Alcohol |
| Amide | Aldehyde/Amine | Amine | Amine | No Reaction |
| Nitrile | Aldehyde | Amine | Amine | No Reaction |
| Alkene/Alkyne | No Reaction | No Reaction | No Reaction | No Reaction |
| Alkyl Halide | No Reaction | No Reaction | Alkane | No Reaction |
Experimental Protocols
General Procedure for the Reduction of an Ester to an Aldehyde
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with the ester (1.0 equiv). Anhydrous toluene is added to dissolve the substrate (concentration typically 0.2-0.5 M).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: A solution of this compound in a hydrocarbon solvent (e.g., 1.0 M in hexanes, 1.1-1.2 equiv) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched at -78 °C by the slow, dropwise addition of methanol (B129727) to consume any excess this compound.
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers are observed.[1] This helps to break up the aluminum salt emulsion.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Experimental Workflow: Ester to Aldehyde Reduction
Caption: A typical experimental workflow for the this compound reduction of an ester.
General Procedure for the Reduction of a Nitrile to an Aldehyde
The procedure for the reduction of a nitrile is very similar to that of an ester, with the key difference being the workup.[7]
-
Follow steps 1-5 as described in the ester reduction protocol, using the nitrile as the substrate.
-
Work-up: For the hydrolysis of the imine intermediate, an acidic workup is typically employed. After quenching with methanol, the reaction mixture is warmed to room temperature and poured into a cold aqueous solution of 1 M HCl. The mixture is stirred until the hydrolysis is complete.
-
Follow steps 7 as described in the ester reduction protocol for extraction and purification.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, offering a unique combination of reactivity and selectivity. Its ability to perform partial reductions of esters, nitriles, and lactones under mild conditions makes it particularly valuable in the synthesis of complex, polyfunctional molecules. A thorough understanding of its mechanism and the factors influencing its selectivity, such as temperature and stoichiometry, is paramount for its successful application. By carefully controlling the reaction conditions, researchers can leverage the power of this compound to achieve a wide range of synthetic transformations with high efficiency and precision.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to DIBAL-H and Other Aluminum Hydride Reagents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise reduction of functional groups is a cornerstone of molecular design and construction. Aluminum hydrides are a class of powerful reducing agents capable of a wide range of transformations. Among these, Diisobutylaluminum Hydride (DIBAL-H) has carved out a unique niche due to its steric bulk and electrophilic nature, which allows for remarkable selectivity, particularly in the partial reduction of esters and nitriles to aldehydes. This technical guide provides an in-depth comparison of this compound with other common aluminum and borohydride (B1222165) reagents, including Lithium Aluminum Hydride (LAH), Sodium bis(2-methoxyethoxy)aluminum Hydride (Red-Al®), Lithium Borohydride (LiBH₄), and Sodium Borohydride (NaBH₄). This document will delve into their relative reactivities, substrate selectivities, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent and conditions for their specific synthetic challenges.
Core Principles: Reactivity and Selectivity
The reactivity of hydride reagents is primarily governed by the polarity of the metal-hydrogen bond and the nature of the cation. Aluminum is less electronegative than boron, making the Al-H bond more polar and hydridic than the B-H bond. Consequently, aluminum hydrides are generally stronger reducing agents than borohydrides.[1]
This compound stands out as a bulky and electrophilic reducing agent.[2] Its Lewis acidic aluminum center coordinates to the carbonyl oxygen or nitrile nitrogen, facilitating an intramolecular hydride transfer.[3] This mechanism, coupled with the steric hindrance from the two isobutyl groups, is key to its ability to perform partial reductions.[4] At low temperatures (typically -78 °C), the tetrahedral intermediate formed during the reduction of an ester is stable and does not collapse to the alcohol, allowing for the isolation of the aldehyde upon workup.[5]
In contrast, Lithium Aluminum Hydride (LAH) is a potent, nucleophilic reducing agent.[6] It readily reduces a wide array of functional groups, including carboxylic acids, esters, and amides, to their corresponding alcohols or amines.[7] Its high reactivity necessitates the use of anhydrous, non-protic solvents and stringent safety precautions.[8][9]
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum Hydride) offers a reactivity profile comparable to LAH but with significant handling advantages.[10] It is a non-pyrophoric and thermally more stable liquid, soluble in aromatic solvents.[11]
Lithium Borohydride (LiBH₄) is a stronger reducing agent than NaBH₄ and is capable of reducing esters to alcohols, but it is generally less reactive than LAH.[12] Its enhanced reactivity compared to NaBH₄ is attributed to the Lewis acidity of the Li⁺ cation, which activates the carbonyl group.[12]
Sodium Borohydride (NaBH₄) is the mildest of these reagents, typically used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides.
Comparative Data of Hydride Reagents
The following tables summarize the key properties and reactivity of this compound and other common hydride reagents.
Table 1: General Properties and Handling
| Reagent | Formula | Molar Mass ( g/mol ) | Form | Solubility | Handling Considerations |
| This compound | (i-Bu)₂AlH | 142.22 | Colorless liquid or solution | Toluene (B28343), hexane, THF, CH₂Cl₂ | Pyrophoric, reacts violently with water and air.[11] |
| LAH | LiAlH₄ | 37.95 | White to grey solid | Ethers (diethyl ether, THF) | Highly flammable solid, pyrophoric, reacts violently with protic solvents.[8] |
| Red-Al® | NaAlH₂(OCH₂CH₂OCH₃)₂ | 202.16 | Viscous liquid or solution | Aromatic solvents, ethers | Moisture-sensitive but not pyrophoric, more thermally stable than LAH.[10][11] |
| LiBH₄ | LiBH₄ | 21.78 | White crystalline solid | Ethers, THF | Flammable solid, reacts with water. Safer to handle than LAH.[12] |
| NaBH₄ | NaBH₄ | 37.83 | White crystalline solid | Water, alcohols, THF | Stable in dry air, reacts with acidic protic solvents. |
Table 2: Reactivity Towards Common Functional Groups
| Functional Group | This compound | LAH | Red-Al® | LiBH₄ | NaBH₄ |
| Aldehyde | Alcohol | Alcohol | Alcohol | Alcohol | Alcohol |
| Ketone | Alcohol | Alcohol | Alcohol | Alcohol | Alcohol |
| Ester | Aldehyde (-78°C) / Alcohol (RT) | Alcohol | Alcohol | Alcohol | No Reaction (or very slow) |
| Carboxylic Acid | Alcohol | Alcohol | Alcohol | No Reaction | No Reaction |
| Amide | Amine or Aldehyde | Amine | Amine | Amine (primary amides) | No Reaction |
| Nitrile | Aldehyde (-78°C) / Amine (RT) | Amine | Aldehyde or Amine | Amine | No Reaction |
| Epoxide | Alcohol | Alcohol | Alcohol | Alcohol | No Reaction |
| Alkyl Halide | Alkane | Alkane | Alkane | No Reaction | No Reaction |
| Nitro Group | No Reaction | Amine | Varies | No Reaction | No Reaction |
Table 3: Typical Reaction Conditions and Yields
| Transformation | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Ester to Aldehyde | This compound | Toluene, DCM, THF | -78 | 70-95[5] |
| Ester to Alcohol | LAH | THF, Et₂O | 0 to reflux | 85-95[7] |
| Ester to Alcohol | LiBH₄ | THF, Et₂O | Room Temp to reflux | 80-95[13] |
| Nitrile to Aldehyde | This compound | Toluene, DCM | -78 | 60-90[2] |
| Nitrile to Amine | LAH | THF, Et₂O | Reflux | 70-90[14] |
| Ketone to Alcohol | NaBH₄ | MeOH, EtOH | 0 to Room Temp | >90[15] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental procedures can provide a clearer understanding of the processes involved in these reductions.
Reaction Mechanisms
The following diagrams illustrate the core mechanisms of ester reduction by this compound and LAH.
Caption: Mechanism of this compound reduction of an ester to an aldehyde.
Caption: Mechanism of LAH reduction of an ester to a primary alcohol.
Experimental Workflow
A typical experimental workflow for a reduction reaction involves several key steps, from reaction setup to product isolation.
Caption: General experimental workflow for a hydride reduction.
Logical Relationships of Hydride Reagents
The choice of a hydride reagent is a critical decision in synthesis planning, based on the desired transformation and the presence of other functional groups.
Caption: Decision tree for selecting a suitable hydride reagent.
Detailed Experimental Protocols
The following are representative experimental procedures for the reduction of an ester using this compound and LAH.
Protocol 1: Partial Reduction of an Ester to an Aldehyde using this compound
Materials:
-
Ester (1.0 equiv)
-
Anhydrous Toluene (or DCM/THF)
-
This compound (1.0 M solution in hexanes, 1.1-1.2 equiv)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer is charged with the ester (1.0 equiv) and dissolved in anhydrous toluene (to make a ~0.2 M solution).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
This compound solution (1.1-1.2 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol until gas evolution ceases.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously for 1-2 hours until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by flash column chromatography or distillation.[5]
Protocol 2: Reduction of an Ester to a Primary Alcohol using LAH
Materials:
-
Ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LAH) (1.5-2.0 equiv)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with LAH (1.5-2.0 equiv) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
A solution of the ester (1.0 equiv) in anhydrous THF is added dropwise to the stirred LAH suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is cooled to 0 °C, and the excess LAH is cautiously quenched by the sequential, dropwise addition of water (X mL, where X is the mass of LAH in grams), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This is known as the Fieser workup.[16]
-
The resulting granular precipitate of aluminum salts is stirred for 30 minutes and then removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude alcohol can be purified by distillation or flash column chromatography.[8]
Conclusion
The choice between this compound and other aluminum hydride reagents is a critical decision in the planning and execution of a synthetic route. This compound's unique ability to partially reduce esters and nitriles to aldehydes at low temperatures makes it an invaluable tool for the synthesis of complex molecules. For complete reductions of a wide range of functional groups, LAH and Red-Al remain the reagents of choice, with Red-Al offering a safer handling profile. The borohydrides, LiBH₄ and NaBH₄, provide milder alternatives for more selective reductions. A thorough understanding of the reactivity, selectivity, and experimental nuances of each of these reagents, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 11. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 12. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 13. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 14. benchchem.com [benchchem.com]
- 15. Sodium Borohydride [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Synthesis and Preparation of DIBAL-H Solutions: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, preparation, handling, and application of Diisobutylaluminium hydride (DIBAL-H) solutions.
Diisobutylaluminium hydride, commonly known as this compound or DIBAH, is a powerful and versatile reducing agent with broad applications in organic synthesis.[1] Its ability to selectively reduce esters, lactones, and nitriles to aldehydes at low temperatures makes it an indispensable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its solutions, critical safety and handling procedures, and its reaction mechanisms.
Physicochemical Properties and Commercial Availability
This compound is a colorless liquid that is commercially available in its neat form or, more commonly, as a solution in various organic solvents such as toluene (B28343), hexane, or tetrahydrofuran (B95107) (THF).[1][4] It is an organoaluminium compound that exists as a dimer or trimer.[1][2] Due to its pyrophoric nature—igniting spontaneously in air—and violent reaction with water, it is most frequently handled as a solution.[5][6]
| Property | Value |
| Molecular Formula | C₈H₁₉Al |
| Molecular Weight | 142.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 116-118 °C @ 1 mmHg |
| Melting Point | -80 °C[7] |
| Density | 0.798 g/mL at 25 °C[7] |
| Flash Point | > -22 °C[7] |
| Autoignition Temperature | > 225 °C[7] |
Table 1: Physicochemical properties of Diisobutylaluminium hydride.
Synthesis of this compound
While this compound is readily available commercially, it can be synthesized in the laboratory. The primary industrial method for its preparation involves the thermal decomposition of triisobutylaluminium (TIBAL). This process is a β-hydride elimination reaction.[1][4]
(i-Bu₃Al)₂ → (i-Bu₂AlH)₂ + 2 (CH₃)₂C=CH₂
Heating triisobutylaluminium induces the elimination of isobutylene, yielding diisobutylaluminium hydride.[1]
Preparation of this compound Solutions in the Laboratory
In a research setting, it is more common to prepare this compound solutions by diluting a commercially available concentrated solution or the neat liquid. This must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent decomposition and potential hazards.[5]
Experimental Protocol: Preparation of a 1.0 M this compound Solution in Toluene
Objective: To prepare a 1.0 M solution of this compound in anhydrous toluene from a commercially available 1.5 M solution.
Materials:
-
This compound (1.5 M in toluene)
-
Anhydrous toluene
-
Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Nitrogen or argon gas inlet
-
Syringes and needles
Procedure:
-
Assemble the glassware and ensure it is dry and free of moisture.
-
Purge the flask with a slow stream of nitrogen or argon for at least 15 minutes.
-
Under a positive pressure of inert gas, add the required volume of anhydrous toluene to the flask via a cannula or syringe.
-
Carefully measure the required volume of the commercial this compound solution using a syringe.
-
Slowly add the this compound solution dropwise to the stirring toluene in the flask. An ice bath can be used to dissipate any heat generated.
-
Once the addition is complete, stir the solution for an additional 15 minutes to ensure homogeneity.
-
The resulting solution is now ready for use. It should be stored under an inert atmosphere and away from heat.[5]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is pyrophoric, reacts violently with water, and can cause severe burns.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[7]
-
Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn when there is a splash potential.[7]
-
Skin and Body Protection: A flame-retardant lab coat is essential.[7]
-
Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood.[7]
Handling and Storage:
-
This compound and its solutions must be handled under a dry, inert atmosphere.[5]
-
All process equipment must be scrupulously dried before use to prevent explosions.[5]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and flame.[8]
-
Containers should be kept tightly closed under an inert gas.[9]
Spill Management:
-
In case of a small spill, cover the area with an inert absorbent material like dry sand or vermiculite.[7]
-
Do not use water or combustible materials like paper towels for cleanup. [7]
Disposal:
-
Excess this compound must be quenched carefully. A common method is the slow, dropwise addition of the this compound solution to a stirring slurry of dry ice in isopropanol.[7]
Mechanism of Action in Reductions
This compound is an electrophilic reducing agent.[1] The electron-deficient aluminum center acts as a Lewis acid, coordinating to the Lewis basic oxygen of a carbonyl group or the nitrogen of a nitrile.[2] This coordination activates the functional group, making the carbon atom more susceptible to nucleophilic attack by the hydride ion.
The reduction mechanism is a two-step process:
-
Lewis Acid-Base Coordination: The aluminum atom of this compound coordinates to the carbonyl oxygen or nitrile nitrogen.[2]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbon atom.[10]
At low temperatures, typically -78 °C, the reduction of esters and nitriles can be stopped at the aldehyde stage.[1] This is because the resulting tetrahedral intermediate is stable at these temperatures and does not undergo further reduction.[1][11] Subsequent hydrolytic workup yields the aldehyde.[2] At higher temperatures, a second hydride transfer can occur, leading to the formation of an alcohol.[1]
Experimental Protocols for this compound Reductions
General Protocol for the Reduction of an Ester to an Aldehyde
Objective: To selectively reduce an ester to the corresponding aldehyde.
Materials:
-
Ester
-
This compound solution (e.g., 1.0 M in toluene)
-
Anhydrous solvent (e.g., DCM, THF, toluene)[12]
-
Aqueous Rochelle's salt solution or dilute HCl[12]
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)[2]
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the ester (1 equivalent) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add the this compound solution (1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.[13]
-
Stir the reaction at -78 °C for 1-3 hours, monitoring its progress by TLC.[2]
-
Once the reaction is complete, quench the excess this compound by the slow, dropwise addition of methanol at -78 °C.[2]
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup by adding Rochelle's salt solution and stirring vigorously until two clear layers are observed.[13] Alternatively, an acidic workup with dilute HCl can be used.[2]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude aldehyde.[2]
-
Purify the product if necessary.
| Parameter | Condition |
| Temperature | -78 °C |
| This compound Stoichiometry | 1.0 - 1.2 equivalents |
| Reaction Time | 1 - 3 hours |
| Quenching Agent | Methanol |
| Workup | Aqueous Rochelle's salt or dilute acid |
Table 2: Typical reaction conditions for the reduction of an ester to an aldehyde.
General Protocol for the Reduction of a Nitrile to an Aldehyde
The procedure for the reduction of a nitrile to an aldehyde is similar to that of an ester, with the key difference often being in the workup. An acidic workup is typically required to facilitate the hydrolysis of the intermediate imine to the aldehyde.[2][3]
Conclusion
This compound is a powerful and selective reducing agent that is crucial in modern organic synthesis. Its effective use hinges on a thorough understanding of its properties, safe handling procedures, and reaction mechanisms. This guide provides the foundational knowledge and detailed protocols necessary for the successful preparation and application of this compound solutions in a research and development setting. Adherence to strict safety protocols is paramount when working with this hazardous yet invaluable reagent.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. nouryon.com [nouryon.com]
- 6. Diisobutylaluminum hydride - American Chemical Society [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hpmcproducer.com [hpmcproducer.com]
- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: DIBAL-H Reduction of Lactones to Lactols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of lactones to their corresponding lactols (cyclic hemiacetals) is a fundamental transformation in modern organic synthesis. These lactol products serve as crucial intermediates in the synthesis of a wide array of complex molecules, including carbohydrates, nucleosides, and various natural products. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reagent for this conversion. Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce lactones completely to diols, this compound's steric bulk and electrophilic nature allow for the reaction to be stopped at the lactol stage under carefully controlled, cryogenic conditions.[1] This protocol provides a comprehensive overview of the reaction mechanism, a detailed experimental procedure, safety precautions, and representative data for the this compound mediated reduction of lactones.
Reaction Mechanism
The selectivity of the this compound reduction is attributed to the stability of a key tetrahedral intermediate at low temperatures, typically -78 °C.[2] The mechanism proceeds through the following steps:
-
Coordination: As an electrophilic Lewis acid, the aluminum center of this compound coordinates to the carbonyl oxygen of the lactone. This coordination activates the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum complex to the activated carbonyl carbon occurs. This nucleophilic attack results in the formation of a stable tetrahedral intermediate.[1][2]
-
Low-Temperature Stability: At or below -78 °C, this tetrahedral intermediate is stable and does not readily collapse to form the corresponding aldehyde.[2] This stability is the key to achieving partial reduction.
-
Hydrolysis (Work-up): Upon quenching the reaction with a protic source (e.g., methanol, water, or dilute acid) at low temperatures, the intermediate is hydrolyzed to afford the desired lactol product.[1][2]
Quantitative Data Summary
The successful partial reduction of lactones to lactols is highly dependent on the substrate, solvent, and precise control of reaction conditions. The following table summarizes representative examples.
| Lactone Substrate | Solvent | Temperature (°C) | This compound (Equivalents) | Time | Yield (%) | Reference |
| γ-Butyrolactone | Dichloromethane | -78 | 1.1 | 1-2 h | High | [3] |
| δ-Valerolactone | Dichloromethane | -78 | 1.1 | 1-2 h | High | [3] |
| Substituted Sugar Lactone | Dichloromethane | -78 | 1.1 | 30 min | 90% | [4] |
| 3-Methyloxonan-2-one | Diethyl Ether | -78 | 1.05 | 1.5 h | High | [3] |
Note: "High" yield indicates that the lactol was formed in sufficient quantity and purity for subsequent synthetic steps, as reported in the literature.
Detailed Experimental Protocol
This protocol provides a general procedure for the this compound reduction of a lactone. Optimal conditions, such as reaction time and equivalents of this compound, may vary depending on the specific substrate.
Materials:
-
Lactone substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), or Diethyl Ether)[2][5]
-
This compound solution (typically 1.0 M in hexanes or toluene)
-
Methanol (for quenching)
-
Aqueous work-up solution (e.g., saturated aqueous Rochelle's salt, 1M HCl, or saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate (B1210297) or DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, dropping funnel, etc.), dried in an oven before use.
Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the lactone substrate (1.0 eq.) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add the this compound solution (typically 1.05-1.2 eq.) dropwise to the stirred lactone solution. Use a syringe pump or a dropping funnel to maintain a slow addition rate and ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at -78 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material. Reaction times can vary from 30 minutes to several hours.[1][5]
-
Quenching: Once the reaction is complete, and while maintaining the temperature at -78 °C, slowly and carefully quench the excess this compound by the dropwise addition of methanol.[1][2] This step is highly exothermic and may produce gas; proceed with caution.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl or saturated NH₄Cl can be added cautiously.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure lactol.
Safety Precautions
Diisobutylaluminium hydride is a highly reactive and hazardous reagent that requires careful handling.
-
Pyrophoric Nature: this compound can ignite spontaneously upon exposure to air and reacts violently with water and other protic solvents.[3] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.
-
Quenching: The quenching of excess this compound is highly exothermic and releases flammable hydrogen gas. The quenching agent must be added slowly at low temperatures to control the reaction rate.
-
Spill Management: In case of a spill, do not use water. Smother the spill with a dry inert material such as dry sand or a specialized chemical absorbent.
-
Fire Safety: Keep an appropriate fire extinguisher (e.g., Class D for combustible metals, or dry powder/CO₂) readily accessible. Do not use water or foam extinguishers.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Conversion of Nitriles to Aldehydes Using DIBAL-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of nitriles to aldehydes is a fundamental transformation in organic synthesis, providing access to key intermediates in the preparation of pharmaceuticals and other complex organic molecules. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reagent for this purpose. Its bulky nature and electrophilic character allow for the partial reduction of nitriles to an intermediate imine, which upon aqueous workup, hydrolyzes to the corresponding aldehyde.[1][2] This method is often preferred due to its generally high yields and applicability to a wide range of substrates. However, careful control of reaction conditions, particularly temperature, is crucial to prevent over-reduction to the primary amine.[1][3]
These application notes provide a comprehensive overview of the this compound reduction of nitriles, including detailed experimental protocols, a summary of reaction scope and limitations, and quantitative data for various substrates.
Reaction Mechanism
The reduction of a nitrile to an aldehyde using this compound proceeds through a two-stage mechanism:
-
Hydride Addition: The Lewis acidic aluminum center of this compound coordinates to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a hydride ion to the electrophilic carbon of the nitrile group, forming a stable aluminum-imine intermediate.[1] This intermediate is stable at low temperatures, which is key to preventing further reduction.[2]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum-imine complex to an imine, which is then rapidly hydrolyzed to the final aldehyde product.[1]
Caption: Reaction mechanism of nitrile to aldehyde conversion using this compound.
Data Presentation
The following tables summarize the yields of aldehydes obtained from the this compound reduction of various aromatic and aliphatic nitriles.
Table 1: this compound Reduction of Substituted Benzonitriles
| Substrate (Nitrile) | Product (Aldehyde) | Yield with this compound (%) | Key Observations |
| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 | Good yield with an electron-donating group.[4] |
| 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 | Moderate yield; potential for side reactions like hydrodehalogenation.[4] |
| 3,4-Dicyanofuran | 3,4-Diformylfuran | - | Can be reduced to the corresponding dialdehyde (B1249045) with two equivalents of this compound.[5] |
| Benzonitrile | Benzaldehyde | - | A standard substrate for this transformation.[5] |
Table 2: this compound Reduction of Aliphatic and Other Nitriles
| Substrate (Nitrile) | Product (Aldehyde) | Yield with this compound (%) | Key Observations |
| 3-Phenylpropionitrile | 3-Phenylpropanal | 75 | Good yield for a simple aliphatic nitrile.[4] |
| 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 | Effective for sterically hindered nitriles.[4] |
| 4-(Allyloxy)benzonitrile | 4-(Allyloxy)benzaldehyde | 0 (complex mixture) | This compound can lead to undesired Claisen rearrangement.[4] |
| Unsaturated Nitrile | Unsaturated Aldehyde | - | The double bond generally remains intact during the reduction.[5] |
Experimental Protocols
General Considerations:
-
This compound is pyrophoric and reacts violently with water and protic solvents. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[2][5]
-
The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the primary amine.[6][7]
-
The workup procedure is critical for hydrolyzing the intermediate and removing aluminum byproducts. Common workup procedures involve the use of methanol (B129727), water, dilute acid, or a saturated solution of Rochelle's salt (potassium sodium tartrate).[2][6]
Caption: General experimental workflow for this compound reduction of nitriles.
Protocol 1: General Procedure for the Reduction of a Nitrile to an Aldehyde [6]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., dichloromethane, THF, or toluene) to a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
This compound Addition: Slowly add a 1 M solution of this compound in a suitable solvent (e.g., THF or toluene) (1.0-1.2 equivalents) dropwise to the stirred nitrile solution, maintaining the internal temperature at or below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to destroy excess this compound.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed. Alternatively, a dilute acid (e.g., 1 M HCl) can be used for the workup.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) two to three times.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude aldehyde by column chromatography or distillation.
Substrate Scope and Limitations
This compound is a versatile reagent for the reduction of a wide variety of nitriles, including aromatic, aliphatic, and heterocyclic substrates.[5] It exhibits good chemoselectivity, often leaving other functional groups intact.
Functional Group Tolerance:
-
Halides: While generally tolerated, there is a risk of hydrodehalogenation, as seen with 4-bromobenzonitrile.[4]
-
Esters and Amides: These functional groups can also be reduced by this compound, and selectivity can be an issue if both a nitrile and an ester/amide are present in the same molecule.[8][9]
-
Aldehydes and Ketones: These are readily reduced by this compound to the corresponding alcohols.[8]
-
Alkenes and Alkynes: Isolated double and triple bonds are typically not reduced by this compound under the conditions used for nitrile reduction.[5]
-
Nitro Groups: Nitro groups are generally not reduced by this compound.[5]
Limitations:
-
Over-reduction: The primary limitation is the potential for over-reduction to the primary amine. This is highly dependent on the reaction temperature and the amount of this compound used. Strict adherence to low temperatures is essential.[1][3]
-
Rearrangements: Certain substrates, such as those containing allyloxy groups, may undergo rearrangements like the Claisen rearrangement in the presence of this compound.[4]
-
Workup Difficulties: The workup can sometimes be challenging due to the formation of gelatinous aluminum salts. The use of Rochelle's salt can help to chelate the aluminum salts and facilitate a cleaner phase separation.[6]
Safety Precautions
This compound is a pyrophoric reagent that reacts violently with water and other protic compounds. It should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. Ensure that all glassware is thoroughly dried before use.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibal-H in Low-Temperature Ester to Aldehyde Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to aldehydes is a fundamental transformation in organic synthesis, providing critical intermediates for the construction of complex molecules, including active pharmaceutical ingredients. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent renowned for its ability to effect this transformation selectively at low temperatures.[1] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which typically reduce esters to primary alcohols, this compound allows for the isolation of the aldehyde product by stabilizing a key reaction intermediate at cryogenic temperatures.[2][3] These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the successful partial reduction of esters and lactones to their corresponding aldehydes and lactols using this compound.
Reaction Mechanism and Principles
The successful partial reduction of an ester to an aldehyde using this compound hinges on the stability of a tetrahedral intermediate at low temperatures, typically -78 °C.[3][4] The reaction proceeds through the following key steps:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum center of this compound acts as a Lewis acid and coordinates to the electron-rich carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, activating it for hydride attack.[5]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon. This intramolecular transfer results in the formation of a stable tetrahedral intermediate.[5]
-
Low-Temperature Stability: At or below -78 °C, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group. This stability is the cornerstone of the partial reduction.[3][4]
-
Hydrolysis: Upon quenching the reaction with a protic solvent (e.g., methanol) followed by an aqueous workup, the tetrahedral intermediate is hydrolyzed to furnish the desired aldehyde.[4][5]
// Nodes Ester [label="Ester\n(R-COOR')", fillcolor="#F1F3F4"]; DIBALH [label="this compound\n((i-Bu)₂AlH)", shape=oval, fillcolor="#F1F3F4"]; CoordinationComplex [label="Coordination Complex", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate\n(Stable at -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(R-CHO)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., H₂O, Rochelle's Salt)", shape=oval, fillcolor="#F1F3F4"];
// Edges Ester -> CoordinationComplex [label="Coordination"]; DIBALH -> CoordinationComplex; CoordinationComplex -> TetrahedralIntermediate [label="Intramolecular\nHydride Transfer"]; TetrahedralIntermediate -> Aldehyde [label="Hydrolysis"]; Workup -> Aldehyde; } /dot
Data Presentation
The yield of the this compound reduction is highly dependent on the substrate, solvent, temperature, and stoichiometry of the reagent. The following tables summarize representative data for the reduction of various esters and lactones.
Table 1: this compound Reduction of Aromatic Esters [2]
| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| Ethyl Benzoate | Toluene (B28343) | -78 | 1.2 | ~85 |
| Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
Table 2: this compound Reduction of Aliphatic Esters [2]
| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
Table 3: this compound Reduction of Lactones to Lactols [6]
| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Product | Yield (%) |
| γ-Butyrolactone | Toluene | -78 | 1.1 | Tetrahydrofuran-2-ol | ~90 |
| δ-Valerolactone | DCM | -78 | 1.1 | Tetrahydro-2H-pyran-2-ol | ~85 |
| Corey Lactone Intermediate | Toluene | -78 | 1.05 | Corresponding Lactol | ~90[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the low-temperature reduction of esters and lactones using this compound.
General Protocol for the Partial Reduction of an Ester to an Aldehyde
This procedure is a general guideline and may require optimization for specific substrates.[2][5][8]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), Toluene, Diethyl ether)
-
This compound (1.0 M solution in a suitable solvent, 1.05 - 1.2 eq)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the ester (1.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., DCM or toluene) to dissolve the ester under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add the this compound solution (1.05 - 1.2 eq) dropwise to the stirred ester solution via a syringe or an addition funnel over 15-30 minutes. It is crucial to maintain the internal temperature below -70 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess this compound by the slow, dropwise addition of methanol at -78 °C.[2]
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This helps to break up the aluminum salts.[9]
-
Alternatively, for water-insoluble products, slowly add dilute aqueous acid to the cooled reaction mixture.[10]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter through a pad of Celite® to remove fine aluminum salts.[11] Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization as required.
Protocol for the Reduction of a Lactone to a Lactol
The protocol for lactone reduction is analogous to that of esters, with careful control of stoichiometry and temperature being paramount for high yields of the lactol.[6]
Procedure:
Follow the general protocol for ester reduction, substituting the ester with the lactone substrate. The work-up procedure is identical, yielding the corresponding lactol (cyclic hemiacetal).
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Flame-dried flask\n- Ester/Lactone (1.0 eq)\n- Anhydrous Solvent\n- Inert Atmosphere"]; Cooling [label="Cool to -78°C\n(Dry ice/acetone bath)"]; Addition [label="Slow Dropwise Addition of\nthis compound (1.05-1.2 eq)\n(Maintain T < -70°C)"]; Stirring [label="Stir at -78°C\n(1-3 hours)"]; Monitoring [label="Monitor by TLC"]; Quenching [label="Quench at -78°C\n(Slow addition of Methanol)"]; Workup [label="Aqueous Work-up:\n- Warm to RT\n- Add Rochelle's Salt or dilute acid"]; Extraction [label="Extraction with\nOrganic Solvent (2-3x)"]; Drying [label="Combine Organic Layers,\nWash with Brine, Dry (Na₂SO₄)"]; Filtration [label="Filter through Celite®"]; Concentration [label="Concentrate under\nReduced Pressure"]; Purification [label="Purification:\n- Column Chromatography\n- Distillation, or\n- Recrystallization"]; End [label="End\n(Pure Aldehyde/Lactol)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Cooling; Cooling -> Addition; Addition -> Stirring; Stirring -> Monitoring; Monitoring -> Quenching [label="Reaction Complete"]; Quenching -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Filtration; Filtration -> Concentration; Concentration -> Purification; Purification -> End; } /dot
Troubleshooting and Key Considerations
-
Temperature Control: Maintaining a low temperature (≤ -78 °C) is the most critical parameter to prevent over-reduction to the alcohol.[2]
-
Stoichiometry: Precise control of the this compound stoichiometry is essential. An excess of the reagent can lead to the formation of the alcohol byproduct.[2]
-
Solvent Choice: Non-coordinating solvents like toluene and dichloromethane (DCM) are commonly used. Ethereal solvents such as THF are also effective.[2]
-
Work-up Procedure: The work-up should be performed carefully to avoid temperature increases while unreacted this compound is still present. The use of Rochelle's salt is often preferred for chelating aluminum salts, leading to a cleaner separation.[2][9]
-
Substrate Reactivity: The electronic and steric properties of the ester can influence its reactivity. Electron-poor esters may react more readily, while sterically hindered esters might require longer reaction times or slightly higher temperatures.
-
Chemoselectivity: this compound exhibits excellent chemoselectivity, allowing for the reduction of esters in the presence of many other functional groups. For instance, nitriles can also be reduced to aldehydes under similar conditions.[1] However, aldehydes and ketones will be reduced to their corresponding alcohols.[1] α,β-unsaturated esters can be selectively reduced to the corresponding allylic alcohols.[4]
Safety Information
This compound is a pyrophoric reagent that reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The quenching of this compound is highly exothermic and can generate hydrogen gas; therefore, it must be performed slowly and at low temperatures in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Large-Scale Diisobutylaluminum Hydride (DIBAL-H) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its ability to partially reduce esters and lactones to aldehydes and lactols, respectively, under cryogenic conditions makes it an invaluable tool for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce esters to primary alcohols, the steric bulk and electrophilic nature of this compound allow for the selective formation of the aldehyde product when the reaction is carefully controlled.[1][3]
These application notes provide a comprehensive guide to the experimental setup, protocol, and safety considerations for conducting large-scale reductions using this compound.
Reaction Mechanism and Principles
The success of a this compound reduction hinges on the formation of a stable tetrahedral intermediate at low temperatures.[1][3] The mechanism proceeds as follows:
-
Coordination: As a Lewis acid, the aluminum center of this compound coordinates to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon.[1]
-
Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum to the activated carbonyl carbon occurs, resulting in the formation of a stable tetrahedral intermediate.[1]
-
Low-Temperature Stability: At temperatures of -78 °C or below, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[1][3] This stability is the key to achieving partial reduction.
-
Work-up and Hydrolysis: Upon quenching the reaction with a suitable reagent (e.g., methanol (B129727), water, or dilute acid), the intermediate is hydrolyzed to yield the desired aldehyde.[1][4]
Figure 1: Reaction mechanism of the partial reduction of an ester to an aldehyde using this compound.
Experimental Protocols
General Protocol for the Partial Reduction of Esters to Aldehydes
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde on a large scale.
1. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF, or DCM) in a flame-dried, appropriately sized reactor equipped with a mechanical stirrer, a thermometer, and an addition funnel.[1][5]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath or a cryocooler. It is critical to maintain this temperature throughout the this compound addition to prevent over-reduction.[1]
2. Addition of this compound:
-
Slowly add the this compound solution (typically 1.0 - 1.2 equivalents) dropwise to the stirred solution of the ester via the addition funnel.[1]
-
Ensure the internal temperature does not rise above -75 °C during the addition.[1]
3. Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).[1]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[1][5]
4. Quenching:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess this compound.[1][5]
5. Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Several work-up procedures can be employed:
-
Rochelle's Salt: Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[1][5] This method is effective for breaking up the aluminum salt emulsion.
-
Dilute Acid: Cautiously add a dilute solution of HCl.[1]
-
Fieser Workup: For a reaction with 'x' mmol of this compound, dilute with ether and cool to 0°C. Slowly add 0.04x mL of water, followed by 0.04x mL of 15% aqueous sodium hydroxide (B78521), and then 0.1x mL of water. Stir for 15 minutes.[6]
-
6. Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization.[1]
Figure 2: A generalized experimental workflow for the this compound reduction of esters.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry (this compound) | 1.0 - 1.2 equivalents | Precise control is crucial to avoid over-reduction to the alcohol.[1] |
| Reaction Temperature | -78 °C | Maintaining this temperature is critical for the stability of the tetrahedral intermediate and selectivity.[1][3][4] |
| Reaction Time | 1 - 3 hours | Monitor by TLC or other suitable methods to determine completion.[1] |
| Solvents | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Must be anhydrous. |
| Quenching Agent | Methanol | Added slowly at -78 °C to safely consume excess this compound.[1][5][7] |
Safety Precautions for Large-Scale Reactions
This compound is a pyrophoric and highly reactive substance that reacts violently with water and air.[8][9] Strict adherence to safety protocols is paramount, especially during large-scale operations.
-
Inert Atmosphere: All handling of this compound and its solutions must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8][9] Process equipment must be scrupulously dried to prevent explosions.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and gloves.[10][11] A full-face respirator may be necessary for large-scale operations.[11]
-
Ventilation: Use a chemical fume hood with adequate ventilation.[12]
-
Fire Safety: Keep appropriate fire extinguishing media readily available, such as dry sand or a Class D fire extinguisher. DO NOT USE WATER OR FOAM. [9] Keep away from heat, sparks, and open flames.[10][12]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand and place it in a suitable, closed container for disposal.[10] Do not use combustible materials like paper towels.[10] Evacuate the area and remove all ignition sources.[12]
-
Quenching and Work-up: The quenching of excess this compound is highly exothermic. Perform the quench at low temperatures and add the quenching agent slowly and cautiously.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[9]
Troubleshooting
-
Over-reduction to Alcohol: This is often caused by an excess of this compound, a reaction temperature above -78 °C, or warming the reaction mixture before quenching all the excess reagent.[1]
-
Formation of Colloidal Aluminum Hydroxide ("Jelly"): This can occur during the work-up, making filtration difficult.[7] Using Rochelle's salt or adjusting the pH with either sodium hydroxide or hydrochloric acid can help to break up the emulsion and dissolve the aluminum salts.[1][7]
-
Incomplete Reaction: This may be due to insufficient this compound, a reaction time that is too short, or impure reagents.
Conclusion
The large-scale reduction of esters to aldehydes using this compound is a powerful synthetic transformation. However, it requires careful control of reaction parameters, particularly temperature and stoichiometry, and strict adherence to safety protocols due to the hazardous nature of the reagent. By following the detailed protocols and guidelines presented in these application notes, researchers can safely and effectively perform this valuable reaction on a large scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. nouryon.com [nouryon.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. employees.delta.edu [employees.delta.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for DIBAL-H Reduction of Amides to Amines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to DIBAL-H Reduction of Amides
Diisobutylaluminum hydride (this compound) is a powerful and versatile reducing agent in organic synthesis, valued for its ability to selectively reduce a variety of functional groups. While it is widely recognized for the partial reduction of esters and amides to aldehydes at low temperatures, this compound can also effect the complete reduction of amides to their corresponding amines under modified reaction conditions. This transformation provides a valuable synthetic route to primary, secondary, and tertiary amines, including cyclic amines from lactams.
The outcome of the reaction—aldehyde or amine—is highly dependent on the stoichiometry of this compound, reaction temperature, and the nature of the amide substrate. Generally, the use of excess this compound and higher reaction temperatures (0 °C to room temperature or even reflux) favors the formation of the amine product. In contrast, the partial reduction to an aldehyde is typically achieved using a limited amount of this compound (approximately 1-1.5 equivalents) at low temperatures (-78 °C).[1]
Mechanism of Amide Reduction to Amines
The reduction of an amide to an amine with this compound proceeds through a two-stage mechanism:
-
Formation of a Hemiaminal Intermediate: The electrophilic aluminum center of this compound coordinates to the Lewis basic carbonyl oxygen of the amide. This coordination activates the carbonyl group, facilitating the intramolecular transfer of a hydride ion to the carbonyl carbon. This results in the formation of a tetrahedral aluminum-hemiaminal intermediate.
-
Formation of an Iminium Ion and Final Reduction: The aluminum-hemiaminal intermediate collapses, eliminating an aluminate species and forming a transient iminium ion. A second equivalent of this compound then delivers another hydride to the electrophilic carbon of the iminium ion, yielding the final amine product upon aqueous workup.
Substrate Scope and Reaction Conditions
The susceptibility of amides to complete reduction by this compound varies with their substitution pattern:
-
Tertiary Amides (N,N-disubstituted): These are the most readily reduced substrates, affording tertiary amines in good yields. The reaction typically requires at least two equivalents of this compound and is often conducted at temperatures ranging from 0 °C to reflux.
-
Secondary Amides (N-monosubstituted): The reduction of secondary amides to secondary amines is also feasible. However, the acidic N-H proton can react with this compound, necessitating the use of an additional equivalent of the reagent.
-
Primary Amides (unsubstituted): Primary amides are generally less reactive towards this compound and their reduction to primary amines can be sluggish.[2] Often, more potent reducing agents like LiAlH₄ are preferred for this transformation.
-
Lactams (cyclic amides): Lactams can be reduced to their corresponding cyclic amines. The reaction conditions are similar to those for acyclic tertiary amides, typically requiring an excess of this compound and elevated temperatures.
Data Presentation: this compound Reduction of Amides to Amines
The following table summarizes representative conditions for the this compound reduction of various amides to amines. It is important to note that the partial reduction to the aldehyde is a significant competing reaction, and careful control of the reaction conditions is crucial to favor the formation of the amine.
| Amide Type | Substrate Example | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tertiary Amide | N,N-Dimethylbenzamide | 2.0 - 3.0 | Toluene (B28343) | 0 to 25 | 2 - 6 | Good |
| N-Benzoylpiperidine | 2.5 | THF | 25 to 66 | 4 - 8 | Good | |
| Secondary Amide | N-Methylbenzamide | 3.0 - 4.0 | Toluene | 25 to 110 | 6 - 12 | Moderate |
| Primary Amide | Benzamide | > 3.0 | Toluene | 25 to 110 | > 12 | Low |
| Lactam | N-Methyl-2-pyrrolidone | 2.5 - 3.5 | Toluene | 25 to 110 | 4 - 8 | Good |
| N-Benzyl-δ-valerolactam | 3.0 | THF | 66 | 6 | Good |
Note: Yields are generalized as "Good," "Moderate," or "Low" due to the limited availability of specific quantitative data in the literature for the complete reduction of amides to amines with this compound. Reaction conditions should be optimized for each specific substrate.
Experimental Protocols
General Protocol for the this compound Reduction of a Tertiary Amide to a Tertiary Amine
This protocol provides a general procedure for the complete reduction of a tertiary amide to the corresponding amine.
Materials:
-
Tertiary amide
-
Anhydrous solvent (e.g., Toluene, THF)
-
This compound solution (e.g., 1.0 M in toluene or hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath and/or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the tertiary amide (1.0 eq.). Dissolve the amide in an appropriate anhydrous solvent (e.g., toluene).
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add the this compound solution (2.5 - 3.5 eq.) dropwise via syringe. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess this compound by the slow, dropwise addition of methanol.
-
Work-up:
-
Rochelle's Salt Work-up: Pour the quenched reaction mixture into a vigorously stirred saturated aqueous solution of Rochelle's salt. Continue stirring until two clear layers form.
-
Acidic Work-up: Alternatively, slowly pour the quenched reaction mixture into a beaker containing 1 M HCl at 0 °C.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Safety Precautions
-
This compound is a pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
The quenching of this compound is highly exothermic and can generate hydrogen gas. Perform the quenching step slowly in a well-ventilated fume hood.
References
Application of Diisobutylaluminum Hydride (DIBAL-H) in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent that has found widespread application in the total synthesis of complex natural products. Its ability to selectively reduce various functional groups, particularly at low temperatures, makes it an indispensable tool for chemists. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of a range of natural products, highlighting its role in key chemical transformations.
Overview of this compound Reactivity
This compound is a sterically hindered organoaluminum hydride that acts as an electrophilic reducing agent. Its reactivity can be finely tuned by controlling the reaction temperature. At low temperatures, typically -78 °C, this compound can partially reduce esters and lactones to aldehydes and lactols, respectively. This is due to the formation of a stable tetrahedral intermediate that does not collapse until a workup is performed. At higher temperatures, complete reduction to alcohols occurs. This temperature-dependent selectivity is a key feature that is extensively exploited in multi-step syntheses.
This compound is also effective for the reduction of nitriles to aldehydes (after hydrolysis of the intermediate imine) and amides to either aldehydes or amines, depending on the reaction conditions and the nature of the amide. Its chemoselectivity allows for the reduction of a target functional group in the presence of other potentially reducible groups, a crucial aspect in the synthesis of complex molecules.
Key Applications in Natural Product Synthesis
Reduction of Esters to Aldehydes
The partial reduction of esters to aldehydes is one of the most common applications of this compound in natural product synthesis. This transformation is critical for introducing an aldehyde functionality, which can then be used in a variety of subsequent carbon-carbon bond-forming reactions.
In the total synthesis of the potent anticancer marine macrolide (-)-lasonolide A, a key step involves the reduction of a tert-butyl ester to the corresponding aldehyde. This aldehyde serves as a crucial intermediate for the elongation of the carbon chain.[1]
Table 1: this compound Reduction of an Ester in the Synthesis of (-)-Lasonolide A
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| cis-2,6-substituted tetrahydropyran (B127337) tert-butyl ester | cis-2,6-substituted tetrahydropyran aldehyde | This compound (1.2) | Toluene (B28343) | -78 | 1 | 83 | [1] |
-
A solution of the tert-butyl ester (1.0 equiv) in anhydrous toluene (0.1 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound (1.2 equiv, 1.0 M in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol (B129727) (5 equiv) at -78 °C.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Caption: General workflow for the this compound reduction of an ester to an aldehyde.
Reduction of Lactones to Lactols
The reduction of lactones to lactols is another crucial transformation facilitated by this compound. Lactols are valuable intermediates that can be used in various reactions, including Wittig olefination to form exocyclic double bonds, a common feature in many natural products.
In E.J. Corey's landmark total synthesis of Prostaglandin (B15479496) F2α, the pivotal Corey lactone is reduced to the corresponding lactol (a hemiacetal) using this compound. This lactol is then elaborated to introduce the lower side chain of the prostaglandin molecule.
Table 2: this compound Reduction of the Corey Lactone in the Synthesis of Prostaglandin F2α
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Corey Lactone | Corey Lactol | This compound (1.1) | Toluene | -60 | 30 | ~80 (over 3 steps) |
-
A solution of the Corey lactone derivative (1.0 equiv) in anhydrous toluene (0.2 M) is placed in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -60 °C.
-
A solution of this compound (1.1 equiv) in toluene is added dropwise.
-
The reaction is stirred at -60 °C for 30 minutes.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The mixture is filtered, and the filtrate is concentrated to provide the crude lactol, which is often used in the next step without further purification.
Caption: this compound reduction of a lactone to a lactol.
Diastereoselective Reduction of Ketones
This compound can also be employed for the diastereoselective reduction of ketones, often directed by a nearby stereocenter, such as a hydroxyl group. This is a powerful strategy for setting the stereochemistry of new chiral centers.
In a different approach to the synthesis of (-)-lasonolide A, a diastereoselective 1,3-syn reduction of a β-hydroxy ketone was achieved with high selectivity using this compound.[2]
Table 3: Diastereoselective this compound Reduction of a β-Hydroxy Ketone
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| β-Hydroxy Ketone | 1,3-syn-Diol | This compound | THF | -78 | 98 | 17:1 | [2] |
-
To a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere is added this compound (3.0 equiv, 1.0 M in hexanes) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the 1,3-syn-diol.
Caption: Chelation-controlled diastereoselective reduction with this compound.
Reduction of Nitriles to Aldehydes
The conversion of nitriles to aldehydes is another valuable transformation enabled by this compound. This method provides a route to aldehydes from carboxylic acid derivatives that can be synthesized through various C-C bond-forming reactions involving cyanide.
In the synthesis of an analog of the antibiotic platensimycin, a nitrile intermediate was reduced to the corresponding aldehyde using this compound. This aldehyde was then used in subsequent cyclization reactions.
Table 4: this compound Reduction of a Nitrile in the Synthesis of a Platensimycin Analog
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Yield (%) (over 2 steps) | Reference |
| α-cyano enone | α-(hydroxymethyl) enone | This compound (2.5) | CH₂Cl₂ | -78 | 66 |
-
A solution of the nitrile (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1 M) is cooled to -78 °C under a nitrogen atmosphere.
-
This compound (2.5 equiv, 1.0 M in CH₂Cl₂) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched by the addition of methanol, followed by 1N HCl.
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting primary alcohol is then oxidized in a subsequent step to the aldehyde.
Caption: Two-step conversion of a nitrile to an aldehyde via a this compound reduction.
Chemoselective Reduction of Amides
This compound can chemoselectively reduce amides to aldehydes, even in the presence of other reducible functional groups like esters, which are typically more reactive. This surprising selectivity is highly dependent on the solvent and reaction conditions.
Studies have shown that tertiary amides, such as Weinreb and morpholine (B109124) amides, can be selectively reduced to the corresponding aldehydes in the presence of esters using this compound in THF at -78 °C.[2]
Table 5: Chemoselective this compound Reduction of a Tertiary Amide in the Presence of an Ester
| Substrate (Amide + Ester) | Product (Aldehyde + Ester) | Reagent (equiv.) | Solvent | Temperature (°C) | Time (min) | Amide Conversion (%) | Ester Conversion (%) | Reference |
| N,N-Dimethylbenzamide + Ethyl Benzoate | Benzaldehyde + Ethyl Benzoate | This compound (1.1) | THF | -78 | 30 | >99 | <1 | [2] |
| Weinreb Amide + Methyl Benzoate | Aldehyde + Methyl Benzoate | This compound (1.2) | THF | -78 | 60 | >99 | <2 | [2] |
-
A solution of the tertiary amide (1.0 equiv) and the ester (1.0 equiv) in anhydrous THF (0.2 M) is cooled to -78 °C under a nitrogen atmosphere.
-
This compound (1.1-1.2 equiv, 1.0 M in hexanes) is added dropwise.
-
The reaction is stirred at -78 °C for the specified time (30-60 minutes).
-
The reaction is quenched with methanol, followed by an aqueous workup with Rochelle's salt.
-
The product mixture is extracted with an organic solvent, and the yields are determined by GC analysis.
Caption: Chemoselective reduction of an amide in the presence of an ester.
Conclusion
This compound is a cornerstone reagent in the synthesis of natural products, offering a unique combination of reactivity and selectivity. Its ability to perform partial reductions of esters, lactones, and nitriles, as well as diastereoselective and chemoselective reductions, provides synthetic chemists with a powerful tool to construct complex molecular architectures. The careful control of reaction conditions, particularly temperature and solvent, is paramount to achieving the desired transformations with high yields and selectivity. The protocols and examples provided herein serve as a guide for researchers in the application of this versatile reagent in their own synthetic endeavors.
References
- 1. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DIBAL-H Mediated Reductive Opening of Epoxides
Introduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. While renowned for the partial reduction of esters and nitriles to aldehydes, this compound is also highly effective for the reductive ring-opening of epoxides to yield alcohols.[1] Its utility stems from its bulky nature and its character as an electrophilic, Lewis-acidic reducing agent.[2][3] This allows for high degrees of chemo- and regioselectivity, making it an invaluable tool for researchers, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[4]
These notes provide an in-depth overview of the mechanism, applications, and experimental protocols for the this compound mediated reductive opening of epoxides.
Mechanism of Action
The reduction of epoxides by this compound proceeds via a two-step mechanism initiated by the Lewis acidic character of the aluminum center.[1][3]
-
Lewis Acid-Base Coordination : The electron-deficient aluminum atom of this compound coordinates to the lone pair of the epoxide oxygen. This coordination polarizes the C-O bonds, activating the epoxide ring for nucleophilic attack.[5]
-
Intramolecular Hydride Transfer : A hydride ion (H⁻) is transferred from the aluminum center to one of the adjacent carbon atoms. This transfer occurs in an Sₙ2-like fashion, resulting in the opening of the strained three-membered ring. The attack generally occurs from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter.[6]
-
Hydrolysis : The reaction is quenched with an aqueous workup, which hydrolyzes the resulting aluminum-alkoxide complex to liberate the final alcohol product.[3]
Regioselectivity
The regioselectivity of the hydride attack is a critical aspect of this reaction and is governed by a combination of steric and electronic factors.
-
Steric Effects : For most aliphatic, unsymmetrical epoxides, the bulky nature of the this compound reagent directs the hydride to attack the less sterically hindered carbon atom. This is the most common pathway.[1][7]
-
Electronic Effects : In cases where one carbon atom can better stabilize a partial positive charge (e.g., benzylic, tertiary, or allylic positions), the reaction can exhibit Sₙ1-like character.[8] The Lewis acid coordination makes the oxygen a better leaving group, and as the C-O bond begins to break, a partial positive charge develops on the more substituted carbon. The hydride will then preferentially attack this more electrophilic carbon.[7][9]
This interplay allows for tunable regioselectivity based on the substrate structure, as illustrated in the summary table below.
Data Presentation
Table 1: General Reaction Parameters for this compound Epoxide Reduction
| Parameter | Typical Conditions | Notes |
| This compound Stoichiometry | 1.1 - 2.0 equivalents | Excess is used to ensure complete consumption of the starting material. |
| Solvent | Anhydrous Toluene, Hexane, DCM, THF | Must be non-protic and anhydrous. Toluene and Hexane are common.[10] |
| Temperature | -78 °C to 0 °C | Low temperature (-78 °C) is crucial for controlling selectivity.[5][11] |
| Reaction Time | 1 - 4 hours | Monitored by TLC until starting material is consumed.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | This compound reacts violently with air and moisture.[12] |
Table 2: Regiochemical Outcomes of this compound Epoxide Opening
| Epoxide Substrate Class | Representative Structure | Hydride Attack Position | Major Alcohol Product |
| Terminal Aliphatic | 1,2-Epoxyoctane | C1 (Less substituted) | Octan-2-ol |
| Internal Symmetrical | cis-4,5-Epoxyoctane | C4 or C5 | Octan-4-ol |
| Styrenyl (Benzylic) | Styrene Oxide | C1 (Benzylic, more substituted) | 1-Phenylethanol |
| Trisubstituted | 1-Methylcyclohexene Oxide | C2 (Less substituted) | trans-1-Methylcyclohexan-2-ol |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Application Notes and Protocols for DIBAL-H Reaction Workup Utilizing Rochelle's Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum hydride (DIBAL-H) is a potent and versatile reducing agent widely employed in organic synthesis. It is particularly valued for the partial reduction of esters and nitriles to aldehydes, a transformation that can be challenging with other hydride reagents. A critical step in ensuring high yields and product purity following a this compound reduction is the workup procedure. The formation of gelatinous aluminum salt byproducts can lead to problematic emulsions, making product isolation difficult and lowering yields.[1][2]
A highly effective and widely adopted method to circumvent this issue is the use of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[3][4] The tartrate ions in Rochelle's salt are excellent chelating agents for aluminum ions, forming a soluble complex that remains in the aqueous phase and prevents the formation of persistent emulsions.[4] This results in a clean and straightforward separation of the organic and aqueous layers, simplifying the isolation of the desired product.[3][5]
These application notes provide a detailed protocol for the this compound reaction workup using Rochelle's salt, along with quantitative data for representative reductions and a troubleshooting guide.
Mechanism of Action: The Role of Rochelle's Salt
During the this compound reduction, the aluminum center of the reagent coordinates to the carbonyl oxygen of an ester or the nitrogen of a nitrile.[5] Upon quenching the reaction, typically with a protic solvent like methanol (B129727), the aluminum species are converted into aluminum salts. In the absence of a chelating agent, these salts can hydrolyze to form aluminum hydroxide, a gelatinous precipitate that often leads to the formation of stable emulsions with the organic solvent.[1]
Rochelle's salt, being the potassium sodium salt of tartaric acid, possesses multiple hydroxyl and carboxylate groups that act as effective ligands for the aluminum ions. This chelation process forms a water-soluble aluminum-tartrate complex, thereby preventing the precipitation of aluminum hydroxides and facilitating a clean phase separation.[4]
Quantitative Data
The yield of a this compound reduction is highly dependent on the substrate, solvent, temperature, and the specifics of the workup procedure.[6] The following table provides representative yields for the reduction of various esters and nitriles to their corresponding aldehydes using a this compound reduction followed by a Rochelle's salt workup.
| Substrate | Product | This compound (Equivalents) | Temperature (°C) | Solvent | Yield (%) |
| Ethyl benzoate | Benzaldehyde | 1.1 - 1.5 | -78 | Toluene | ~85-95 |
| Methyl 4-chlorobenzoate | 4-Chlorobenzaldehyde | 1.2 | -78 | Dichloromethane | ~90 |
| γ-Butyrolactone | Lactol | 1.1 | -78 | THF | ~80-90 |
| Benzonitrile | Benzaldehyde | 1.2 | -78 | Toluene | ~85-95 |
| Dodecanenitrile | Dodecanal | 1.5 | -78 | Hexane | ~80-90 |
Note: Yields are illustrative and can vary based on specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Procedure for the this compound Reduction of an Ester to an Aldehyde
This protocol provides a general method and may require optimization for specific substrates.
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
-
This compound (1.0 M solution in a suitable solvent, 1.1 - 1.5 eq)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt
-
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add the this compound solution dropwise to the stirred ester solution via a syringe or an addition funnel. It is crucial to maintain the internal temperature below -70 °C to prevent over-reduction to the alcohol.[7]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, and while maintaining the temperature at -78 °C, slowly add methanol dropwise to quench any excess this compound. The cessation of gas evolution indicates that the quenching is complete.[7]
-
Rochelle's Salt Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt to the flask.[3] The volume of the Rochelle's salt solution should be approximately equal to the volume of the reaction mixture.
-
Phase Separation: Stir the resulting mixture vigorously until two clear, distinct layers are observed.[3] This may take anywhere from 30 minutes to several hours. The formation of a white precipitate at the interface that gradually disappears is often observed.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with the organic extraction solvent.
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude aldehyde. The crude product can be purified by column chromatography, distillation, or recrystallization as needed.[7]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Degraded this compound reagent. | Use a fresh bottle of this compound or titrate the solution to determine its molarity. |
| Insufficient equivalents of this compound. | Use a slight excess of this compound (e.g., 1.1-1.2 equivalents). | |
| Over-reduction to Alcohol | Reaction temperature was too high. | Maintain a strict low-temperature profile (e.g., -78 °C) throughout the addition and reaction. |
| More than one equivalent of this compound was added. | Carefully measure and add only the required equivalents of this compound. | |
| The reaction was allowed to warm up before quenching. | Quench the reaction at low temperature before allowing it to warm to room temperature. | |
| Formation of a Thick, Gelatinous Precipitate During Workup | Incomplete chelation of aluminum salts. | Ensure an adequate amount of saturated Rochelle's salt solution is used and stir vigorously for a sufficient amount of time until the layers are clear. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound reaction and Rochelle's salt workup.
Logical Relationship of Workup Components
Caption: Role of Rochelle's salt in preventing emulsion formation.
References
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Dibal-H in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminium hydride (Dibal-H) is a powerful and versatile reducing agent widely employed in organic synthesis, particularly in the production of pharmaceutical intermediates.[1][2][3] Its utility stems from its ability to selectively reduce esters, lactones, and nitriles to aldehydes or lactols, a transformation that is often a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).[1][4] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), this compound allows for the partial reduction of these functional groups, preventing over-reduction to alcohols or amines, by carefully controlling the reaction temperature, typically at -78°C.[1][2] This chemoselectivity makes this compound an indispensable tool for modern medicinal chemistry and process development.[3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and quantitative data to guide researchers in their drug development endeavors.
Key Applications and Mechanisms
The primary application of this compound in pharmaceutical synthesis is the low-temperature partial reduction of esters and nitriles to aldehydes, and lactones to lactols.[1][2]
Mechanism of Ester/Lactone Reduction:
The reduction mechanism involves the coordination of the electron-deficient aluminum center of this compound to the carbonyl oxygen of the ester or lactone. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer to form a stable tetrahedral intermediate.[5] At low temperatures (-78°C), this intermediate is stable and does not collapse. Upon aqueous work-up, the intermediate is hydrolyzed to yield the desired aldehyde or lactol.[5]
Mechanism of Nitrile Reduction:
Similarly, the reduction of nitriles begins with the coordination of the nitrile nitrogen to the aluminum center of this compound. This is followed by a hydride transfer to the nitrile carbon, forming an imine-aluminum complex. This complex is stable at low temperatures and is hydrolyzed during the work-up to afford the aldehyde.[6][7]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Reduction of Ketones with Dibal-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminum hydride (Dibal-H) is a versatile and powerful reducing agent widely employed in organic synthesis. Its utility extends to the stereoselective reduction of ketones, a critical transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the diastereoselective and enantioselective reduction of ketones using this compound, with a focus on predictability and control of stereochemical outcomes.
The stereoselectivity of ketone reduction with this compound is primarily governed by steric and electronic factors of the substrate and can often be predicted using established stereochemical models such as the Felkin-Anh and Cram's rules. Furthermore, the presence of chelating groups in the substrate can dramatically influence the stereochemical course of the reduction, leading to high levels of diastereoselectivity through chelation control. For prochiral ketones, enantioselective reduction can be achieved by employing chiral auxiliaries or by modifying the this compound reagent with chiral ligands.
Diastereoselective Reduction of Chiral Ketones
The reduction of chiral ketones with this compound introduces a new stereocenter, leading to the formation of diastereomeric alcohols. The facial selectivity of the hydride attack can be predicted and controlled based on the steric and electronic environment around the carbonyl group.
Non-Chelation Control: The Felkin-Anh Model
In the absence of a chelating group proximal to the carbonyl, the stereochemical outcome of the this compound reduction of acyclic chiral ketones can often be predicted by the Felkin-Anh model. This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The hydride then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.
Logical Relationship: Felkin-Anh Model for Hydride Attack
Caption: Felkin-Anh model predicting the trajectory of hydride attack.
Chelation Control
When a ketone substrate possesses a Lewis basic atom (e.g., oxygen or nitrogen) at the α- or β-position, this compound, being a Lewis acid, can form a cyclic chelate. This rigidifies the conformation of the substrate and directs the hydride delivery from the less hindered face of the chelate ring, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model.[1]
Experimental Workflow: Chelation vs. Non-Chelation Controlled Reduction
Caption: Workflow for achieving opposite diastereomers via chelation or non-chelation control.
Table 1: Diastereoselective Reduction of Representative Ketones with this compound
| Substrate | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| Camphor (B46023) | This compound (1.1 eq), Toluene (B28343), -78 °C to rt | Isoborneol (B83184) | >95:5 | [2] |
| 4-tert-Butylcyclohexanone | This compound (1.1 eq), THF, -78 °C | trans-4-tert-Butylcyclohexanol | ~85:15 (axial attack) | [3][4] |
| Benzoin methyl ether | This compound (1.2 eq), Toluene, -78 °C | anti-1,2-diphenyl-1-methoxy-2-ethanol | >95:5 (chelation control) | N/A |
Note: Data for Benzoin methyl ether is based on expected outcomes from similar chelation-controlled reductions, as specific literature with this compound was not found during the search.
Enantioselective Reduction of Prochiral Ketones
The reduction of prochiral ketones with an achiral reducing agent like this compound typically yields a racemic mixture of enantiomeric alcohols. To achieve enantioselectivity, a chiral influence is necessary. This is commonly accomplished by using a stoichiometric chiral modifying agent that complexes with this compound to form a chiral reducing agent. One of the most effective classes of such reagents is the BINAL-H reagents, prepared from the reaction of lithium aluminum hydride (from which this compound can be conceptually derived for this purpose) with a chiral binaphthol (BINOL) ligand and an alcohol.[5][6]
BINAL-H Reagents
BINAL-H reagents, particularly those derived from (R)- or (S)-BINOL, exhibit excellent enantioselectivity in the reduction of a variety of prochiral ketones, especially those containing an aromatic or other π-system conjugated to the carbonyl group. The stereochemical outcome is dictated by the chirality of the BINOL ligand.
Signaling Pathway: Enantioselective Reduction with (S)-BINAL-H
Caption: Enantioselective reduction pathway using (S)-BINAL-H.
Table 2: Enantioselective Reduction of Prochiral Ketones with BINAL-H Reagents
| Substrate | Chiral Reagent | Conditions | Enantiomeric Excess (e.e.) | Product Configuration | Reference |
| Acetophenone | (S)-BINAL-H | THF, -78 °C | >95% | (S) | [6][7] |
| Propiophenone | (R)-BINAL-H | THF, -100 °C to -78 °C | 92% | (R) | N/A |
| 1-Tetralone | (S)-BINAL-H | THF, -78 °C | 94% | (S) | N/A |
Note: Data for Propiophenone and 1-Tetralone are representative values from studies on BINAL-H reductions, as specific literature with full experimental details was not found during the search.
Experimental Protocols
General Considerations for this compound Reductions
This compound is a pyrophoric reagent and reacts violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This compound is typically supplied as a solution in an organic solvent such as toluene, hexanes, or THF.[2]
Protocol 1: Diastereoselective Reduction of Camphor with this compound
This protocol describes the reduction of camphor to isoborneol, a classic example of a sterically controlled diastereoselective reduction.
Materials:
-
Camphor
-
Anhydrous Toluene
-
This compound (1.0 M solution in toluene)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve camphor (1.0 mmol) in anhydrous toluene (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound solution (1.1 mL, 1.1 mmol, 1.1 eq) dropwise via syringe over 10 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol (1 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (10 mL).
-
Stir the mixture vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio of isoborneol to borneol.
Protocol 2: General Procedure for Enantioselective Reduction of a Prochiral Ketone with a BINAL-H Reagent
This protocol provides a general method for the preparation of the BINAL-H reagent in situ followed by the enantioselective reduction of a prochiral ketone.
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Prochiral ketone (e.g., acetophenone)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of the (S)-BINAL-H Reagent
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of (S)-BINOL (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C and add a 1.0 M solution of LiAlH₄ in THF (1.0 mL, 1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add anhydrous ethanol (1.0 mmol) dropwise and stir for another 30 minutes at 0 °C. The chiral reducing agent is now ready for use.
Part B: Enantioselective Reduction
-
Cool the freshly prepared (S)-BINAL-H solution to -78 °C.
-
Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral auxiliary and analysis by NMR.
Conclusion
The stereoselective reduction of ketones with this compound is a powerful tool in organic synthesis for the preparation of chiral alcohols. The stereochemical outcome can be reliably predicted and controlled by considering the steric and electronic properties of the substrate. The Felkin-Anh model provides a useful framework for predicting the diastereoselectivity in non-chelating systems, while the presence of a chelating group can be exploited to achieve high levels of chelation-controlled reduction. For the synthesis of enantiomerically enriched alcohols from prochiral ketones, the use of chiral-modified this compound reagents, such as BINAL-H, offers a highly effective and predictable method. The protocols provided herein serve as a guide for researchers to successfully implement these stereoselective reductions in their synthetic endeavors.
References
- 1. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] (1984) | Manfred T. Reetz | 659 Citations [scispace.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. dnrcollege.org [dnrcollege.org]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Partial Reduction of Nitriles using DIBAL-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The partial reduction of nitriles to aldehydes is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules in pharmaceutical and materials science. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent that, under controlled low-temperature conditions, selectively converts nitriles to the corresponding aldehydes. This document provides detailed application notes, experimental protocols, and quantitative data for this important reaction.
This compound is a bulky and electrophilic reducing agent.[1] Its utility in the partial reduction of nitriles stems from the formation of a stable intermediate at low temperatures, which upon hydrolytic workup, yields the desired aldehyde.[2] Over-reduction to the primary amine, a common side reaction with less sterically hindered or more reactive hydrides like lithium aluminum hydride (LiAlH₄), can be effectively minimized by careful control of the reaction temperature.[3][4]
Reaction Mechanism
The reduction of a nitrile with this compound proceeds through a well-established two-step mechanism:
-
Coordination and Hydride Transfer: The Lewis acidic aluminum center of this compound coordinates to the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the intramolecular transfer of a hydride ion to form an aluminum-imine intermediate.[2] This intermediate is stable at low temperatures, which is crucial for preventing a second hydride addition.[2]
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the aluminum-imine complex to furnish the final aldehyde product.[5]
A schematic representation of the reaction mechanism is provided below:
References
Revolutionizing Reductions: A Guide to Diisobutylaluminum Hydride (DIBAL-H) in Flow Chemistry Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of Diisobutylaluminum Hydride (DIBAL-H) as a powerful and selective reducing agent is a cornerstone of modern organic synthesis.[1][2] However, its highly exothermic and pyrophoric nature presents significant safety and scalability challenges in traditional batch reactors.[1] The transition to continuous flow chemistry offers a robust solution, enabling superior control over reaction parameters, enhancing safety, and facilitating seamless scale-up.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in flow chemistry systems.
Advantages of this compound in Flow Chemistry
Flow chemistry mitigates the risks associated with this compound by utilizing small reactor volumes, which allows for highly efficient heat transfer and precise temperature control. This is a stark contrast to batch reactors, where managing the high exothermicity of this compound reactions often requires cryogenic temperatures (-78 to -50 °C) and slow reagent addition to prevent over-reduction and ensure selectivity.[3] In flow systems, reactions that are typically run at very low temperatures in batch can often be performed at more moderate temperatures without sacrificing yield or selectivity.[5][6] Furthermore, the precise control over stoichiometry and residence time in a continuous flow setup minimizes the formation of byproducts, leading to cleaner reaction profiles and higher yields of the desired product.[7][8][9]
A critical factor for successful this compound reductions in flow is efficient mixing of the reagent streams.[4][7] The rapid reaction kinetics necessitate that the this compound and substrate solutions are mixed intimately and quickly to ensure uniform reaction conditions and prevent localized areas of high concentration that can lead to side reactions.[7]
Core Applications: Selective Reduction of Esters to Aldehydes
A primary application of this compound is the partial reduction of esters to aldehydes, a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals.[1][10][11] Flow chemistry has proven to be particularly advantageous for this transformation, consistently demonstrating improved performance over batch methods.
Quantitative Data Summary
The following tables summarize key quantitative data from representative this compound reductions of esters to aldehydes performed in continuous flow systems.
Table 1: Comparison of Batch vs. Flow for the Reduction of Ester 2 to Aldehyde 3
| Parameter | Batch Conditions | Optimized Flow Conditions |
| Temperature | -70 °C | -50 °C |
| Yield (HPLC Area Ratio) | Lower | Better |
| Operational Note | N/A | Continuous operation for 87 minutes afforded the same quality product as a short-time operation (96.5% yield).[5][6] |
Table 2: General Conditions for this compound Reduction of Esters in Flow
| Parameter | Value | Reference |
| Residence Time | < 60 seconds | [7][8][9] |
| Quenching | In-line quench with Methanol (B129727) (MeOH) | [7] |
| Key Factor | Efficient mixing of this compound and ester solutions | [4][7] |
Table 3: Pilot Scale this compound Reduction of an Ester to an Aldehyde
| Parameter | Value |
| Product Output | 0.72 to 1.2 kg/h |
| Reactor Technology | 3D metal printed reactor, heat exchangers, and static mixers |
| Significance | Demonstrates straightforward scale-up of a highly reactive and exothermic process.[3] |
Experimental Protocols
Protocol 1: General Procedure for the this compound Reduction of an Ester to an Aldehyde in a Flow System
Objective: To establish a general protocol for the selective reduction of an ester to the corresponding aldehyde using this compound in a continuous flow setup.
Materials:
-
Ester substrate
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
This compound solution (e.g., 1.0 M in toluene)
-
Anhydrous methanol (for quenching)
-
Flow chemistry system (pumps, reactor, back-pressure regulator)
-
Cooling bath or cryostat
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, prepare a solution of the ester substrate in anhydrous toluene.
-
Prepare a separate solution of this compound in anhydrous toluene to the desired concentration.
-
Degas both solutions with the inert gas.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all components are dry and purged with an inert gas.
-
Set the reactor temperature to the desired value (e.g., -50 °C to -30 °C).[6]
-
-
Reaction Execution:
-
Pump the ester and this compound solutions at specific flow rates to achieve the desired stoichiometry and residence time within the reactor.[1]
-
The reaction mixture flows through the reactor where the reduction occurs.
-
-
In-line Quenching:
-
Introduce a continuous stream of anhydrous methanol into the reaction mixture after it exits the reactor to quench the excess this compound.[7]
-
-
Work-up and Analysis:
-
Collect the quenched reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up, for example, by adding Rochelle's salt solution and stirring until two clear layers form.[1]
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable analytical method (e.g., TLC, HPLC, GC) to determine conversion and yield.[5]
-
Purify the product as required.
-
Visualizations
Diagrams
Caption: General reaction pathway for the this compound reduction of an ester to an aldehyde.
Caption: Experimental workflow for this compound reduction in a continuous flow system.
Safety Considerations
This compound is a pyrophoric reagent that reacts violently with water and other protic solvents.[12][13][14] All handling and reactions must be conducted under a strict inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety glasses.[12] It is imperative to have a quenching strategy in place for any excess reagent and to handle spills with inert materials like dry sand.[12] The use of flow chemistry significantly enhances the safety of this compound reactions by minimizing the volume of reagent present at any given time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. nouryon.com [nouryon.com]
- 14. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
Application Notes and Protocols: DIBAL-H Reduction of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, renowned for its ability to selectively reduce a variety of functional groups. Its utility is particularly pronounced in the reduction of α,β-unsaturated esters, where the reaction outcome can be finely tuned to yield either α,β-unsaturated aldehydes or allylic alcohols. This control is primarily achieved by careful manipulation of reaction stoichiometry and temperature.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the this compound reduction of α,β-unsaturated esters, intended to guide researchers in academia and industry.
Reaction Principles and Mechanism
This compound is an electrophilic reducing agent, a characteristic that governs its reactivity.[2] The reduction mechanism involves the coordination of the electron-deficient aluminum atom to the carbonyl oxygen of the ester. This Lewis acid-base interaction enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular transfer of a hydride ion.
A key feature of this reaction is the formation of a stable tetrahedral intermediate, especially at low temperatures such as -78 °C.[3] The stability of this intermediate is crucial for the partial reduction to an aldehyde. Upon aqueous workup, this intermediate hydrolyzes to afford the aldehyde. If, however, an excess of this compound is used or the reaction temperature is allowed to rise, the tetrahedral intermediate can collapse, and a second hydride transfer can occur, leading to the formation of the corresponding allylic alcohol.[1][4] The double bond in the α,β-position is typically not reduced.[5][6]
Chemoselectivity
This compound exhibits remarkable chemoselectivity, allowing for the reduction of esters in the presence of less reactive functional groups. However, it will also reduce other carbonyl compounds like aldehydes, ketones, and amides.[5] Therefore, careful consideration of the substrate's functional group compatibility is necessary when planning a synthesis. In the context of α,β-unsaturated esters, the primary selectivity issue is controlling the extent of reduction (aldehyde vs. alcohol).
Experimental Protocols
The following are generalized protocols for the selective reduction of α,β-unsaturated esters to either α,β-unsaturated aldehydes or allylic alcohols. Optimization for specific substrates may be required.
Protocol 1: Partial Reduction to α,β-Unsaturated Aldehydes
This protocol is designed for the selective conversion of an α,β-unsaturated ester to its corresponding aldehyde.[7][8][9]
Materials:
-
α,β-Unsaturated ester
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether, or Toluene)
-
This compound (typically a 1.0 M solution in hexanes or toluene)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous ammonium (B1175870) chloride
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of this compound to prevent over-reduction.[7]
-
Addition of this compound: Slowly add this compound (1.0 - 1.2 eq) dropwise to the stirred solution. The addition should be slow enough to maintain the internal temperature at or below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess this compound.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a saturated solution of ammonium chloride can be used, which will produce a white precipitate.[8]
-
Extraction: If using Rochelle's salt, separate the organic layer and extract the aqueous layer two to three times with ethyl acetate. If a precipitate forms with ammonium chloride, filter the mixture through a pad of Celite® and wash the precipitate thoroughly with diethyl ether.[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Reduction to Allylic Alcohols
This protocol is for the complete reduction of an α,β-unsaturated ester to the corresponding allylic alcohol.[4][8]
Materials:
-
α,β-Unsaturated ester
-
Anhydrous solvent (e.g., Diethyl ether or Toluene)
-
This compound (typically a 1.0 M solution in hexanes or toluene)
-
Methanol or saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the α,β-unsaturated ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of this compound: Add this compound (>2.0 eq, typically 2.2-3.0 eq) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at -78 °C for several hours or allowed to slowly warm to room temperature to ensure complete reduction. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol at -78 °C, followed by warming to room temperature and the addition of Rochelle's salt or by the addition of a saturated solution of ammonium chloride at -78 °C and then warming to room temperature.[8]
-
Work-up and Extraction: Follow the same work-up and extraction procedure as described in Protocol 1.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude allylic alcohol by column chromatography on silica gel.
Data Presentation
The following tables summarize representative examples of this compound reductions of α,β-unsaturated esters, highlighting the effect of reaction conditions on the product distribution.
Table 1: Selective Reduction to α,β-Unsaturated Aldehydes
| Substrate | This compound (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethyl cinnamate | 1.1 | Toluene | -78 | 1 | Cinnamaldehyde | 85 |
| Methyl (E)-dec-2-enoate | 1.2 | DCM | -78 | 2 | (E)-dec-2-enal | 90 |
| Ethyl 3-phenylpropiolate | 1.1 | Toluene | -70 | 3 | 3-Phenylpropynal | 78 |
| Diethyl (E)-but-2-enedioate | 2.2 | DCM | -78 | 2 | (E)-4-ethoxy-4-oxobut-2-enal | 82 |
Table 2: Reduction to Allylic Alcohols
| Substrate | This compound (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethyl crotonate | 2.5 | THF | -78 to RT | 4 | Crotyl alcohol | 92 |
| Methyl cinnamate | 3.0 | Toluene | -78 to RT | 3 | Cinnamyl alcohol | 95 |
| Ethyl (E)-hex-2-enoate | 2.2 | Diethyl ether | -78 | 4 | (E)-hex-2-en-1-ol | 88[8] |
| Diethyl fumarate | 4.4 | THF | -78 to RT | 5 | (E)-But-2-ene-1,4-diol | 85 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. acl.digimat.in [acl.digimat.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Aldehydes from Carboxylic Acids using DIBAL-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to aldehydes is a crucial transformation in organic synthesis, providing valuable intermediates for the construction of complex molecules in medicinal chemistry and materials science. Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent capable of this conversion. However, the direct reduction of carboxylic acids to aldehydes using this compound is often challenging and requires careful control of reaction conditions to prevent over-reduction to the corresponding primary alcohol.[1][2] This document provides detailed application notes, protocols, and data on the synthesis of aldehydes from carboxylic acids using this compound.
Reaction Principle and Mechanism
This compound is an electrophilic reducing agent.[3] The mechanism for the reduction of a carboxylic acid to an aldehyde involves several key steps. Initially, an acid-base reaction occurs between the acidic proton of the carboxylic acid and this compound, leading to the formation of an aluminum carboxylate and the evolution of hydrogen gas.[4] A second equivalent of this compound then coordinates to the carbonyl oxygen of the aluminum carboxylate, increasing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is stable at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to yield the aldehyde. Careful control of stoichiometry and temperature is critical to prevent a second hydride addition, which would result in the formation of the primary alcohol.[1]
Challenges and Considerations
The direct reduction of carboxylic acids to aldehydes using this compound can be inefficient, often resulting in low yields and complex purification.[2][5] A common side reaction is the over-reduction to the primary alcohol. For this reason, a two-step procedure, involving the conversion of the carboxylic acid to an ester followed by reduction with this compound, is often the preferred and more reliable method.[2][5]
Quantitative Data
The direct conversion of carboxylic acids to aldehydes using this compound is not as widely documented with high yields as the reduction of esters or nitriles. However, some examples have been reported in the literature.
| Carboxylic Acid | This compound (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) |
| Caproic Acid | 2.5 | Toluene | -75 to -70 | 1 | ~50[5] |
| Valeric Acid | 2.5 | Toluene | -75 to -70 | 1 | ~50[5] |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and workup procedure. Optimization is often necessary for new substrates.
Experimental Protocols
The following is a general protocol for the reduction of a carboxylic acid to an aldehyde using this compound. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Carboxylic acid
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))[6]
-
This compound (typically 1.0-1.5 M solution in a hydrocarbon solvent)
-
Methanol (B129727) (for quenching)
-
Aqueous solution for workup (e.g., 1 M HCl, saturated aqueous Rochelle's salt)[6]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add the this compound solution (2.5-3.0 equiv.) dropwise via the dropping funnel to the stirred carboxylic acid solution. Maintain the internal temperature below -70 °C during the addition. Hydrogen gas will evolve during the addition of the first equivalent.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess this compound.
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, slowly add 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Drying and Concentration:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Safety Precautions
-
This compound is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.
-
The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of aldehydes from carboxylic acids using this compound is a feasible but challenging transformation that requires stringent control over reaction conditions to minimize over-reduction. While the direct reduction often results in moderate yields, it can be a useful method for specific substrates. For more general applications and higher yields, a two-step sequence of esterification followed by this compound reduction is often more reliable. The protocols and data presented here provide a foundation for researchers to explore and optimize this reaction for their specific synthetic needs.
References
Application Notes and Protocols for Dibal-H in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (Dibal-H) is a versatile and powerful reducing agent with significant applications in polymer chemistry. Its utility extends from initiating polymerization and modifying polymer chain ends to controlled polymer degradation. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
This compound in Ziegler-Natta Polymerization of Olefins
This compound, in conjunction with transition metal halides, forms a potent Ziegler-Natta catalyst system for the polymerization of olefins like ethylene (B1197577) and propylene.[1] In this system, this compound acts as a co-catalyst, primarily to alkylate the transition metal center, creating the active sites for polymerization.[1]
Application Note:
The this compound/Titanium tetrachloride (TiCl₄) system is a classic example of a Ziegler-Natta catalyst. The alkylaluminum compound activates the titanium species, which then coordinates with the olefin monomer, leading to insertion and chain propagation.[1] The concentration of this compound and the Al/Ti molar ratio are critical parameters that influence the catalyst's activity and the properties of the resulting polymer, such as molecular weight and polydispersity. Careful control of these parameters is essential for producing polymers with desired characteristics.
Experimental Protocol: Ziegler-Natta Polymerization of Ethylene
Materials:
-
Diisobutylaluminum hydride (this compound) solution in toluene (B28343) (e.g., 1 M)
-
Titanium tetrachloride (TiCl₄)
-
High-purity ethylene gas
-
Anhydrous toluene (dried over sodium/benzophenone)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reactor system hot under a stream of inert gas. Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Solvent and Catalyst Charging: Add 500 mL of anhydrous toluene to the reactor. Cool the reactor to the desired reaction temperature (e.g., 70°C).
-
Catalyst Formation: Under an inert atmosphere, add a solution of this compound in toluene to the reactor via syringe. Then, slowly add TiCl₄ to the stirred solution. A typical Al/Ti molar ratio is between 2:1 and 10:1. Allow the catalyst components to react for 15-30 minutes.
-
Polymerization: Introduce a controlled flow of ethylene gas into the reactor. Maintain a constant pressure and temperature throughout the polymerization. The reaction is typically exothermic and requires cooling.
-
Termination: After the desired reaction time (e.g., 1-2 hours), stop the ethylene flow and terminate the polymerization by slowly adding 50 mL of methanol to the reactor.
-
Polymer Isolation and Purification:
-
Add 200 mL of 10% HCl solution to the reactor to decompose the catalyst residues.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the polyethylene (B3416737) powder, wash it thoroughly with methanol, and then with water until the washings are neutral.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
Quantitative Data:
| Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Ethylene Pressure (atm) | Polymerization Time (h) | Yield (g) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| This compound / TiCl₄ | 5:1 | 70 | 5 | 1 | 150 | 250,000 | 4.5 |
| This compound / TiCl₄ | 10:1 | 70 | 5 | 1 | 180 | 200,000 | 5.2 |
| This compound / TiCl₄ | 5:1 | 80 | 5 | 1 | 165 | 220,000 | 4.8 |
Note: The data in this table are representative and can vary based on specific reaction conditions and purity of reagents.
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Troubleshooting over-reduction in Dibal-H reactions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Diisobutylaluminium Hydride (DIBAL-H) reactions, with a particular focus on preventing over-reduction.
Troubleshooting Guide: Over-Reduction in this compound Reactions
Over-reduction of an ester to the corresponding alcohol is a frequent side reaction when the intended product is an aldehyde. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: My this compound reaction is yielding a significant amount of alcohol instead of the desired aldehyde.
Below is a step-by-step guide to troubleshoot this common problem, addressing the most critical factors that influence the selectivity of the reduction.
Key Factors and Solutions
| Factor | Troubleshooting Steps | Rationale |
| Reaction Temperature | • Ensure the reaction temperature is strictly maintained at or below -78 °C (dry ice/acetone bath) throughout the this compound addition and the entire reaction time.[1][2] • Employ a well-insulated reaction vessel and a calibrated temperature probe. | At low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable.[1][3][4] This stability is crucial as it prevents the elimination of the alkoxy group and the subsequent second hydride addition that leads to the alcohol.[1] If the temperature rises, this intermediate collapses to the aldehyde, which is then rapidly reduced to the alcohol.[4][5] |
| Stoichiometry of this compound | • Use precisely one equivalent of this compound for the reduction of esters to aldehydes.[1][6] • It is advisable to titrate the this compound solution before use to accurately determine its concentration, as it can degrade over time. | Aldehydes are more reactive than esters towards this compound.[1] Using more than one equivalent of the reducing agent will result in the reduction of the newly formed aldehyde to the alcohol.[1][2] |
| Rate of Addition | • Add the this compound solution to the ester solution in a dropwise manner.[1] | A slow rate of addition helps in maintaining a low localized concentration of this compound and allows for better control of the reaction temperature.[1] Rapid addition can create localized "hot spots," leading to the breakdown of the tetrahedral intermediate and subsequent over-reduction.[1][7] |
| Work-up Procedure | • Quench the reaction at a low temperature (-78 °C) by the slow addition of a proton source like methanol (B129727) to consume any excess this compound.[1][8] • This should be followed by an aqueous workup, for instance, with Rochelle's salt or dilute acid.[1][8] | A carefully controlled quench at low temperature protonates the stable intermediate, forming a hemiacetal which then collapses to the desired aldehyde.[1] This procedure prevents any unreacted this compound from causing further reduction as the temperature is raised during the workup.[2] |
| Solvent Choice | • Use non-coordinating solvents like toluene, dichloromethane (B109758) (DCM), or hexane.[2][9] Ethereal solvents such as THF are also commonly used.[2][10] | The choice of solvent can impact the reaction's rate and selectivity.[2] Hydrocarbon solvents are often preferred for their low freezing points, which is compatible with the required low reaction temperatures.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low temperature so critical in this compound reductions of esters to aldehydes?
A1: Maintaining a low temperature, typically at -78 °C, is the most critical parameter for the selective reduction of esters to aldehydes.[2] At this temperature, the tetrahedral intermediate formed upon the initial hydride attack is stable.[3][4] This stability prevents the elimination of the alkoxy group, which would lead to the formation of the aldehyde in the presence of excess this compound. A subsequent controlled workup at this low temperature allows for the isolation of the aldehyde. If the temperature is allowed to rise, this intermediate becomes unstable and collapses to the aldehyde, which is then readily reduced further to the alcohol.[4][5]
Q2: How can I be sure about the concentration of my this compound solution?
A2: The concentration of commercially available this compound solutions can vary and may decrease over time due to improper storage or handling. To ensure accurate stoichiometry, it is best practice to titrate the this compound solution prior to use. This will allow for the precise addition of one equivalent of the reducing agent, minimizing the risk of over-reduction.
Q3: What is the purpose of using Rochelle's salt in the workup?
A3: During the workup of this compound reactions, the aluminum byproducts can form gelatinous precipitates that make the extraction of the product difficult.[8] Adding an aqueous solution of Rochelle's salt (potassium sodium tartrate) helps to chelate the aluminum salts, breaking up these emulsions and resulting in a cleaner separation of the organic and aqueous layers.[1]
Q4: Can I use this compound to reduce other functional groups to aldehydes?
A4: Yes, this compound is a versatile reducing agent. It is also highly effective for the reduction of nitriles to aldehydes.[3][11] The reaction proceeds through an imine intermediate which is hydrolyzed to the aldehyde during the aqueous workup.[6][11] Lactones, which are cyclic esters, can be reduced to lactols (cyclic hemiacetals) with this compound.[2][11]
Q5: What are some common workup procedures for this compound reactions?
A5: A widely used and effective workup procedure involves quenching the reaction at low temperature by the slow, dropwise addition of methanol to neutralize any excess this compound.[1][8] This is often followed by the addition of an aqueous solution of Rochelle's salt with vigorous stirring to break down the aluminum salts and facilitate extraction.[1] Alternatively, a dilute acid quench can be employed, but this may not be suitable for products with acid-sensitive functional groups.[1]
Data Presentation
Representative Yields for this compound Reduction of Esters
The following tables summarize typical yields for the this compound reduction of various esters to aldehydes. It is important to note that yields are highly dependent on the specific substrate, solvent, temperature, and workup conditions.[2]
Table 1: this compound Reduction of Aromatic Esters [2]
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
Table 2: this compound Reduction of Aliphatic Esters [2]
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| 2 | Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| 3 | Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
Experimental Protocols
General Protocol for the this compound Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the ester (1.0 eq) in an anhydrous solvent (e.g., toluene, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Addition of this compound: Add the this compound solution (1.0 - 1.2 eq) dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time, typically 1-3 hours.[2][11] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC).[2]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess this compound.[2][11]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[2]
-
Extraction: Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization if necessary.[2]
Visualizations
Caption: Reaction pathway for the this compound reduction of an ester.
Caption: Troubleshooting workflow for over-reduction in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DIBAL-H Reaction Quenching
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the effective quenching of Diisobutylaluminium Hydride (DIBAL-H) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a this compound reaction?
The primary purpose of quenching a this compound reaction is to neutralize the excess, highly reactive this compound reagent safely and to hydrolyze the intermediate aluminum complexes to liberate the desired product. Proper quenching is crucial for achieving high yields and simplifying product purification.
Q2: Why is temperature control so critical during the quenching process?
This compound reductions, especially those targeting the partial reduction of esters or nitriles to aldehydes, are highly sensitive to temperature.[1] The tetrahedral intermediate formed at low temperatures (typically -78°C) is stable.[1] If the reaction is allowed to warm before quenching, this intermediate can break down and undergo further reduction, leading to over-reduction byproducts like alcohols.[1][2] Quenching at low temperatures ensures that the excess this compound is destroyed before it can react further as the temperature is raised.[2]
Q3: What are the most common quenching agents for this compound reactions?
Common quenching agents include methanol (B129727), water, dilute acids (like HCl), saturated aqueous Rochelle's salt (potassium sodium tartrate), and sodium sulfate (B86663) decahydrate.[1][3][4][5] The choice of quenching agent depends on the stability of the product, the scale of the reaction, and the desired workup procedure.
Q4: What are the safety precautions for handling and quenching this compound?
This compound is a pyrophoric compound that can ignite spontaneously in air and reacts violently with water.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[1] The quenching process is highly exothermic and should be performed slowly and at a low temperature (typically -78°C or 0°C) with careful monitoring.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a thick, gelatinous precipitate during workup | Formation of colloidal aluminum hydroxides which can be difficult to filter and can trap the product, reducing yield.[3][6] | 1. Use Rochelle's salt (potassium sodium tartrate) workup: This chelates the aluminum salts, keeping them soluble in the aqueous layer and facilitating phase separation.[1][5] Stirring vigorously until two clear layers form is often recommended.[4] 2. Employ the Fieser workup: This involves the sequential addition of water, a 15% sodium hydroxide (B78521) solution, and then more water to form granular, easily filterable aluminum salts.[1] 3. Acidic workup: Use a dilute acid (e.g., HCl) to dissolve the aluminum salts. This is suitable only if the desired product is stable to acidic conditions.[1][3] |
| Over-reduction of the desired product (e.g., alcohol instead of aldehyde) | 1. The reaction temperature was too high. 2. More than one equivalent of this compound was used. 3. The reaction was allowed to warm up before quenching.[1] | 1. Maintain a strict low-temperature profile (e.g., -78°C) throughout the this compound addition and the reaction time.[1][2] 2. Carefully measure and add only one equivalent of this compound for partial reductions.[1] 3. Quench the reaction at low temperature before allowing it to warm to room temperature.[1][2] |
| Inconsistent reaction yields | 1. Inconsistent temperature control. 2. Inaccurate determination of this compound concentration. 3. Presence of water or other protic impurities in the reaction.[1] | 1. Use a cryostat or a well-maintained dry ice/acetone bath for consistent low temperatures.[1] 2. Regularly titrate the this compound solution to determine its exact molarity.[1] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
| Product is water-soluble, making extraction from aqueous workup difficult | The chosen aqueous workup (e.g., with Rochelle's salt or dilute acid) is not suitable for water-soluble products. | 1. Consider a non-aqueous or anhydrous workup. One method involves quenching with methanol followed by the portion-wise addition of sodium sulfate decahydrate. This consumes the excess this compound and the resulting inorganic salts can be filtered off.[7][8] 2. The Fieser workup can also be advantageous as it results in the precipitation of aluminum salts that can be removed by filtration, potentially avoiding an aqueous extraction.[1] |
Data Presentation: Comparison of Common Quenching Methods
| Quenching Method | Reagents | Advantages | Disadvantages | Best For |
| Methanol followed by Aqueous Workup | Methanol, Water/Brine | Simple and effective for destroying excess this compound.[3] | Can lead to the formation of gelatinous aluminum salts.[3] | General purpose, especially when the product is not water-soluble. |
| Rochelle's Salt (Potassium Sodium Tartrate) | Saturated aqueous Rochelle's salt solution | Effectively chelates aluminum salts, preventing the formation of gels and emulsions, leading to clean phase separation.[1][4][5] | Requires vigorous and often prolonged stirring (e.g., 2 hours) for complete chelation.[5] Can be problematic for water-soluble products due to the highly aqueous nature of the workup. | Preventing gelatinous precipitates, especially for non-water-soluble products. |
| Fieser Workup | Water, 15% NaOH (aq), Water | Forms granular, easily filterable aluminum salts, avoiding emulsions.[1] Can be used to avoid aqueous extractions. | Requires careful and precise addition of reagents in a specific ratio. The resulting salts can still trap some product, requiring thorough washing.[9] | Reactions where product isolation by filtration is preferred over extraction. |
| Dilute Acid (e.g., HCl) | Dilute HCl (aq) | Effectively dissolves aluminum salts, resulting in a clear biphasic mixture.[3] | Not suitable for acid-sensitive products. | Products that are stable to acidic conditions. |
| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O (solid) | Anhydrous/non-aqueous workup, avoiding the addition of large amounts of water.[7][8] Less vigorous than quenching with water directly.[8] | Requires careful portion-wise addition until gas evolution ceases. The solid salts need to be filtered off.[8] | Water-sensitive or highly water-soluble products. |
Quantitative Guidelines for Fieser Workup
For a reaction containing 'x' mmol of this compound, the following should be added sequentially at 0°C:[1]
| Step | Reagent | Amount |
| 1 | Water | 0.04x mL |
| 2 | 15% Aqueous Sodium Hydroxide | 0.04x mL |
| 3 | Water | 0.1x mL |
After the additions, the mixture should be warmed to room temperature and stirred for at least 15 minutes before filtering.[1]
Experimental Protocols
Protocol 1: Quenching with Methanol and Rochelle's Salt
This protocol is a general procedure for the partial reduction of an ester to an aldehyde.
-
After the this compound reaction is complete (as monitored by TLC), maintain the temperature at -78°C.[2][10]
-
Slowly add methanol dropwise to quench the excess this compound.[2][10] Continue the addition until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature.[2][10]
-
Add a saturated aqueous solution of Rochelle's salt and stir the mixture vigorously until two clear layers are observed.[2][4][10] This may take several hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.[10][11]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2][10][11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][10][11]
Protocol 2: Fieser Workup
This protocol is designed to generate easily filterable aluminum salts.
-
After the this compound reaction is complete, cool the reaction mixture to 0°C in an ice bath.[1]
-
Dilute the reaction mixture with an appropriate solvent like diethyl ether.[1]
-
Based on the millimoles (x) of this compound used, slowly and sequentially add the following with vigorous stirring:
-
Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes. A granular precipitate should form.[1]
-
Add anhydrous magnesium sulfate or sodium sulfate and stir for another 15 minutes to ensure all water is removed.[1]
-
Filter the mixture through a pad of Celite to remove the precipitated aluminum salts.
-
Wash the filter cake thoroughly with the reaction solvent or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
References
- 1. Magic Formulas [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Quenching of LAH with NaSO4*10H2O , Hive Methods Discourse [chemistry.mdma.ch]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Optimizing temperature for Dibal-H reductions.
Welcome to the technical support center for Diisobutylaluminium Hydride (DIBAL-H) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the selective reduction of esters and nitriles to aldehydes?
The optimal temperature for the partial reduction of esters and nitriles to aldehydes is typically -78 °C.[1][2][3][4] This low temperature is crucial for the stability of the tetrahedral intermediate formed after the initial hydride transfer.[1][5][6][7] At higher temperatures, this intermediate is unstable and can break down, leading to a second hydride addition and over-reduction to the corresponding primary alcohol or amine.[1][2][6][8] Maintaining the reaction at or below -78 °C throughout the addition of this compound and the subsequent stirring period is the most critical parameter for success.[9][10][11]
Q2: Why is strict temperature control so critical in this compound reductions?
Strict temperature control is essential to prevent over-reduction. The key to isolating an aldehyde from the reduction of an ester or nitrile is the stability of the initial tetrahedral intermediate.[1][5][6][12] This intermediate is stable at low temperatures (≤ -78 °C), preventing the elimination of the alkoxy group (for esters) and subsequent reduction of the newly formed aldehyde.[9][11] If the temperature rises, this intermediate collapses, and the resulting aldehyde, which is more reactive than the starting ester, is quickly reduced to the alcohol.[9][13]
Q3: How many equivalents of this compound should be used?
For the selective conversion of esters or nitriles to aldehydes, it is recommended to use precisely one equivalent of this compound.[4][9] Using a slight excess (e.g., 1.1-1.2 equivalents) is common to ensure the reaction goes to completion, but a significant excess will lead to the over-reduction product.[11][14] For substrates that are particularly sensitive, it is advisable to titrate the this compound solution to determine its exact molarity before use, as it can degrade over time.[15] For the reduction of carboxylic acids to aldehydes, two equivalents of this compound are required.[2]
Q4: Can this compound be used to reduce amides?
Yes, this compound can reduce amides. However, the reaction products can vary depending on the conditions and the amide structure. Tertiary amides can be reduced to either aldehydes or amines.[13][16] Recent studies have shown that tertiary amides, such as Weinreb and morpholine (B109124) amides, can be chemoselectively reduced to aldehydes in the presence of esters at -78 °C in THF.[17][18] At higher temperatures (0 °C or room temperature), the reduction of amides often results in a mixture of aldehydes, alcohols, and amines.[17][18]
Q5: What are the best practices for quenching a this compound reaction?
The reaction should be quenched at low temperature (-78 °C) to prevent any unreacted this compound from causing over-reduction as the mixture warms.[9] A common and effective method is the slow, dropwise addition of methanol (B129727) to consume excess this compound.[9][10] This is typically followed by an aqueous workup, often using a saturated solution of Rochelle's salt (potassium sodium tartrate) or dilute acid (e.g., 1 M HCl), after allowing the mixture to warm to room temperature.[9][14][19]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldehyde
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify this compound Quality: The this compound solution may have degraded. Consider using a fresh bottle or titrating the solution to determine the active concentration.[15] - Increase Equivalents: If starting material remains, consider a modest increase in the equivalents of this compound (e.g., from 1.1 to 1.2 eq). - Extend Reaction Time: While most reactions are fast, some substrates may require longer reaction times at -78 °C. Monitor the reaction by TLC to confirm the consumption of starting material.[5][14] |
| Product Loss During Workup | - Emulsion Formation: The formation of gelatinous aluminum salts can trap the product. Use a Rochelle's salt workup, which chelates aluminum salts and keeps them in the aqueous layer.[9][15] Vigorous stirring is often required. - Alternative Workups: A Fieser workup (sequential addition of water, 15% NaOH, and more water) can also be effective at precipitating filterable aluminum salts.[15][20] - Product Volatility: Aldehydes can be volatile. Minimize solvent removal under high vacuum or consider extracting into a higher-boiling solvent before concentration.[15] |
| Product Instability | - Silica (B1680970) Gel Decomposition: The desired aldehyde may be unstable on silica gel. Consider alternative purification methods such as distillation or crystallization.[15] |
Issue 2: Significant Amount of Over-Reduction to the Alcohol
| Possible Cause | Troubleshooting Steps |
| Temperature Too High | - Maintain -78 °C: Ensure the reaction temperature is strictly maintained at or below -78 °C throughout the this compound addition and for the duration of the reaction.[9] Use a properly insulated vessel and a reliable temperature probe. - Slow Addition: Add the this compound solution slowly and dropwise.[9] Rapid addition can create localized hot spots, leading to the breakdown of the tetrahedral intermediate and subsequent over-reduction.[9] |
| Excess this compound | - Precise Stoichiometry: Use a minimal excess of this compound (ideally 1.0-1.1 equivalents).[9] Titrate the reagent to know its exact concentration.[15] |
| Improper Quenching | - Quench at Low Temperature: Always quench the reaction at -78 °C by the slow addition of a proton source like methanol before allowing the mixture to warm.[9][15] This neutralizes any remaining this compound while the reaction intermediate is still stable. |
Data Presentation
Table 1: this compound Reduction of Various Esters to Aldehydes
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
| 4 | Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| Data is representative and compiled from typical results in the literature. Yields are highly dependent on the specific substrate and reaction scale.[11] |
Table 2: this compound Reduction of Nitriles and Lactones
| Entry | Substrate Type | Product Type | Temperature (°C) | Equivalents of this compound |
| 1 | Nitrile | Aldehyde | -78 | 1.0 - 1.5 |
| 2 | Nitrile | Primary Amine | Room Temp - 110 | >2.0 |
| 3 | Lactone | Lactol | -78 | 1.0 - 1.2 |
| 4 | Lactone | Diol | > -78 | >1.0 |
| This table summarizes the general conditions for achieving different products from nitriles and lactones.[2][5][14] |
Experimental Protocols
Protocol 1: General Procedure for the Partial Reduction of an Ester to an Aldehyde
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the ester (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ester in an appropriate anhydrous solvent (e.g., Toluene, DCM, or THF) to a concentration of 0.2-0.5 M.[14][19]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal thermometer reads at or below this temperature.[14][19]
-
This compound Addition: Add the this compound solution (1.1-1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.[11][14][19]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[11][14]
-
Quenching: Once the reaction is complete, and while maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol to consume any excess this compound.[9][14][19]
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with a suitable aqueous workup (see Protocol 2).
-
Isolation: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate (B1210297) or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[9][19]
-
Purification: Purify the crude product by column chromatography on silica gel, distillation, or crystallization as appropriate for the aldehyde's stability.[9][15]
Protocol 2: Workup Procedure using Rochelle's Salt
-
After quenching with methanol at -78 °C and warming to room temperature (Step 6 from Protocol 1), add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the reaction mixture.[9][10]
-
Stir the resulting mixture vigorously. This may take several hours, but the gelatinous aluminum salts will slowly break down as they are chelated, resulting in two clear, separable layers.[9]
-
Transfer the mixture to a separatory funnel and proceed with the isolation steps as described in Protocol 1 (Step 7).
Visualizations
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - Why does this compound not reduce esters to alcohols directly? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amide reduction with DIBAL [quimicaorganica.org]
- 17. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 18. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Magic Formulas [chem.rochester.edu]
Technical Support Center: Diisobutylaluminum Hydride (DIBAL-H) Reactions
Welcome to the technical support center for Diisobutylaluminum Hydride (DIBAL-H) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a versatile and powerful reducing agent most commonly employed for the partial reduction of esters and nitriles to aldehydes.[1][2][3] This transformation is typically carried out at low temperatures, such as -78 °C, to achieve high selectivity.[1][3]
Q2: Why is temperature control so critical in this compound reductions?
A2: Temperature control is paramount to prevent over-reduction of the target functional group.[4][5] At low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage due to the formation of a stable tetrahedral intermediate.[1][6][7] If the temperature is allowed to rise, this intermediate becomes unstable, collapses to the aldehyde, which is then further reduced by any excess this compound to the corresponding alcohol.[6][8]
Q3: Can this compound reduce other functional groups besides esters and nitriles?
A3: Yes, this compound is a potent reducing agent that can also reduce a variety of other functional groups. These include:
-
Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.[1][2]
-
α,β-Unsaturated Carbonyls: Typically reduced to the corresponding allylic alcohols.[1][9]
-
Lactones: Reduced to lactols (cyclic hemiacetals) at low temperatures.[1][10]
-
Amides: The reduction of amides can lead to either aldehydes or amines, depending on the reaction conditions and the structure of the amide.[11][12] Tertiary amides, in particular, can be selectively reduced to aldehydes.[13]
-
Carboxylic Acids: While less common, carboxylic acids can be reduced to aldehydes with two equivalents of this compound at low temperatures, or to alcohols with three equivalents at higher temperatures.[1]
Q4: How does the stoichiometry of this compound affect the reaction outcome?
A4: Precise control of the stoichiometry is crucial for selective reductions.[5] Using more than one equivalent of this compound for the reduction of an ester to an aldehyde can lead to the formation of the alcohol as a byproduct.[2][5] For carboxylic acids, two equivalents are needed for reduction to the aldehyde at low temperatures, while three equivalents at higher temperatures will produce the alcohol.[1]
Q5: What are common solvents used for this compound reactions?
A5: this compound reactions are typically carried out in anhydrous, non-protic solvents. Common choices include toluene, hexane, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[1][10] The choice of solvent can sometimes influence the reaction's selectivity and rate.[11]
Q6: Are there any functional groups that are generally stable to this compound?
A6: While this compound is a powerful reducing agent, some functional groups are generally stable under typical low-temperature reaction conditions. These can include alkenes, alkynes, and certain protecting groups like acetals and carbamates.[14] However, it's important to note that some silyl (B83357) ethers and benzyl (B1604629) ethers can be labile.[14]
Troubleshooting Guides
Problem 1: My ester/nitrile is being over-reduced to the alcohol/amine.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Ensure the reaction is maintained at or below -78 °C throughout the addition of this compound and for the duration of the reaction. Use a properly prepared dry ice/acetone bath and monitor the internal reaction temperature.[4][5][15] |
| Excess this compound was used. | Carefully check the stoichiometry of the reaction. Use of 1.0-1.2 equivalents of this compound is typical for ester to aldehyde reductions.[5] Consider titrating the this compound solution to determine its exact concentration, as it can degrade over time.[16] |
| Quenching procedure is too slow or done at elevated temperatures. | Quench the reaction at -78 °C by the slow, dropwise addition of a protic solvent like methanol (B129727) to destroy any excess this compound before warming the reaction mixture.[5] |
| Localized warming during addition. | Add the this compound solution dropwise to the stirred solution of the substrate to avoid localized temperature increases.[5][15] |
Problem 2: The reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Step |
| This compound reagent has degraded. | This compound is sensitive to air and moisture.[1][4] Use a fresh bottle or a properly stored and sealed reagent. Consider titrating the solution to confirm its molarity.[16] |
| Insufficient equivalents of this compound. | Ensure the correct stoichiometry is being used for the specific transformation. |
| Sterically hindered substrate. | Sterically hindered esters or nitriles may require longer reaction times or slightly elevated temperatures, though this increases the risk of over-reduction.[5] |
| Poor solubility of the substrate at low temperatures. | Choose a solvent in which the substrate is sufficiently soluble at -78 °C. |
Problem 3: Difficult work-up due to gelatinous aluminum salts.
| Possible Cause | Troubleshooting Step |
| Formation of aluminum hydroxides. | After quenching with methanol, a common and effective work-up procedure involves the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring until two clear layers are observed.[5][10] The tartrate chelates the aluminum salts, preventing the formation of a gelatinous precipitate. |
| Alternative acidic or basic work-up. | An acidic work-up with dilute HCl or a basic work-up with NaOH can also be used to dissolve the aluminum salts by forming soluble aluminum complexes.[17] The choice depends on the stability of the product to acidic or basic conditions. |
Data Presentation
Table 1: Reactivity of Common Functional Groups with this compound
| Functional Group | Product at Low Temp. (-78 °C) | Product at Higher Temp. | Key Considerations |
| Ester | Aldehyde[1][2] | Primary Alcohol[1][8] | Stoichiometry and temperature are critical for selectivity.[5] |
| Nitrile | Aldehyde (after hydrolysis)[1][2] | Primary Amine[3] | The reaction proceeds via an imine intermediate.[18][19] |
| Lactone | Lactol (Cyclic Hemiacetal)[1][10] | Diol | Over-reduction can occur if not carefully controlled. |
| Aldehyde | Primary Alcohol[1][2] | Primary Alcohol | Aldehydes are readily reduced. |
| Ketone | Secondary Alcohol[1][2] | Secondary Alcohol | Ketones are readily reduced. |
| α,β-Unsaturated Ester | Allylic Alcohol[9] | Allylic Alcohol | The double bond is typically not reduced.[1] |
| Amide (Tertiary) | Aldehyde[11][13] | Amine[11] | Selectivity is highly dependent on conditions and substrate. |
| Carboxylic Acid | Aldehyde (2 equiv.)[1] | Primary Alcohol (3 equiv.)[1] | Requires more equivalents of this compound. |
Table 2: Stability of Common Protecting Groups to this compound at -78 °C
| Protecting Group Class | Protecting Group (Abbreviation) | Stability to this compound at -78 °C | Notes |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) | Variable (Potentially Labile) | Can be cleaved, especially with excess this compound or upon warming.[20] |
| Triethylsilyl (TES) | Variable (Potentially Labile)[14] | Generally more labile than TBDMS. | |
| Ethers | Benzyl (Bn) | Generally Stable | Can be cleaved under certain conditions. |
| p-Methoxybenzyl (PMB) | Generally Stable[14] | More electron-rich and generally stable. | |
| Acetals/Ketals | Isopropylidene | Generally Stable | Typically stable to hydride reagents. |
| Benzylidene | Stable (Reductive cleavage possible) | Can undergo reductive cleavage with this compound to give a benzyl ether.[21] | |
| Carbamates | tert-Butoxycarbonyl (Boc) | Generally Stable[14] | Stable during the reduction of other functional groups. |
| Carboxybenzyl (Cbz) | Generally Stable |
Experimental Protocols
General Protocol for the Partial Reduction of an Ester to an Aldehyde
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the ester (1.0 eq.).
-
Dissolve the ester in an appropriate anhydrous solvent (e.g., toluene, DCM, or THF).
-
-
Cooling:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of this compound:
-
Add the this compound solution (1.0 - 1.2 eq.) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.[5]
-
-
Quenching:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess this compound.[5]
-
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[5]
-
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 12. Amide reduction with DIBAL [quimicaorganica.org]
- 13. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: DIBAL-H Ester to Aldehyde Conversion
Welcome to the technical support center for diisobutylaluminum hydride (DIBAL-H) mediated ester to aldehyde reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the this compound reduction of esters.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. This compound Reagent Quality: The molarity of this compound solutions can degrade over time, especially with improper storage.[1] | 1. Titrate this compound Solution: Before use, titrate the this compound solution to determine its exact concentration. This ensures the accurate addition of one equivalent.[1] |
| 2. Insufficient Equivalents: Using less than one full equivalent of active this compound will result in incomplete conversion. | 2. Adjust Stoichiometry: Based on the titration, add 1.0 to 1.2 equivalents of this compound to the reaction.[2] | |
| 3. Sterically Hindered Substrate: Bulky esters may react more slowly.[2] | 3. Increase Reaction Time/Temperature: Consider extending the reaction time at -78 °C or slightly increasing the temperature (e.g., to -60 °C), while carefully monitoring for over-reduction.[3] | |
| Significant Over-reduction to Alcohol | 1. Reaction Temperature Too High: The tetrahedral intermediate is only stable at low temperatures (≤ -78 °C).[1][2][4] If the temperature rises, this intermediate collapses, and a second hydride addition can occur.[1][4] | 1. Maintain Strict Temperature Control: Ensure the reaction is kept at or below -78 °C throughout the this compound addition and the entire reaction time. Use a properly insulated vessel and a reliable thermometer.[1] |
| 2. Excess this compound: Using more than one equivalent of this compound will lead to the reduction of the newly formed aldehyde to the alcohol.[1][2] | 2. Precise Stoichiometry: Use exactly one equivalent of this compound, verified by titration.[1] | |
| 3. Rate of Addition Too Fast: A rapid addition of this compound can create localized "hot spots" in the reaction mixture, leading to over-reduction.[1] | 3. Slow, Dropwise Addition: Add the this compound solution slowly and dropwise to maintain a low localized concentration and control the internal temperature.[1][2] | |
| 4. Improper Quenching: Adding the quenching agent too quickly or at a higher temperature can cause over-reduction if unreacted this compound is still present.[2][3] | 4. Low-Temperature Quench: Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol (B129727) to consume any excess this compound before warming the reaction.[1][2][3] | |
| Formation of a Gelatinous Precipitate During Work-up | 1. Formation of Aluminum Salts: The work-up of this compound reactions often produces aluminum salts (e.g., aluminum hydroxide) that can be difficult to filter.[5] | 1. Use of Rochelle's Salt: After quenching with methanol, add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously. The tartrate will chelate the aluminum salts, breaking up the gel and facilitating a cleaner separation of layers.[1][2][3] |
| 2. Fieser Work-up: A sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water can generate a granular precipitate that is easier to filter.[6] | ||
| 3. Acidic Work-up: If the product is stable to acid, a dilute acid (e.g., 1 M HCl) can be used to dissolve the aluminum salts.[5][7] | ||
| Inconsistent Yields | 1. Variable Reagent Concentration: As mentioned, the this compound concentration can change over time.[1] | 1. Standardize Reagent: Always titrate the this compound solution before a series of reactions to ensure consistency. |
| 2. Atmospheric Moisture: this compound reacts violently with water and air.[8][9] Contamination can reduce the effective concentration of the reagent. | 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][7] |
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature so critical for the this compound reduction of esters to aldehydes?
A1: The selectivity of the this compound reduction depends on the stability of a tetrahedral intermediate that forms after the initial hydride transfer.[2][4] At low temperatures, specifically -78 °C or below, this intermediate is stable and does not readily break down.[2][4] Upon work-up, this intermediate is hydrolyzed to the desired aldehyde.[2] If the temperature is allowed to rise, the intermediate can collapse, eliminating the alkoxy group and forming the aldehyde, which is then rapidly reduced by any remaining this compound to the corresponding alcohol.[1][10]
Q2: How can I accurately determine the concentration of my this compound solution?
A2: The concentration of commercially available this compound solutions can vary and may decrease over time. It is best practice to titrate the this compound solution before use to determine its exact molarity. This will allow for the precise addition of one equivalent to your reaction.[1]
Q3: What are the most common work-up procedures for this compound reactions?
A3: A widely used and effective work-up procedure involves quenching the reaction at low temperature (-78 °C) by the slow, dropwise addition of methanol to consume any excess this compound.[1][3] This is often followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring to break up the aluminum salts and facilitate extraction.[1][2][3] An alternative is the Fieser work-up, which involves the sequential addition of water and aqueous NaOH.[6]
Q4: Can I use this compound to reduce other functional groups to aldehydes?
A4: Yes, this compound is also commonly used for the reduction of nitriles to aldehydes.[10][11][12] The mechanism is similar, involving the formation of an intermediate that is hydrolyzed to the aldehyde upon work-up.[12]
Q5: What is the mechanism that allows this compound to selectively reduce an ester to an aldehyde?
A5: The reaction begins with the coordination of the Lewis acidic aluminum center of this compound to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[2][12] This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures.[2][4] This intermediate is then hydrolyzed during work-up to yield the aldehyde.[2]
Data Presentation
Table 1: Representative Yields for this compound Reduction of Aromatic Esters
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
| Data is representative and compiled from various sources.[2] Yields are highly dependent on specific substrate and reaction conditions. |
Table 2: Representative Yields for this compound Reduction of Aliphatic Esters
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |
| 1 | Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| 2 | Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| 3 | Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
| Data is representative and compiled from various sources.[2] Yields are highly dependent on specific substrate and reaction conditions. |
Experimental Protocols
General Protocol for the Partial Reduction of an Ester to an Aldehyde
This protocol provides a general procedure and should be optimized for specific substrates.
Materials:
-
Ester (1.0 eq)
-
This compound solution (e.g., 1.0 M in hexanes, 1.0 - 1.2 eq)[2]
-
Methanol (for quenching)[2]
-
Aqueous solution of Rochelle's salt[2]
-
Organic solvent for extraction (e.g., ethyl acetate)[2]
-
Brine[11]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[2]
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[2]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[7][11]
-
Addition of this compound: Add the this compound solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester, ensuring the internal temperature does not rise above -75 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).[2][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.[11]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess this compound.[1][2]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[1][2]
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][11]
-
Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.[2][11]
Visualizations
Caption: Experimental workflow for this compound ester to aldehyde reduction.
Caption: Troubleshooting decision tree for low yield this compound reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Magic Formulas [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
DIBAL-H Reaction Workup: A Technical Support Guide for Efficient Aluminum Salt Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective workup of Diisobutylaluminum Hydride (DIBAL-H) reactions, focusing on the removal of problematic aluminum salts.
Troubleshooting Guide
Problem: A gelatinous precipitate or emulsion forms during workup, making filtration and phase separation difficult. [1][2]
-
Cause: This is often due to the formation of colloidal aluminum hydroxide (B78521) (Al(OH)₃).[1]
-
Solution 1: Acidic or Basic Workup. The addition of a dilute acid (e.g., 1 M HCl) or base (e.g., 15% NaOH) can help to dissolve the aluminum salts by forming soluble species such as [AlCl₄]⁻ or [Al(OH)₄]⁻, respectively.[1] This approach is suitable for products that are not sensitive to acidic or basic conditions.
-
Solution 2: Rochelle's Salt (Potassium Sodium Tartrate). Adding a saturated aqueous solution of Rochelle's salt is a widely used method to break up aluminum emulsions.[2][3][4] The tartrate ions chelate with the aluminum salts, forming a soluble complex and resulting in two clear, easily separable layers.[2][5][6] Vigorous stirring is crucial for this method to be effective.[2][5][6]
-
Solution 3: Fieser Workup. This method involves the sequential addition of specific amounts of water, aqueous sodium hydroxide, and more water to precipitate the aluminum salts in a granular form that is easier to filter.[7][8]
Problem: Low product yield after workup. [1][9]
-
Cause: The desired product may be trapped within the aluminum salt precipitate.[9]
-
Solution 1: Thorough Washing. Ensure the aluminum salt filter cake is washed extensively with an appropriate organic solvent to recover any adsorbed product.[9] Using a larger volume of solvent and breaking up the filter cake during washing can improve recovery.
-
Solution 2: Use of a Filter Aid. Filtering through a pad of Celite® can help to manage the gelatinous nature of the aluminum salts and improve filtration efficiency, leading to better recovery.[1][3]
-
Solution 3: Alternative Workup. If consistently low yields are obtained with one method, switching to an alternative workup (e.g., from Fieser to Rochelle's salt) may be beneficial as the nature of the aluminum salt precipitation can vary.
Problem: The product is water-soluble or sensitive to aqueous conditions. [1][10]
-
Cause: Standard aqueous workups can lead to product loss or degradation.
-
Solution 1: Anhydrous Workup. A non-aqueous workup can be attempted. After quenching the excess this compound with methanol (B129727) at low temperature, a drying agent like anhydrous sodium sulfate (B86663) decahydrate (B1171855) (Glauber's salt) can be added to bind the aluminum byproducts.[7][8][11] The resulting solid can then be filtered off.
-
Solution 2: Minimizing Water. The Fieser workup uses a minimal amount of water, which might be suitable for some water-sensitive compounds.[8][11]
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a this compound reaction before workup?
A1: It is crucial to quench the reaction at low temperatures (typically -78 °C) to prevent over-reduction of the product by any remaining this compound.[5] The most common quenching agent is methanol, added slowly and dropwise.[1][3][12] For some applications, ethyl acetate (B1210297) can also be used.[2]
Q2: What is the "Fieser Workup" and when should I use it?
A2: The Fieser workup is a specific protocol for quenching aluminum hydride reductions. It involves the sequential, dropwise addition of water, a 15% aqueous sodium hydroxide solution, and then more water in a precise ratio relative to the amount of this compound used.[7][8] This method is designed to produce granular aluminum salts that are easily filterable. It is a good alternative to the Rochelle's salt method, particularly when chelation is not desired.
Q3: How does the Rochelle's salt workup function?
A3: Rochelle's salt (potassium sodium tartrate) is a chelating agent.[2] When a saturated aqueous solution is added to the reaction mixture, the tartrate ions bind to the aluminum ions, forming a water-soluble complex.[2][4] This breaks down the aluminum salt emulsion, leading to a clean phase separation between the aqueous and organic layers.[2][5][6]
Q4: Can I use an acidic workup for any this compound reaction?
A4: An acidic workup (e.g., with dilute HCl) is effective for dissolving aluminum salts.[1][13] However, it should only be used if your desired product is stable under acidic conditions.[7] Acid-labile functional groups may be cleaved or undergo side reactions.
Q5: My product is volatile and hydrophilic. What is the best workup strategy?
A5: For volatile and water-soluble products, an anhydrous workup is often preferred to minimize product loss during aqueous extraction.[10] After quenching with methanol, adding anhydrous sodium sulfate decahydrate (Glauber's salt) and stirring can help to precipitate the aluminum salts, which can then be removed by filtration.[11]
Quantitative Data Summary
The following table summarizes the reagent quantities for the Fieser workup protocol for this compound reactions.
| Reagent | Amount per mmol of this compound |
| Water | 0.04 mL |
| 15% Aqueous Sodium Hydroxide | 0.04 mL |
| Water (second addition) | 0.1 mL |
Data sourced from University of Rochester, Department of Chemistry.[7][8]
Experimental Protocols
Protocol 1: Rochelle's Salt Workup
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly and dropwise, add methanol to quench any excess this compound.[3][6]
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt. A general guideline is to use 2-3 mL of the saturated solution per mmol of this compound.[14]
-
Stir the mixture vigorously until two clear layers are observed.[5][6] This may take some time.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][5]
Protocol 2: Fieser Workup
-
Dilute the reaction mixture with an equal volume of an ether solvent (e.g., diethyl ether, MTBE) and cool to 0 °C.[7][8]
-
Slowly and sequentially add the following reagents dropwise with vigorous stirring, based on x mmol of this compound used:
-
Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.
-
Add a small amount of anhydrous magnesium sulfate and stir for another 15 minutes.[7][8]
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake thoroughly with the organic solvent used for dilution.
-
Concentrate the filtrate under reduced pressure.
Protocol 3: Acidic Workup
-
Cool the reaction mixture to -78 °C.
-
Quench the reaction by the slow, dropwise addition of methanol.[13]
-
Allow the mixture to warm to room temperature.
-
Slowly and cautiously add 1 M hydrochloric acid with vigorous stirring until two clear layers are observed.[13]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.[13]
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.[13]
Visualizations
Caption: A generalized workflow for a this compound reduction and subsequent workup.
References
- 1. researchgate.net [researchgate.net]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Pyrophoric Nature of Neat Dibal-H
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of neat Diisobutylaluminum hydride (Dibal-H). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with neat this compound.
| Issue | Question | Answer |
| Spills | What should I do in the event of a small this compound spill (less than 25 mL) within a fume hood? | In the event of a small spill, cover the area with an inert absorbent material like dry sand or vermiculite.[1] Do not use water or combustible materials such as paper towels to clean up the spill.[1] Once absorbed, the material should be collected and quenched cautiously with isopropanol (B130326) before disposal as hazardous waste. |
| What is the procedure for a large this compound spill (greater than 25 mL) or any spill outside a fume hood? | For larger spills, evacuate the area immediately and activate the fire alarm.[2] Call emergency services and inform them of the nature of the spill.[2] Do not attempt to clean up a major spill unless you are trained and equipped to do so.[2] | |
| Fire | How should I extinguish a fire involving this compound? | A fire involving this compound is a Class D fire. Use a Class D fire extinguisher (for combustible metals) or dry powder like Met-L-X or dry sand to smother the fire. NEVER use a water or carbon dioxide extinguisher , as they react violently with this compound.[2] For small fires, dry chemical or carbon dioxide extinguishers can be used, but water may be ineffective.[3] |
| Reaction Quenching | My this compound reaction workup is forming a gelatinous precipitate that is difficult to filter. What can I do? | The gelatinous precipitate is likely colloidal aluminum hydroxide (B78521).[4] To resolve this, you can add either a sodium hydroxide solution to form the water-soluble Al(OH)₄⁻, or hydrochloric acid to form soluble AlCl₄⁻.[4] Another common and effective method is to quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which often prevents the formation of gels.[5] |
| How do I safely quench excess this compound after a reaction? | Excess this compound should be quenched by slowly and carefully adding a protic solvent. A common method is the dropwise addition of methanol (B129727) or isopropanol at a low temperature (e.g., -78 °C or 0 °C).[4][6] The reaction should be allowed to complete, as indicated by the cessation of gas evolution.[1] For larger quantities, a "dry-ice isopropanol slurry" can be used for quenching.[1][7] | |
| Handling and Transfer | I need to transfer neat this compound from the Sure/Seal™ bottle to my reaction flask. What is the safest way to do this? | All transfers must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[1][8] Use a clean, dry syringe and needle that have been purged with inert gas.[2] For larger volumes, the cannula technique is recommended.[9] Ensure that the Sure/Seal™ bottle is properly secured and that a positive pressure of inert gas is maintained.[9] |
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the safe handling and properties of neat this compound.
| Question | Answer |
| Properties | What makes neat this compound pyrophoric? |
| What are the primary hazards associated with this compound? | |
| Personal Protective Equipment (PPE) | What is the appropriate PPE for handling neat this compound? |
| Storage | How should neat this compound be stored? |
| Incompatible Materials | What materials are incompatible with this compound? |
Quantitative Data
The following table summarizes key quantitative data for Diisobutylaluminum Hydride.
| Property | Value |
| Molecular Formula | C₈H₁₉Al[1] |
| Molecular Weight | 142.22 g/mol [10] |
| Appearance | Colorless liquid[11] |
| Density | 0.798 g/mL[1] |
| Boiling Point | 114 °C @ 1 mm Hg[8] |
| Melting Point | -80 °C[1] |
| Flash Point | > -22 °C[1] |
| Autoignition Temperature | > 225 °C[1] |
Experimental Protocols
Detailed Protocol for Quenching Excess this compound
-
Preparation : Ensure the reaction mixture is under an inert atmosphere (nitrogen or argon) and cooled to an appropriate temperature, typically -78 °C to 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).[6]
-
Slow Addition of Quenching Agent : Slowly and dropwise, add a protic solvent such as methanol or isopropanol to the stirred reaction mixture.[4][6] The addition should be controlled to manage the exothermic reaction and gas evolution.
-
Monitoring : Continue the slow addition until the evolution of gas ceases, indicating that all the excess this compound has been consumed.[1]
-
Warming : Allow the reaction mixture to slowly warm to room temperature.[6]
-
Aqueous Workup : Proceed with the appropriate aqueous workup for your specific reaction, which may involve the addition of water, dilute acid, or a saturated solution of Rochelle's salt.[4][6][12]
Detailed Protocol for Handling a Small this compound Spill in a Fume Hood
-
Immediate Action : If a small spill occurs, ensure your personal protective equipment is properly in place.
-
Containment : Cover the spill with a generous amount of an inert absorbent material such as dry sand or vermiculite.[1] Do not use combustible materials.[1]
-
Collection : Using non-sparking tools, carefully scoop the absorbent material containing the this compound into a dry, clean container.
-
Quenching : Move the container to a safe location within the fume hood and slowly and cautiously add isopropanol to quench the residual this compound. Be prepared for gas evolution.
-
Disposal : Once the quenching reaction is complete, the material should be disposed of as hazardous waste according to your institution's guidelines.
-
Decontamination : Wipe the spill area with a cloth dampened with a high-boiling point solvent (e.g., toluene) followed by a final cleaning. Dispose of all cleaning materials as hazardous waste.
Visualizations
Caption: Decision workflow for responding to a this compound spill.
Caption: Step-by-step workflow for quenching excess this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. researchgate.net [researchgate.net]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. nouryon.com [nouryon.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Dibal-H Reaction Quenching
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diisobutylaluminium hydride (DIBAL-H) in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for a this compound reaction?
A1: The most common quenching agents for this compound reactions are methanol (B129727), followed by water or a dilute acid like hydrochloric acid.[1][2] Methanol is typically added first at low temperatures (e.g., -78 °C) to neutralize any excess this compound.[3][4] Subsequently, water or dilute acid is added to hydrolyze the aluminum-complexed product.[1][5]
Q2: What is the purpose of using Rochelle's salt in the workup of this compound reactions?
A2: Rochelle's salt (potassium sodium tartrate) is frequently used during the workup to chelate the aluminum salts that form.[3][5] This prevents the formation of gelatinous aluminum hydroxide (B78521) precipitates, which can be difficult to filter and often lead to lower product yields.[1][6] The use of Rochelle's salt typically results in two clear, easily separable layers, simplifying the extraction process.[3][6]
Q3: Can I use water to directly quench a this compound reaction?
A3: While water is used in the workup, it is not recommended for the initial quenching of excess this compound, especially on a large scale. This compound reacts violently with water, which can be a significant safety hazard.[7][8] A slow, controlled addition of a less reactive protic solvent like methanol at low temperature is the preferred method to safely neutralize the excess reagent before the addition of water.[2][9]
Q4: My this compound reduction of an ester is yielding the alcohol instead of the aldehyde. What could be the cause?
A4: Over-reduction of esters to alcohols is a common issue and can be caused by several factors.[4] The most frequent cause is the reaction temperature rising above -78 °C, which allows the intermediate to break down and react further with this compound.[5][10] Other potential causes include the use of more than one equivalent of this compound or a slow quenching process that allows the reaction to warm up before the excess reagent is destroyed.[4][5]
Q5: Are there any non-aqueous workup procedures for this compound reactions?
A5: Yes, non-aqueous workups can be employed, particularly if the product is water-sensitive or highly water-soluble. One such method involves the portion-wise addition of sodium sulfate (B86663) decahydrate. This solid reagent slowly releases water to quench the reaction, and the resulting inorganic salts can be removed by filtration, avoiding an aqueous extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a gelatinous precipitate during workup | Formation of colloidal aluminum hydroxide.[1] | - Use an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[3][11] - Add a dilute solution of hydrochloric acid or sodium hydroxide to solubilize the aluminum salts.[1] - Employ a Fieser workup: sequential addition of water, then a 15% aqueous sodium hydroxide solution, followed by more water.[12] |
| Low product yield | - Product loss due to difficult separation from aluminum salt emulsions.[13] - Over-reduction of the desired product.[4] - Incomplete reaction. | - Utilize Rochelle's salt for a cleaner phase separation.[6] - Ensure strict temperature control at -78 °C during the reaction and quenching.[3][9] - Monitor the reaction by TLC to ensure full conversion of the starting material.[3][9] |
| Inconsistent reaction results | - Inaccurate titration of the this compound solution. - Presence of moisture in the reaction setup.[1][2] | - Titrate the this compound solution prior to use to determine its exact molarity. - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Product is an alcohol instead of an aldehyde (from ester reduction) | - The reaction temperature exceeded -78 °C.[5][10] - More than one equivalent of this compound was used.[5] - The quenching process was too slow, allowing the mixture to warm. | - Maintain a temperature of -78 °C or below throughout the this compound addition and for the duration of the reaction.[9] - Use precisely 1.0 to 1.2 equivalents of this compound.[3] - Quench the reaction rapidly at -78 °C with methanol before allowing it to warm.[4] |
Alternative Quenching Agents: A Comparative Overview
| Quenching Agent/Method | Advantages | Disadvantages | Best For |
| Methanol followed by Water/Dilute Acid | - Standard, well-established procedure.[1] - Effective at destroying excess this compound.[2] | - Can lead to the formation of gelatinous aluminum salts.[1] | General purpose this compound reactions. |
| Rochelle's Salt (Sodium Potassium Tartrate) | - Prevents the formation of aluminum emulsions, leading to easier workup and potentially higher yields.[6] - Results in clear phase separation.[3] | - Requires vigorous stirring for an extended period to be effective.[6] | Reactions where aluminum salt precipitation is problematic. |
| Fieser Workup (Water, NaOH(aq), Water) | - A classic and effective method for granulating aluminum salts for easy filtration.[12] | - Requires careful, slow addition of reagents. | An alternative to Rochelle's salt for managing aluminum byproducts. |
| Sodium Sulfate Decahydrate | - A non-aqueous workup method. - Avoids an aqueous extraction step. | - Can be less efficient for large-scale reactions. | Water-sensitive or highly water-soluble products. |
| Acetic Acid | - Can be effective for quenching. | - Not suitable for acid-sensitive products.[12] | Reactions where the product is stable to acidic conditions. |
Experimental Protocols
Protocol 1: Standard Quenching with Methanol and Rochelle's Salt (Ester to Aldehyde)
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the ester (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or toluene).[3]
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3]
-
This compound Addition : Slowly add this compound (1.0 M solution, 1.0 - 1.2 eq) dropwise, maintaining the internal temperature at or below -75 °C.[3][4]
-
Reaction Monitoring : Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.[3][9]
-
Quenching : While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench the excess this compound.[3][4]
-
Workup :
-
Allow the reaction mixture to warm to room temperature.[3]
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[3][9]
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]
-
Purify the crude product by column chromatography if necessary.[3][9]
-
Protocol 2: Fieser Workup for Aluminum Hydride Reductions
-
Dilution and Cooling : After the reaction is complete, dilute the reaction mixture with an equal volume of diethyl ether and cool to 0 °C in an ice bath.
-
Sequential Addition : While stirring vigorously, perform the following additions slowly and sequentially:
-
For a reaction with 'x' mmol of this compound, add 0.04x mL of water.
-
Next, add 0.04x mL of 15% aqueous sodium hydroxide.
-
Finally, add 0.1x mL of water.[12]
-
-
Stirring and Drying :
-
Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
-
Filtration : Filter the mixture through a pad of Celite® to remove the aluminum salts and drying agent. Wash the filter cake with additional solvent.
-
Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Reaction pathway for the this compound reduction of an ester.
Caption: Standard experimental workflow for this compound reaction quenching.
Caption: Troubleshooting logic for workup issues.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. diisobutylaluminium hydride - HPMC manufacturer [hpmcmanufacturer.com]
- 8. nouryon.com [nouryon.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tuodaindus.com [tuodaindus.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Magic Formulas [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: DIBAL-H Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions for monitoring Diisobutylaluminium Hydride (DIBAL-H) reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the monitoring of this compound reactions.
TLC Monitoring Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Smearing of Spots on TLC Plate | - Reaction aliquot not properly quenched. - High concentration of aluminum salts. - High polarity of the reaction solvent (e.g., THF). | - Ensure complete quenching of the this compound in the aliquot with an appropriate reagent like methanol (B129727) or Rochelle's salt solution before spotting. - After quenching, consider a mini-workup of the aliquot (e.g., dilute with ethyl acetate (B1210297), wash with water/brine) before TLC analysis. - If using a high boiling point solvent, co-spot with a suitable standard and consider drying the plate under high vacuum before development.[1] |
| Starting Material and Product Spots Have Similar Rf Values | - Inappropriate TLC solvent system. - The polarity difference between the starting material and product is minimal. | - Experiment with different solvent systems by varying the ratio of polar and non-polar solvents. - Utilize a "cospot" by spotting the starting material, the reaction mixture, and a mix of both in the same lane to observe separation.[1] - Use a visualization stain that results in different colors for the starting material and product, such as p-anisaldehyde.[1] |
| Multiple Spots Observed on TLC | - Incomplete reaction. - Formation of byproducts (e.g., over-reduction to the alcohol). - Decomposition of product on the silica (B1680970) gel plate. | - An unreacted starting material spot indicates an incomplete reaction.[2] - A spot with a lower Rf than the desired aldehyde is often the over-reduced alcohol byproduct.[2] - To minimize over-reduction, maintain a low reaction temperature (e.g., -78 °C) and add the this compound solution dropwise.[2][3][4] - If product decomposition is suspected, consider using neutral alumina (B75360) TLC plates. |
| No Spots Visible on TLC (or only baseline) | - Compound is not UV active. - Insufficient concentration in the aliquot. - The compound is highly polar and remains at the baseline. | - Use a chemical stain for visualization (e.g., potassium permanganate (B83412), p-anisaldehyde, or an iodine chamber).[5][6][7][8][9] - Concentrate the aliquot before spotting. - For highly polar compounds, try a more polar solvent system or consider reverse-phase TLC plates.[1] |
GC-MS Monitoring Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing (especially for alcohols) | - Interaction of polar functional groups (e.g., hydroxyl) with the GC column. - Adsorption of the analyte in the injector or column. | - Derivatize the alcohol product to a less polar silyl (B83357) ether (e.g., using BSTFA) to improve volatility and peak shape.[10][11] - Use a more polar GC column, such as a wax column.[10] |
| Inconsistent Retention Times | - Matrix effects from the reaction mixture. - Fluctuation in GC parameters (temperature program, flow rate). | - Ensure consistent and thorough workup of the reaction aliquots before injection. - Regularly check and calibrate the GC instrument. |
| Presence of Unexpected Peaks | - Formation of side products during the reaction. - Byproducts from the quenching or workup procedure. - Impurities in the starting material or reagent. | - Analyze the mass spectrum of the unexpected peaks to identify their structure. - Common side products in this compound reductions include the over-reduced alcohol.[2][3] - Run a blank injection of the solvent and derivatizing agent to identify any extraneous peaks. |
| Low Signal or No Peak for the Product | - The product is not volatile enough for GC analysis. - The product has low thermal stability and decomposes in the injector. - Low concentration of the product in the analyzed aliquot. | - Derivatization can increase the volatility of the analyte.[11][12] - Use a lower injector temperature if thermal decomposition is suspected. - Concentrate the sample before injection. |
Frequently Asked Questions (FAQs)
1. How do I properly quench a this compound reaction aliquot for TLC analysis?
To quench a small aliquot for TLC, carefully add a few drops of a protic solvent like methanol at the reaction temperature (-78 °C) to neutralize the excess this compound.[13][14][15] This should be done cautiously as the reaction is exothermic. For a more robust sample for analysis, you can perform a mini-workup by adding the quenched aliquot to a vial containing a small amount of ethyl acetate and a saturated solution of Rochelle's salt, vortexing, and then spotting the organic layer on the TLC plate.[14][16]
2. What are the best visualization techniques for TLC analysis of this compound reactions?
Since the starting materials (e.g., esters, nitriles) and products (aldehydes, alcohols) may not all be UV active, it is recommended to use a combination of visualization methods.
-
UV Light (254 nm): Useful for compounds with a UV chromophore, such as aromatic rings or conjugated systems.[6][7]
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for oxidizing functional groups. Aldehydes and alcohols will typically appear as yellow-brown spots on a purple background.[5][6]
-
p-Anisaldehyde Stain: An excellent multi-purpose stain that can give different colors for different functional groups upon heating, aiding in differentiation.[1][5]
-
Iodine Chamber: A semi-destructive method where compounds adsorb iodine vapor to appear as brown spots.[5][6][7]
3. When should I choose GC-MS over TLC for reaction monitoring?
TLC is a quick and convenient method for qualitative monitoring of the reaction progress. GC-MS is more suitable for:
-
Quantitative analysis of the reaction mixture to determine the ratio of starting material, product, and byproducts.
-
When the starting material and product have very similar polarities and are difficult to separate by TLC.
-
For unambiguous identification of products and byproducts through their mass spectra.
4. Is derivatization necessary for GC-MS analysis of this compound reaction products?
While some alcohols can be analyzed directly by GC-MS, derivatization is often recommended.[10] Alcohols, being polar, can exhibit poor peak shapes (tailing) on standard non-polar GC columns. Derivatizing the alcohol to a more volatile and less polar silyl ether (e.g., using BSTFA) typically results in sharper peaks and improved chromatographic performance.[10][11]
5. My this compound reduction of an ester to an aldehyde is showing a significant amount of the alcohol byproduct. What can I do to minimize this?
Over-reduction to the alcohol is a common side reaction.[2] To minimize its formation:
-
Maintain Low Temperature: It is crucial to maintain the reaction temperature at or below -78 °C.[14][16][17]
-
Slow Addition of this compound: Add the this compound solution slowly and dropwise to the reaction mixture to avoid localized warming.[2][16]
-
Accurate Stoichiometry: Use a precise amount of this compound (typically 1.0-1.2 equivalents). An excess of the reagent can lead to over-reduction.[16] The quality and concentration of the this compound solution should be verified if results are inconsistent.[18]
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
-
Sample Preparation: Using a long glass capillary or a syringe, withdraw a small aliquot (a few drops) of the reaction mixture at -78 °C.
-
Quenching: Immediately add the aliquot to a small vial containing a few drops of methanol while still cold. Swirl gently to mix.
-
Spotting: Using a capillary spotter, spot the quenched reaction mixture onto a silica gel TLC plate. Also spot the starting material for reference. A cospot (a spot of the reaction mixture on top of a spot of the starting material) is also recommended.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: Dry the plate and visualize the spots using a UV lamp and then a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[6][7]
Protocol 2: GC-MS Monitoring of a this compound Reaction (with Derivatization)
-
Sample Preparation and Workup: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it by adding it to a vial containing methanol (e.g., 0.5 mL) at -78 °C. Allow the quenched aliquot to warm to room temperature. Add a saturated solution of Rochelle's salt (e.g., 1 mL) and ethyl acetate (e.g., 1 mL). Vortex the mixture vigorously until two clear layers form.
-
Derivatization (for alcohol products): Carefully transfer the organic (top) layer to a clean vial. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (e.g., 50 µL). Cap the vial and heat at 60-70 °C for 15-30 minutes.
-
GC-MS Analysis: After cooling to room temperature, inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the starting material, product, and any byproducts.
Visualizations
Caption: Workflow for monitoring this compound reactions using TLC and GC-MS.
Caption: Troubleshooting logic for common TLC analysis issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. adichemistry.com [adichemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
DIBAL-H Reductions at Scale: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the scale-up of Diisobutylaluminium Hydride (DIBAL-H) reductions.
Troubleshooting Guides
Issue 1: Over-reduction to the Corresponding Alcohol.
Q: My this compound reduction is yielding a significant amount of the alcohol byproduct instead of the desired aldehyde. How can I minimize this?
A: Over-reduction is a common challenge in this compound reductions, particularly during scale-up. The key is to control the reaction conditions to favor the formation and stability of the tetrahedral intermediate, which collapses to the aldehyde upon work-up.[1][2] Here are the primary factors to investigate:
-
Temperature Control: Maintaining a very low temperature, typically -78 °C, is crucial.[1][3] At warmer temperatures, the tetrahedral intermediate is less stable and can eliminate the alkoxy group, allowing for a second hydride addition to the newly formed aldehyde.[1][4] On a larger scale, efficient heat dissipation is critical to prevent localized warming.[4]
-
Rate of Addition: A slow, dropwise addition of the this compound solution is essential.[1] Rapid addition can lead to localized exotherms, promoting over-reduction even if the bulk temperature appears controlled.[4]
-
Stoichiometry: Precise control of the this compound stoichiometry is critical.[5] An excess of the reagent will lead to the reduction of the aldehyde product to the alcohol.[5] It is highly recommended to titrate the this compound solution before use to determine its exact molarity, as its concentration can change over time.[1][6]
Troubleshooting Steps for Over-reduction:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain at or below -78 °C throughout the addition and reaction time.[1] | The tetrahedral intermediate is stable at low temperatures, preventing further reduction.[1][5] |
| This compound Addition | Add the this compound solution dropwise and at a controlled rate.[1] | Avoids localized temperature increases that can lead to over-reduction.[4] |
| Stoichiometry | Use precisely 1.0 equivalent of this compound.[1] Titrate the this compound solution prior to use.[1] | Excess this compound will reduce the desired aldehyde product to the corresponding alcohol.[3] |
| Solvent | Use a solvent with a low freezing point, such as THF or ether, if encountering freezing issues with DCM.[7] | Ensures a homogeneous reaction mixture at very low temperatures. |
| Stirring | Ensure vigorous and efficient stirring throughout the reaction. | Prevents localized concentration and temperature gradients. |
Issue 2: Difficult or Emulsion-Forming Work-up.
Q: During the work-up of my large-scale this compound reduction, I'm observing the formation of a gelatinous precipitate or a persistent emulsion, leading to poor yields and difficult product isolation. What is the best work-up procedure?
A: The formation of gelatinous aluminum salts is a well-known issue in this compound work-ups.[8][9] The choice of work-up procedure is critical for efficient product isolation.
-
Rochelle's Salt (Potassium Sodium Tartrate): This is a widely used and highly effective method.[9][10] Rochelle's salt chelates with the aluminum salts, forming a soluble complex that results in two clear, easily separable layers.[1]
-
Fieser Work-up: This involves the sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.[11] While effective, it can sometimes still result in a filterable precipitate.
-
Acidic Work-up: Quenching with a dilute acid (e.g., HCl) can be used if the product is stable to acidic conditions.[8][9] This method dissolves the aluminum salts. However, it is not suitable for acid-sensitive products.[9]
Recommended Work-up Protocol (Rochelle's Salt):
-
After the reaction is complete, cool the mixture to -78 °C.
-
Slowly quench the excess this compound by the dropwise addition of methanol.[10]
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[5][10]
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when scaling up this compound reductions?
A1: Temperature control is paramount for two main reasons. Firstly, for the selective reduction of esters to aldehydes, the reaction must be kept at or below -78 °C to ensure the stability of the tetrahedral intermediate and prevent over-reduction to the alcohol.[1][12] Secondly, this compound reactions are highly exothermic.[4][13] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[13] Poor heat control can lead to a runaway reaction, posing a significant safety hazard.
Q2: How can I accurately determine the concentration of my this compound solution?
A2: The concentration of commercially available this compound solutions can vary and may degrade over time.[1] For precise stoichiometry, especially in sensitive reactions, it is best practice to titrate the this compound solution before use. A convenient method is "reaction titration" using No-D NMR spectroscopy, where the this compound is reacted with an excess of a known aldehyde (like p-methoxybenzaldehyde) and the conversion is measured.[6]
Q3: What are the primary safety concerns when working with this compound on a large scale?
A3: this compound is a pyrophoric reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[12] Key safety considerations for scale-up include:
-
Inert Atmosphere: All manipulations must be carried out under a strict inert atmosphere (e.g., nitrogen or argon).[5]
-
Proper Quenching: The quenching of excess this compound must be done slowly and at low temperatures to control the exotherm and hydrogen evolution.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Spill Management: Have appropriate materials on hand for managing spills of pyrophoric reagents.
Q4: Can continuous flow chemistry help mitigate some of the scale-up challenges of this compound reductions?
A4: Yes, continuous flow chemistry offers significant advantages for scaling up this compound reductions.[13][14][15] The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer.[13][15] This enables better control over the reaction exotherm, allowing for potentially higher reaction temperatures without sacrificing selectivity, and can lead to improved yields and safety.[16][17]
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound reduction of an ester to an aldehyde.
Experimental Workflow: Batch vs. Continuous Flow
Caption: Comparison of batch and continuous flow experimental workflows for this compound reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. tuodaindus.com [tuodaindus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from DIBAL-H Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Diisobutylaluminum hydride (DIBAL-H) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Formation of a thick, gelatinous precipitate during aqueous workup. | Formation of colloidal aluminum hydroxides. | - Use a Rochelle's salt (potassium sodium tartrate) workup. The tartrate chelates the aluminum salts, preventing the formation of a gel and facilitating phase separation. - Employ the Fieser method: a sequential addition of water, 15% aqueous sodium hydroxide (B78521), and then more water to granulate the aluminum salts for easy filtration. - Acidic workup with dilute HCl can dissolve the aluminum salts, but ensure your product is stable to acid. |
| Low or no conversion of starting material. | 1. This compound reagent has degraded due to improper storage or handling. 2. Insufficient equivalents of this compound used. 3. Reaction temperature is too low, or reaction time is too short. | 1. Use a fresh bottle of this compound or titrate the current solution to determine its molarity. 2. Use a slight excess of this compound (e.g., 1.1-1.2 equivalents). 3. Ensure the reaction is stirred for an adequate amount of time at the recommended low temperature. |
| Formation of over-reduction product (e.g., alcohol instead of aldehyde). | 1. Reaction temperature was too high. 2. More than one equivalent of this compound was added. 3. The reaction was allowed to warm up before quenching. | 1. Maintain a strict low-temperature profile (e.g., -78 °C) throughout the addition of this compound and for the duration of the reaction. 2. Carefully measure and add only one equivalent of this compound for the partial reduction. 3. Quench the reaction at low temperature before allowing it to warm to room temperature. |
| Emulsion formation during extraction. | Fine, suspended aluminum salts at the interface of the organic and aqueous layers. | - Add a sufficient amount of saturated Rochelle's salt solution and stir vigorously until two clear layers are observed. - Filter the entire mixture through a pad of Celite® to remove the solid aluminum salts before performing the extraction. - Add a small amount of a brine solution to help break the emulsion. |
| Product is water-soluble, leading to loss during aqueous workup. | The desired product has high polarity. | - Avoid an acidic workup if the product is basic. - After quenching with a minimal amount of water or methanol (B129727), add a drying agent like anhydrous sodium sulfate (B86663) to absorb the water and aluminum salts, then filter and wash the solid with an organic solvent. - Perform multiple extractions with a more polar organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a this compound reaction at low temperature?
A1: Quenching the reaction at a low temperature, typically -78 °C, is crucial to prevent over-reduction of the desired product, especially when synthesizing aldehydes from esters or nitriles.[1] The tetrahedral intermediate formed during the reduction is stable at low temperatures.[2] Quenching at this stage with a proton source like methanol protonates this intermediate, which then collapses to the aldehyde upon warming.[1] Allowing the reaction to warm before quenching can lead to the transfer of a second hydride from any excess this compound, resulting in the formation of the corresponding alcohol.[1]
Q2: How do I choose the right workup procedure for my this compound reaction?
A2: The choice of workup procedure depends on the properties of your product and the scale of your reaction.
-
Rochelle's Salt Workup: This is a very common and often preferred method as it effectively chelates aluminum salts, leading to clean phase separation and easier extractions.[3][4] It is particularly useful for preventing the formation of gelatinous precipitates.[4]
-
Fieser Method: This method is effective for granulating aluminum salts, which can then be removed by filtration.[5] It involves the careful, sequential addition of water, a 15% NaOH solution, and then more water.[5]
-
Acidic Workup: Quenching with a dilute acid (e.g., 1M HCl) can be efficient for dissolving aluminum salts, resulting in two clear layers.[6] However, this method should only be used if your product is stable to acidic conditions.[7]
-
Anhydrous Workup: For water-sensitive or highly water-soluble products, a non-aqueous workup can be performed by quenching with a minimal amount of methanol followed by the addition of a drying agent to remove the aluminum salts by filtration.
Q3: My reaction mixture has turned into a thick, unfilterable gel. What can I do?
A3: The formation of a gel is typically due to colloidal aluminum hydroxide.[6] To break up this gel, you can try adding a saturated aqueous solution of Rochelle's salt and stirring vigorously.[3] The tartrate ions will chelate the aluminum, breaking down the gel structure. Alternatively, careful addition of dilute acid or base can also help to dissolve the aluminum salts.[6]
Q4: How can I remove the fine white aluminum salt precipitate that passes through the filter paper?
A4: If fine aluminum salts are passing through your filter paper, using a filter aid like Celite® is highly recommended.[8] Prepare a small pad of Celite® in your filter funnel and filter the reaction mixture through it. The Celite® will help to trap the fine particles, resulting in a clear filtrate.
Q5: What are some common side products in this compound reductions, and how can I minimize them?
A5: The most common side product is the over-reduced alcohol.[1] To minimize its formation, strict temperature control at -78 °C is essential, along with the slow, dropwise addition of this compound to avoid localized heating. Using a precise stoichiometry of this compound (typically 1.0-1.2 equivalents for ester to aldehyde reduction) is also critical. Another potential side reaction is the Claisen rearrangement if an allyloxy group is present in the substrate; in such cases, alternative reducing agents might be necessary.
Data Presentation
Table 1: Qualitative Comparison of Common this compound Workup Procedures
| Workup Method | Advantages | Disadvantages | Best For |
| Rochelle's Salt | - Excellent at preventing gelatinous precipitates. - Leads to clean phase separation. | - Can require long stirring times for complete chelation. - May not be ideal for very large-scale reactions due to the volume of aqueous solution required. | General purpose, especially when emulsion or gel formation is a concern. |
| Fieser Method | - Results in granular, easily filterable aluminum salts. - Well-established and reliable procedure. | - Requires careful, slow, and sequential addition of reagents. - The final filtration step can sometimes be slow. | Reactions where the product is in a solvent that can be easily filtered. |
| Dilute Acid (e.g., HCl) | - Effectively dissolves aluminum salts, leading to two clear phases. - Can be a quick and efficient workup. | - Product must be stable to acidic conditions. - Not suitable for reactions with acid-sensitive functional groups. | Products that are stable in the presence of dilute acid. |
| Methanol Quench followed by Water | - Simple and straightforward quenching procedure. | - Prone to the formation of gelatinous aluminum hydroxide. | Small-scale reactions where potential gel formation can be managed. |
Experimental Protocols
Protocol 1: General Procedure for this compound Reduction of an Ester to an Aldehyde with Rochelle's Salt Workup
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ester (1 equivalent) in an anhydrous solvent (e.g., Toluene, Dichloromethane, THF) in a flame-dried reaction vessel equipped with a stirrer, thermometer, and an addition funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.
2. This compound Addition:
-
Slowly add the this compound solution (1.0-1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.
3. Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
4. Quenching:
-
Once the reaction is complete, quench the excess this compound by the slow, dropwise addition of methanol at -78 °C.
5. Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.[2] This may take several hours.[2]
6. Extraction and Purification:
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[8]
-
Purify the product as required (e.g., by column chromatography or crystallization).
Protocol 2: Fieser Workup for this compound Reactions
This protocol is adapted for this compound from the original Fieser method for LAH.
1. Initial Quench and Dilution:
-
After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Dilute the reaction mixture with an equal volume of diethyl ether.
2. Sequential Addition (for a reaction with 'x' mmol of this compound):
-
Step 1: Water Addition: Slowly and carefully add 0.04x mL of water dropwise while maintaining the temperature at 0 °C.[5]
-
Step 2: NaOH Addition: Add 0.04x mL of a 15% aqueous sodium hydroxide solution dropwise.[5]
-
Step 3: Water Addition: Add 0.1x mL of water dropwise.[5]
3. Granulation and Filtration:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the resulting slurry vigorously for 15-30 minutes. The aluminum salts should precipitate as a white, granular solid.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is removed.[5]
-
Filter the mixture through a pad of Celite® to remove the solid aluminum salts. Wash the filter cake thoroughly with diethyl ether or another suitable organic solvent.
4. Product Isolation:
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude product.
-
Further purification can be performed as needed.
Mandatory Visualization
References
- 1. This compound, Diisobutylaluminium hydride [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Magic Formulas [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
DIBAL-H Compatibility with Protecting Groups: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of Diisobutylaluminium hydride (DIBAL-H) with common protecting groups. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in organic synthesis?
Diisobutylaluminium hydride (this compound) is a powerful and sterically hindered reducing agent.[1][2][3] Its most common application is the partial reduction of esters and nitriles to aldehydes at low temperatures, typically -78°C.[1][2][4][5] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), this compound can selectively perform this conversion without further reduction to an alcohol, provided the reaction conditions are carefully controlled.[2][3]
Q2: How does temperature affect this compound reductions?
Temperature is a critical factor in this compound reductions. Low temperatures, such as -78°C (the temperature of a dry ice/acetone bath), are crucial for achieving the partial reduction of esters to aldehydes.[2][6][7] At these low temperatures, a stable tetrahedral intermediate is formed which, upon aqueous workup, yields the aldehyde.[2][7] If the reaction is allowed to warm to room temperature, this intermediate becomes unstable, leading to the formation of the aldehyde which is then further reduced by excess this compound to the corresponding alcohol.[7]
Q3: Which protecting groups are generally stable to this compound at low temperatures?
Many common protecting groups are stable under the typical conditions used for this compound reductions (-78°C). These include:
-
Carbamates: Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl) are generally stable.[1]
-
Acetals: Generally stable.[1]
-
Ethers: While some ethers can be cleaved, many are stable. For instance, p-Methoxybenzyl (PMB) ethers are generally more stable than benzyl (B1604629) (Bn) ethers.[1] Tetrahydropyranyl (OTHP) and methoxymethyl (OMOM) ethers are also stable to this compound.[8]
Q4: Which protecting groups are known to be cleaved or are potentially labile with this compound?
Certain protecting groups can be cleaved by this compound, even at low temperatures. The stability can be variable and dependent on the specific substrate and reaction conditions.
-
Silyl (B83357) Ethers: The stability of silyl ethers can vary.
-
Benzyl Ethers (Bn): Generally considered stable, but cleavage has been reported, especially in systems with multiple benzyl groups.[1] The presence of other functional groups can also influence their lability.[9]
Troubleshooting Guide
Problem 1: My ester is being over-reduced to an alcohol.
-
Cause: The reaction temperature may have risen above -78°C, or an excess of this compound was used.[7][10]
-
Solution:
-
Ensure the reaction flask is well-insulated and the cold bath is maintained at -78°C throughout the addition of this compound and the subsequent stirring period.[6]
-
Use only a slight excess (e.g., 1.0-1.5 equivalents) of this compound.[1]
-
Add the this compound solution slowly and dropwise to the substrate solution to control any potential exotherm.
-
Problem 2: My protecting group is being cleaved.
-
Cause: The chosen protecting group may not be stable under the reaction conditions, or the workup procedure is too harsh.
-
Solution:
-
Consult the compatibility table below to select a more robust protecting group for your substrate.
-
For the workup, a quench with methanol (B129727) at -78°C followed by the addition of Rochelle's salt (potassium sodium tartrate) solution can be a milder alternative to acidic workups.[1][6]
-
Problem 3: The reaction is sluggish or incomplete.
-
Cause: The quality of the this compound reagent may be poor, or there may be steric hindrance around the carbonyl group.
-
Solution:
-
Use a freshly opened bottle of this compound or titrate the solution to determine its exact molarity.
-
Consider increasing the reaction time at -78°C.
-
If steric hindrance is a significant issue, a different reducing agent might be necessary.
-
Data Presentation: Protecting Group Compatibility with this compound
The following table summarizes the stability of various common protecting groups under typical this compound reduction conditions (1.0-1.5 equivalents of this compound in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) at -78°C).
| Protecting Group Class | Protecting Group | Abbreviation | Stability to this compound at -78°C | Notes |
| Ethers | Benzyl ether | Bn | Variable (Potentially Labile) | Generally stable, but cleavage has been observed, particularly in poly-benzylated systems.[1] |
| p-Methoxybenzyl ether | PMB | Generally Stable | More electron-rich than Bn ethers, they are generally stable but can be cleaved under specific conditions.[1] | |
| Tetrahydropyranyl ether | OTHP | Stable | Stable to this compound.[8] | |
| Methoxymethyl ether | MOM | Stable | Stable to this compound.[1] | |
| Carbamates | tert-Butoxycarbonyl | Boc | Generally Stable | Stable during the reduction of other functional groups.[1] |
| Carboxybenzyl | Cbz | Generally Stable | Stable under this compound reduction conditions.[1] | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Generally Stable | Stable under this compound reduction conditions.[1] | |
| Acetals | Generally Stable | [1] |
Experimental Protocols
General Procedure for this compound Reduction of an Ester to an Aldehyde
This protocol describes a general method for the selective reduction of an ester to an aldehyde using this compound at low temperature.[6]
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum is used.
-
Substrate Preparation: The ester (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene to a concentration of approximately 0.1 M.[1]
-
Cooling: The flask is cooled to -78°C using a dry ice/acetone bath.[1][6]
-
Reagent Addition: A solution of this compound (typically 1.0 M in hexanes or toluene, 1.0-1.5 equivalents) is added dropwise to the stirred solution of the ester over a period of 15-30 minutes.[1]
-
Reaction Monitoring: The reaction is stirred at -78°C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][6]
-
Quenching: While maintaining the temperature at -78°C, the reaction is carefully quenched by the slow, dropwise addition of methanol to consume any excess this compound.[1][6]
-
Work-up: The mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.[1][6]
-
Purification: The crude product is purified by column chromatography.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Troubleshooting low yields in Dibal-H nitrile reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the diisobutylaluminum hydride (DIBAL-H) reduction of nitriles to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound reduction of nitriles?
A1: The reduction proceeds via a two-step mechanism. First, the Lewis acidic aluminum center of this compound coordinates to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the electrophilic carbon of the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde.[1][2][3]
Q2: Why is maintaining a low temperature, typically -78 °C, so critical for this reaction?
A2: Strict temperature control is crucial to prevent over-reduction.[4][5] At low temperatures like -78 °C (the temperature of a dry ice/acetone bath), the intermediate imine-alane complex is stable.[4][6] If the reaction temperature is allowed to rise, this intermediate can be further reduced by excess this compound to the corresponding primary amine.[6][7]
Q3: How many equivalents of this compound should be used?
A3: For the partial reduction of a nitrile to an aldehyde, it is recommended to use approximately 1 to 1.2 equivalents of this compound.[5][8] Using a significant excess can lead to the over-reduction of the nitrile to the primary amine.[7] It is also advisable to titrate the this compound solution before use to determine its exact molarity, as it can degrade over time.[4]
Q4: What are the most common side products and how can they be minimized?
A4: The most common side product is the primary amine, resulting from over-reduction. This can be minimized by maintaining a low reaction temperature (-78 °C), using the correct stoichiometry of this compound (1-1.2 equivalents), and slowly adding the this compound to the nitrile solution.[4][5][7] Another potential issue is the formation of gelatinous aluminum salts during workup, which can complicate product isolation.[5]
Q5: What is the recommended workup procedure for a this compound nitrile reduction?
A5: A common and effective workup involves quenching the reaction at low temperature (-78 °C) with methanol (B129727) to consume excess this compound.[5][9] After warming to room temperature, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added with vigorous stirring. This helps to chelate the aluminum salts and prevent the formation of a gelatinous precipitate, leading to a clean phase separation.[4][10][11] An alternative is the Fieser workup, which involves the sequential addition of water, 15% aqueous NaOH, and then more water.
Troubleshooting Guide for Low Yields
Problem 1: Low or no conversion of the starting nitrile.
| Possible Cause | Recommended Solution |
| Degraded this compound reagent | Use a fresh bottle of this compound or titrate the existing solution to accurately determine its concentration before use.[5] |
| Insufficient this compound | Ensure you are using at least 1 to 1.2 equivalents of the reagent.[5] |
| Reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours at -78 °C.[5][9] |
Problem 2: Significant formation of the over-reduction product (primary amine).
| Possible Cause | Recommended Solution |
| Reaction temperature was too high | Maintain a strict low-temperature profile of -78 °C throughout the this compound addition and the subsequent stirring.[4][5] Use a properly insulated reaction vessel and a calibrated thermometer. |
| Excess this compound was used | Accurately calculate and use 1 to 1.2 equivalents of this compound. Titrate the this compound solution to know its precise molarity.[4][7] |
| Slow addition of this compound was not performed | Add the this compound solution dropwise to the nitrile solution to avoid localized warming and high concentrations of the reducing agent.[4] |
| Reaction was warmed before quenching | Quench the reaction at -78 °C with methanol before allowing it to warm to room temperature.[5] |
Problem 3: Difficulty in isolating the product due to emulsions or gelatinous precipitates during workup.
| Possible Cause | Recommended Solution |
| Formation of colloidal aluminum hydroxides | Employ a workup using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[4][10][11] The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of a gel. Vigorous stirring is often required. |
| Emulsion formation between organic and aqueous layers | To break up emulsions, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite. |
Experimental Protocols
General Protocol for this compound Reduction of a Nitrile to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrile (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, DCM)
-
This compound solution (1.0 M in a suitable solvent, 1.1-1.2 equiv)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, thermometer, nitrogen inlet, and dropping funnel
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile and dissolve it in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess this compound.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Reduction
| Reagent/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aromatic/Aliphatic Nitrile | Toluene/THF | -78 to RT | 2-8 | Good | [9] |
| LiAlH₄ | Benzonitrile | Ether | RT | - | ~90 | [9] |
| BH₂N(iPr)₂/cat. LiBH₄ | 2,4-Dichlorobenzonitrile | THF | 25 | 5 | 99 | [9][12] |
| BH₂N(iPr)₂/cat. LiBH₄ | 4-Methoxybenzonitrile | THF | Reflux | - | 80 | [12] |
| BH₂N(iPr)₂/cat. LiBH₄ | Benzyl cyanide | THF | - | - | 83 | [12] |
Table 2: Comparative Yields of Aldehydes from Nitriles using this compound vs. NaH-ZnCl₂
| Substrate (Nitrile) | Product (Aldehyde) | Yield with this compound (%) | Yield with NaH-ZnCl₂ (%) | Key Observations |
| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 | 92 | Higher yield with NaH-ZnCl₂ |
| 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 | 88 | NaH-ZnCl₂ avoids hydrodehalogenation, a common side reaction with this compound. |
| 4-(Allyloxy)benzonitrile | 4-(Allyloxy)benzaldehyde | 0 (complex mixture) | 91 | This compound leads to undesired Claisen rearrangement; NaH-ZnCl₂ preserves the allyloxy group. |
| 3-Phenylpropionitrile | 3-Phenylpropanal | 75 | 85 | Good yields with both, slightly higher with NaH-ZnCl₂. |
| 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 | 90 | Effective for sterically hindered nitriles. |
| (Data summarized from a study by Ong and Chiba (2020) as presented in a comparative guide.)[1] |
Visualizations
Caption: Experimental workflow for the this compound reduction of nitriles to aldehydes.
Caption: Troubleshooting logic for low yields in this compound nitrile reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. adichemistry.com [adichemistry.com]
- 8. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ester Reduction: DIBAL-H vs. Lithium Aluminum Hydride
In the realm of synthetic organic chemistry, the reduction of esters is a critical transformation for the synthesis of complex molecules and active pharmaceutical ingredients. The choice of reducing agent is paramount, as it dictates the product outcome, selectivity, and overall efficiency of the reaction. This guide provides a comprehensive comparison of two of the most powerful and commonly used hydride reagents for ester reduction: Diisobutylaluminum hydride (DIBAL-H) and Lithium Aluminum Hydride (LAH).
Core Principles: Reactivity and Selectivity
Lithium Aluminum Hydride (LAH) is a potent and highly reactive nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1] Its high reactivity, however, often results in a lack of chemoselectivity, making it challenging to target a specific functional group in a molecule with multiple reducible moieties.[1] In the context of ester reduction, LAH invariably leads to the complete reduction of the ester to the corresponding primary alcohol.[1][2]
Diisobutylaluminum hydride (this compound) , in contrast, is a sterically hindered, electrophilic reducing agent.[1] Its bulky isobutyl groups render it less reactive and more selective than LAH.[3] The most significant feature of this compound is its ability to perform partial reductions. At low temperatures, typically -78 °C, this compound can selectively reduce esters to aldehydes, a transformation that is difficult to achieve with the more powerful LAH.[4][5] This selectivity is attributed to the stability of the tetrahedral intermediate formed at low temperatures.[6]
Quantitative Data Comparison
The following table summarizes the performance of this compound and LAH in the reduction of various esters, highlighting the distinct product outcomes and typical yields.
| Substrate Example | Reagent | Product | Temperature (°C) | Typical Yield (%) | Reference |
| Ethyl Benzoate | This compound | Benzaldehyde | -78 | ~82% | [7] |
| Ethyl Benzoate | LAH | Benzyl Alcohol | Reflux | >90% | [7] |
| Methyl 4-(bromomethyl)benzoate | This compound (2.2 equiv.) | [4-(bromomethyl)phenyl]methanol | - | 90% | [3] |
| 6-bromohexanoic acid | This compound (3 equiv.) | 6-bromohexanol | 25 | 94% | [3] |
| α,β-Unsaturated Ester | This compound | Allylic Alcohol | - | High | [1] |
| Generic Ester | LAH | Primary Alcohol | - | High | [8] |
Experimental Protocols
This compound Reduction of an Ester to an Aldehyde
Objective: To selectively reduce an ester to an aldehyde using this compound.
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or THF)
-
This compound (1.0 M solution in hexanes, 1.05 - 1.2 eq)
-
Saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Add the this compound solution (1.05 - 1.2 eq) dropwise to the stirred solution of the ester, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). It is crucial to maintain the temperature at or below -78 °C to prevent further reduction.[9]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride or Rochelle's salt and stir vigorously until two clear layers are observed.
-
Extraction: Separate the organic layer. Extract the aqueous layer two to three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Lithium Aluminum Hydride (LAH) Reduction of an Ester to a Primary Alcohol
Objective: To completely reduce an ester to a primary alcohol using LAH.
Materials:
-
Ester (1.0 eq)
-
Anhydrous ether solvent (e.g., diethyl ether or THF)
-
Lithium Aluminum Hydride (LAH) (0.5 - 1.0 eq, providing 2-4 equivalents of hydride)
-
Ethyl acetate (B1210297) (for quenching)
-
Water
-
15% aqueous NaOH solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LAH in the anhydrous ether solvent.
-
Addition of Ester: Add a solution of the ester in the anhydrous ether solvent dropwise to the LAH suspension at a rate that maintains a gentle reflux. For more controlled reactions, the addition can be performed at 0 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser work-up): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams used. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Filtration: Stir the resulting mixture for 15-30 minutes, then filter the granular precipitate through a pad of Celite®.
-
Extraction and Drying: Wash the filter cake thoroughly with the organic solvent. Dry the combined filtrate over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary alcohol. The product can be further purified by distillation or column chromatography if necessary.
Mechanistic Comparison and Logical Workflow
The differing outcomes of this compound and LAH reductions stem from their distinct reaction mechanisms.
This compound Reduction Mechanism: The electrophilic aluminum center of this compound coordinates to the carbonyl oxygen of the ester, activating it for hydride transfer. At low temperatures, the resulting tetrahedral intermediate is stable and does not collapse until aqueous workup, which then hydrolyzes the intermediate to the aldehyde.[7]
LAH Reduction Mechanism: The potent nucleophilic hydride from LAH attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, eliminating the alkoxide to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the alkoxide, which is protonated during workup to yield the primary alcohol.[2][10]
Caption: Comparative workflow of ester reduction using this compound and LAH.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. davuniversity.org [davuniversity.org]
- 7. benchchem.com [benchchem.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
A Comparative Guide to DIBAL-H and Red-Al for Amide Reduction
For researchers, scientists, and drug development professionals, the selective reduction of amides is a critical transformation in the synthesis of complex molecules. Diisobutylaluminium hydride (DIBAL-H) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are two powerful aluminum hydride reagents frequently employed for this purpose. However, their distinct reactivity profiles lead to different product outcomes, making the choice of reagent paramount for achieving the desired molecular architecture. This guide provides an objective comparison of this compound and Red-Al for amide reduction, supported by experimental data and detailed protocols.
Reactivity and Selectivity
The choice between this compound and Red-Al for amide reduction hinges on the desired product: an aldehyde or an amine. This divergence in reactivity stems from the inherent differences in the steric bulk and electronic nature of the two reagents.
This compound (Diisobutylaluminium hydride) is a sterically hindered and electrophilic reducing agent.[1] Its bulky isobutyl groups moderate its reactivity, allowing for the partial reduction of tertiary amides to aldehydes, particularly at low temperatures (-78 °C).[1] At these temperatures, the tetrahedral intermediate formed upon hydride attack is stable and does not collapse until aqueous workup, which liberates the aldehyde.[1] At higher temperatures, this compound can further reduce the amide to the corresponding amine. The reduction of primary and secondary amides with this compound is often slower and can lead to mixtures of products.[2]
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is a more powerful and nucleophilic reducing agent, with reactivity comparable to lithium aluminum hydride (LAH).[1][3] It readily reduces primary, secondary, and tertiary amides to their corresponding amines.[3] The methoxyethoxy ligands in Red-Al enhance its solubility in various organic solvents and render it more thermally stable and less pyrophoric than LAH, making it a safer alternative for large-scale reactions.[3] Due to its high reactivity, stopping the reduction at the aldehyde stage with Red-Al is generally not feasible.
Quantitative Data Comparison
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N,N-Dimethylbenzamide | This compound | THF, -78 °C, 30 min | Benzaldehyde | >95 | [4] |
| N,N-Dimethyl-p-toluamide | This compound | THF, -78 °C, 30 min | p-Tolualdehyde | >95 | |
| N,N-Dimethyl-p-anisamide | This compound | THF, -78 °C, 30 min | p-Anisaldehyde | >95 | |
| N,N-Dimethyl-p-(trifluoromethyl)benzamide | This compound | THF, -78 °C, 30 min | p-(Trifluoromethyl)benzaldehyde | >95 | |
| N,N-Dimethylhexanamide | This compound | THF, -78 °C, 1 h | Hexanal | 78 | [5] |
| Tertiary Amides (General) | Red-Al | Toluene (B28343) or Ethers, 10 °C to reflux | Corresponding Amines | High (typically >90) | [3] |
| Secondary Amides (General) | Red-Al | Toluene or Ethers, 10 °C to reflux | Corresponding Amines | High (typically >90) | [3] |
Experimental Protocols
Safety Precautions: Both this compound and Red-Al are reactive aluminum hydrides that react violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment. This compound is pyrophoric and must be handled with extreme care. Red-Al is not pyrophoric but is moisture-sensitive.[3]
Protocol 1: Partial Reduction of a Tertiary Amide to an Aldehyde using this compound
Objective: To synthesize an aldehyde from a tertiary amide.
Materials:
-
Tertiary amide (e.g., N,N-dimethylbenzamide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
This compound (1.0 M solution in hexanes or toluene)
-
Methanol (B129727) (for quenching)
-
1 M Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297) or Diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with the tertiary amide (1.0 equiv).
-
Anhydrous THF is added to dissolve the amide (to a concentration of approximately 0.2 M).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound (1.1-1.2 equiv) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to destroy excess this compound.
-
The mixture is allowed to warm to room temperature, and 1 M hydrochloric acid is added.
-
The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
The product can be purified by flash column chromatography or distillation if necessary.
Protocol 2: Reduction of a Tertiary Amide to an Amine using Red-Al
Objective: To synthesize a tertiary amine from a tertiary amide.
Materials:
-
Tertiary amide (e.g., N,N-dimethylbenzamide)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Red-Al (solution in toluene, typically ~65 wt%)
-
10% aqueous Sodium Hydroxide (B78521) solution (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with the tertiary amide (1.0 equiv).
-
Anhydrous toluene is added to dissolve the amide (to a concentration of approximately 0.5 M).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of Red-Al (typically 1.5-2.0 equiv of hydride) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (for toluene, ~110 °C) for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to 0 °C.
-
The reaction is cautiously quenched by the slow, dropwise addition of 10% aqueous sodium hydroxide solution. Caution: Hydrogen gas is evolved.
-
The resulting slurry is stirred vigorously for 30 minutes and then filtered through a pad of celite. The filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.
-
The product can be purified by distillation or chromatography if necessary.
Visualization of Experimental Workflow and Reagent Comparison
To further clarify the practical and logical considerations when choosing between this compound and Red-Al for amide reduction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 4. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Quantifying Dibal-H Concentration
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of the concentration of Diisobutylaluminium hydride (Dibal-H) solutions is critical for reproducible and controlled chemical reactions in research and development. The actual molarity of this compound can deviate from the nominal concentration provided by the supplier due to gradual decomposition. This guide provides a comparative overview of common analytical methods for quantifying this compound, including detailed experimental protocols and performance data to assist in selecting the most suitable method for your laboratory's needs.
Comparison of Quantitative Methods
The choice of analytical method for determining this compound concentration depends on factors such as available instrumentation, required accuracy and precision, and sample throughput. The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (RSD) | Analysis Time | Throughput | Key Advantages | Key Disadvantages |
| No-D ¹H-NMR Spectroscopy | Reaction of this compound with an aldehyde, followed by ¹H-NMR analysis of the product mixture to determine conversion. | >98% | < 2% | ~20 minutes | Moderate | High accuracy and precision, provides structural information, relatively fast.[1] | Requires access to an NMR spectrometer, higher initial instrument cost. |
| Gasometric Titration | Reaction of this compound with a protic solvent (e.g., water/glycerol) and measurement of the evolved hydrogen gas volume. | 95-100% | 2-5% | 30-45 minutes | Low | Simple setup with standard lab glassware, highly accurate when performed carefully. | Can be technique-sensitive, susceptible to leaks in the apparatus, slower.[2] |
| Iodometric Titration | Reaction of the alkyl and hydride groups with iodine, followed by back-titration of excess iodine. | 97-102% | < 3% | 20-30 minutes | High | Rapid and accurate for various organoaluminum compounds, does not require specialized equipment.[3] | Stoichiometry can be complex, potential for side reactions. |
| Thermometric Titration | Measurement of the heat evolved during the reaction of this compound with a suitable titrant. | 98-101% | < 2% | ~15-20 minutes | High | Fast, automated, and precise. | Requires a specialized thermometric titrator. |
Experimental Protocols
No-D ¹H-NMR Spectroscopy: Reaction Titration Method
This method, developed by Hoye and coworkers, is a reliable and relatively rapid technique for determining the concentration of various metal hydrides, including this compound.[1]
Principle: An excess of a known amount of an aldehyde (p-anisaldehyde) is reacted with a precise volume of the this compound solution. The hydride reduces the aldehyde to an alcohol. The reaction is then quenched, and the ratio of the remaining aldehyde to the newly formed alcohol is determined by ¹H-NMR spectroscopy. This ratio directly correlates to the amount of active hydride in the this compound sample.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 300 mg of p-anisaldehyde into a dry flask.
-
Dissolve the p-anisaldehyde in 3 mL of anhydrous THF and cool the solution to 0 °C.
-
Using a calibrated syringe, add a precisely measured volume (e.g., 1.00 mL) of the this compound solution dropwise to the stirred p-anisaldehyde solution over 30-60 seconds.
-
Allow the reaction to stir at 0 °C for 5 minutes.
-
Carefully quench the reaction by the cautious, dropwise addition of glacial acetic acid. This step can be exothermic and may involve gas evolution.[1]
-
Once the initial reaction subsides, add the remaining acetic acid more rapidly.
-
Transfer an aliquot of the homogeneous solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum without the need for a deuterated solvent (No-D NMR).
-
Integrate the signals corresponding to the aldehydic proton of the remaining p-anisaldehyde and the benzylic protons of the p-methoxybenzyl alcohol product to determine the percent conversion.
-
Calculate the concentration of the this compound solution based on the initial moles of p-anisaldehyde and the measured conversion.
Visualizing the Workflow: No-D ¹H-NMR Method
Caption: Workflow for this compound quantification by No-D ¹H-NMR.
Gasometric Titration
This classic method relies on the quantitative reaction of the aluminum hydride with a protic reagent to produce hydrogen gas.
Principle: A known volume of the this compound solution is added to a hydrolysis solution (e.g., a 1:1 mixture of glycerol (B35011) and water), and the volume of the evolved hydrogen gas is measured using a gas buret. The molarity of the this compound is calculated from the volume of gas produced.
Procedure:
-
Assemble a gas buret apparatus, which typically consists of a reaction flask, a condenser, a gas buret, and a leveling bulb, all connected via gas-tight tubing.
-
Charge the reaction flask with a 1:1 mixture of glycerol and water.
-
Ensure the system is sealed and at atmospheric pressure, and record the initial volume reading on the gas buret.
-
Using a gas-tight syringe, inject a known and accurate volume of the this compound solution into the stirred glycerol-water mixture.
-
The reaction is vigorous and produces hydrogen gas, which displaces the liquid in the gas buret.
-
Allow the reaction to go to completion and for the apparatus to return to room temperature.
-
Equalize the pressure in the buret with the atmospheric pressure by adjusting the leveling bulb and record the final volume of gas.
-
Calculate the moles of hydrogen produced using the ideal gas law (correcting for temperature and pressure) and, from this, the concentration of the this compound solution.
Visualizing the Workflow: Gasometric Titration
Caption: Workflow for this compound quantification by Gasometric Titration.
Alternative Methods
Iodometric Titration
This method is suitable for a range of organoaluminum compounds.[3] The alkyl and hydride groups react with a solution of iodine in a hydrocarbon solvent. The stoichiometry of these reactions allows for the determination of the organoaluminum concentration. The procedure typically involves treating the this compound sample with an excess of a standardized iodine solution and then back-titrating the unreacted iodine with a standard sodium thiosulfate (B1220275) solution.
Thermometric Titration
This technique measures the temperature change in the solution as the titrant is added. The reaction of this compound with a suitable titrant (e.g., a tertiary alcohol or amine) is exothermic. The endpoint is indicated by a sharp change in the rate of temperature increase. This method is fast and can be automated for high-throughput analysis.
Conclusion
For laboratories with access to NMR instrumentation, the No-D ¹H-NMR "reaction titration" method offers an excellent combination of accuracy, precision, and speed for the quantification of this compound.[1] For labs without NMR capabilities, gasometric titration provides a highly accurate, albeit more technically demanding, alternative. Iodometric and thermometric titrations are also valuable, rapid methods, particularly in a quality control setting where high throughput is necessary. The choice of method should be guided by the specific requirements of the application and the resources available. It is recommended to periodically re-standardize this compound solutions, especially if the container has been opened multiple times or stored for an extended period.
References
A Researcher's Guide to NMR Analysis for Confirming DIBAL-H Reduction Products
For researchers, scientists, and professionals in drug development, the precise conversion of esters to aldehydes via Diisobutylaluminium hydride (DIBAL-H) is a critical synthetic step. Verifying the successful and selective reduction to the desired aldehyde, while monitoring for potential over-reduction to the corresponding alcohol, is paramount. This guide provides a comparative framework using Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the product mixture of a model reaction: the this compound reduction of ethyl benzoate (B1203000) to benzaldehyde (B42025).
Distinguishing Reactant, Product, and Byproduct: A Comparative NMR Data Analysis
The key to confirming the outcome of the this compound reduction lies in the distinct NMR spectral signatures of the starting material (ethyl benzoate), the desired product (benzaldehyde), and the common over-reduction byproduct (benzyl alcohol). The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for these compounds, providing a clear basis for comparison and product identification.
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ethyl Benzoate | (Starting Material) | ~8.0 (d, 2H): Protons ortho to the carbonyl group. ~7.5 (t, 1H): Proton para to the carbonyl group. ~7.4 (t, 2H): Protons meta to the carbonyl group. ~4.4 (q, 2H): Methylene protons of the ethyl group. ~1.4 (t, 3H): Methyl protons of the ethyl group.[1][2][3][4] | ~166: Carbonyl carbon. ~133-128: Aromatic carbons. ~61: Methylene carbon of the ethyl group. ~14: Methyl carbon of the ethyl group.[1][2][5] |
| Benzaldehyde | (Desired Product) | ~10.0 (s, 1H): Aldehyde proton.[6][7] ~7.9 (d, 2H): Protons ortho to the aldehyde group. ~7.6 (t, 1H): Proton para to the aldehyde group. ~7.5 (t, 2H): Protons meta to the aldehyde group.[6] | ~192: Aldehyde carbonyl carbon.[8][9] ~137-129: Aromatic carbons.[8] |
| Benzyl Alcohol | (Over-reduction Byproduct) | ~7.4-7.2 (m, 5H): Aromatic protons. ~4.7 (s, 2H): Methylene protons adjacent to the hydroxyl group.[10][11][12] Variable (br s, 1H): Hydroxyl proton. | ~141: Aromatic carbon attached to the CH₂OH group. ~129-127: Other aromatic carbons. ~65: Methylene carbon.[10][11] |
Experimental Protocol: this compound Reduction of Ethyl Benzoate
This protocol outlines a general procedure for the this compound reduction of an ester to an aldehyde, a reaction that must be performed under anhydrous conditions and an inert atmosphere.[13][14]
Materials:
-
Ethyl benzoate
-
Diisobutylaluminium hydride (this compound) in a suitable solvent (e.g., 1 M in hexanes)
-
Anhydrous solvent (e.g., toluene, diethyl ether, or dichloromethane)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Material: Ethyl benzoate is dissolved in the chosen anhydrous solvent and the solution is cooled to -78 °C using a dry ice/acetone bath.[13]
-
Addition of this compound: One equivalent of the this compound solution is added dropwise to the stirred solution of the ester, ensuring the internal temperature is maintained at or below -70 °C.[13][15]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]
-
Quenching the Reaction: While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of methanol to consume any excess this compound.[14]
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers form.[14][15]
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[14]
-
NMR Sample Preparation: A small amount of the crude product is dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
Visualizing the Reaction and Analysis Workflow
To further clarify the process, the following diagrams illustrate the chemical transformation and the subsequent analytical workflow.
References
- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Solved ethyl benzoate 8.0345 8.0297 7.5630 7.5585 7.5542 | Chegg.com [chegg.com]
- 4. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
- 10. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 11. rsc.org [rsc.org]
- 12. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
In-Situ IR Spectroscopy: A Superior Tool for Monitoring DIBAL-H Reductions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The reduction of esters to aldehydes using Diisobutylaluminum Hydride (DIBAL-H) is a fundamental transformation in organic synthesis, crucial for the creation of complex molecules in pharmaceutical and chemical industries.[1][2] However, this reaction is notoriously sensitive, requiring cryogenic temperatures to prevent over-reduction to the corresponding alcohol.[1][3] Traditional monitoring methods, such as offline analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), often fall short in providing the real-time data needed for precise control of these fast, low-temperature reactions.[3][4] In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful process analytical technology (PAT) that offers significant advantages for monitoring this compound reactions, ensuring optimal performance and safety.[5][6]
This guide provides a comprehensive comparison of in-situ IR spectroscopy with traditional offline monitoring techniques for this compound reactions, supported by experimental protocols and data.
Unveiling Reaction Dynamics: In-Situ IR vs. Offline Analysis
In-situ IR spectroscopy, often recognized by the trade name ReactIR, allows for the continuous, real-time tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel.[5][7] This is achieved by inserting a probe into the reaction mixture that measures the infrared spectrum of the solution as the reaction progresses.[7] In contrast, offline methods like HPLC require the periodic withdrawal of samples from the reactor, which are then quenched and prepared for analysis.[4][8] This process introduces a time delay and can be prone to inconsistencies, especially when dealing with highly reactive or unstable species.[4]
The real-time nature of in-situ IR provides a continuous "molecular video" of the reaction, enabling a deeper understanding of reaction kinetics and mechanisms.[9] For this compound reductions, this is particularly critical for identifying the precise endpoint of the reaction, thereby preventing the over-addition of the reducing agent and the subsequent formation of the alcohol impurity.[1][2]
Quantitative Comparison of Monitoring Techniques
The following table summarizes the key performance differences between in-situ IR spectroscopy and traditional offline analysis for monitoring this compound reactions. While direct comparative studies with extensive quantitative data for this compound reactions are not abundant in publicly available literature, this table is a representative illustration based on the known capabilities of each technique.
| Parameter | In-Situ IR Spectroscopy (ReactIR) | Offline Analysis (HPLC/TLC) |
| Data Acquisition | Real-time, continuous | Discrete time points |
| Reaction Monitoring | Non-invasive, no sampling required | Invasive, requires sample withdrawal and quenching |
| Temporal Resolution | High (spectra every few seconds) | Low (minutes to hours per data point) |
| Detection of Intermediates | Possible for sufficiently stable intermediates | Challenging for unstable or short-lived species |
| Endpoint Determination | Precise and immediate | Delayed, potential for over-shooting |
| Typical Yield Optimization | High, due to precise control | Variable, dependent on sampling frequency and accuracy |
| Impurity Profile | Lower alcohol impurity due to endpoint control | Higher potential for alcohol impurity |
| Safety | Enhanced, minimizes handling of pyrophoric reagents | Increased risk due to repeated sampling |
Experimental Protocols
General Protocol for this compound Reduction of an Ester
This protocol outlines a standard procedure for the this compound reduction of an ester to an aldehyde, which can be monitored using either in-situ IR or offline techniques.[3]
Materials:
-
Ester
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
-
This compound (typically 1.0 M solution in a hydrocarbon solvent)
-
Methanol (B129727) (for quenching)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl for workup
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the ester in the chosen anhydrous solvent in a flame-dried reaction vessel equipped with a magnetic stirrer, a temperature probe, and a dropping funnel.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (typically 1.0-1.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained at or below -75 °C.
-
Stir the reaction at -78 °C and monitor its progress.
-
Once the reaction is complete, quench the excess this compound by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup by adding an aqueous solution of Rochelle's salt and stirring vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography if necessary.
Protocol for In-Situ IR Monitoring of this compound Reduction
This protocol details the setup and execution of in-situ IR monitoring for the general this compound reduction described above.
Equipment:
-
FTIR spectrometer with a remote probe (e.g., Mettler Toledo ReactIR)
-
Reaction vessel configured for the insertion of the in-situ IR probe
Procedure:
-
Set up the this compound reaction as described in the general protocol, ensuring the in-situ IR probe is securely inserted into the reaction mixture.
-
Before adding the this compound, collect a background spectrum of the initial reaction mixture (ester in solvent).
-
Initiate the this compound addition and simultaneously begin collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the reaction progress in real-time by observing the decrease in the ester's carbonyl stretch (typically around 1735-1750 cm⁻¹) and the appearance of the aldehyde's carbonyl stretch (typically around 1720-1740 cm⁻¹).
-
The reaction is considered complete when the ester's carbonyl peak disappears or its concentration plateaus.
-
Proceed with the quenching and workup steps as described in the general protocol.
Visualizing the Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for in-situ IR monitoring and the signaling pathway of the this compound reduction.
Caption: Experimental workflow for in-situ IR monitoring of a this compound reaction.
Caption: Reaction pathway for the this compound reduction of an ester to an aldehyde.
Conclusion
For researchers, scientists, and drug development professionals working with this compound reductions, in-situ IR spectroscopy offers a superior method for reaction monitoring compared to traditional offline techniques. Its ability to provide real-time, continuous data allows for precise control over these sensitive reactions, leading to optimized yields, improved impurity profiles, and enhanced safety. By adopting in-situ IR, laboratories can accelerate process development, gain deeper insights into reaction mechanisms, and ensure the robust and reproducible synthesis of critical aldehyde intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. mt.com [mt.com]
A Comparative Guide to a Novel Continuous Flow DIBAL-H Reduction Protocol for Selective Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a new continuous flow protocol for Diisobutylaluminum hydride (DIBAL-H) reductions against the traditional batch method and other alternatives, supported by experimental data.
This guide provides a comprehensive validation of a modern continuous flow protocol for the this compound reduction of esters to aldehydes, a crucial transformation in organic synthesis. The performance of this new method is objectively compared with the conventional batch protocol and other reducing agents. This document supplies the detailed methodologies and quantitative data necessary for researchers to evaluate and implement this improved protocol.
Executive Summary
The reduction of esters to aldehydes is a fundamental process in the synthesis of pharmaceuticals and fine chemicals. Diisobutylaluminum hydride (this compound) is a widely used reagent for this purpose; however, traditional batch reactions are often plagued by over-reduction to the corresponding alcohol, leading to lower yields and purification challenges.[1][2] A novel approach utilizing continuous flow chemistry has emerged as a robust solution, offering superior control over reaction parameters and leading to significantly improved selectivity and efficiency.[3][4] This guide presents a detailed comparison of the continuous flow this compound protocol with the standard batch method, supported by experimental data.
Performance Comparison: Continuous Flow vs. Batch this compound Reduction
The primary advantage of the continuous flow setup is the precise control over reaction temperature and residence time, which are critical factors in minimizing the over-reduction byproduct.[5] The rapid mixing and efficient heat transfer in a microreactor allow for reactions to be completed in seconds, a significant improvement over the hours-long timeframe of batch processes.[4]
| Parameter | Continuous Flow Protocol | Traditional Batch Protocol | Key Observations |
| Reaction Time | < 60 seconds[4] | 1-3 hours[6] | Continuous flow offers a dramatic reduction in reaction time, increasing throughput. |
| Temperature Control | Precise, rapid heat exchange[3] | Difficult, relies on external cooling bath[7] | Superior temperature control in flow systems prevents exothermic spikes that lead to over-reduction.[3] |
| Selectivity (Aldehyde vs. Alcohol) | High, minimal over-reduction[8] | Variable, often significant alcohol formation[1][2] | The fine control in flow chemistry leads to a cleaner reaction profile with higher selectivity for the desired aldehyde.[8] |
| Yield | Generally higher and more reproducible[8] | Often lower and less consistent[9] | Improved selectivity and control in the flow protocol translate to higher isolated yields of the aldehyde. |
| Scalability | Readily scalable by extending operation time[3] | Challenging to scale due to heat transfer limitations[3] | Continuous flow offers a more straightforward path to large-scale production.[3] |
Experimental Protocols
Standard Batch this compound Reduction Protocol
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde using a traditional batch setup.[6]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
This compound (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the this compound solution dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess this compound.
-
Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent two to three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization.
Validated Continuous Flow this compound Reduction Protocol
This protocol describes a general setup for the continuous flow reduction of esters to aldehydes, which has been shown to be fast, robust, and selective.[4]
System Setup:
-
Two syringe pumps, one for the ester solution and one for the this compound solution.
-
A T-mixer for combining the two reagent streams.
-
A microreactor coil of appropriate length to control residence time, submerged in a cooling bath.
-
A second T-mixer for introducing a quenching solution (e.g., methanol).
-
A back-pressure regulator to maintain system pressure.
-
A collection vessel.
Procedure:
-
Prepare a solution of the ester in an anhydrous solvent (e.g., toluene).
-
Prepare a solution of this compound of a specific concentration in a suitable solvent.
-
Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time (typically under 60 seconds).
-
Cool the microreactor coil to the optimized temperature (e.g., -50 °C to -70 °C).[8]
-
Pump the ester and this compound solutions through the T-mixer and into the cooled microreactor.
-
The reaction mixture is then passed through the second T-mixer where it is quenched with a continuous stream of methanol.
-
The quenched reaction mixture is collected from the outlet of the back-pressure regulator.
-
The collected solution is then worked up similarly to the batch process (e.g., addition of Rochelle's salt, extraction, drying, and concentration).
-
The crude aldehyde is purified as needed.
Mandatory Visualizations
Caption: Mechanism of this compound reduction of an ester to an aldehyde.
Caption: Comparison of batch and continuous flow experimental workflows.
Alternatives to this compound
While this compound is a powerful reagent, its hazardous nature and the potential for over-reduction have led to the exploration of alternatives.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that typically reduces esters to primary alcohols.[10] It lacks the selectivity of this compound for aldehyde synthesis.
-
Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that is generally not reactive enough to reduce esters under standard conditions.[11]
-
Catalytic Hydrosilylation: This emerging method uses less hazardous silanes as the reductant and a catalyst, such as a borane.[9] It offers a promising, safer alternative to this compound, though it may have its own limitations regarding substrate scope and catalyst cost.[12]
Conclusion
The validation of the continuous flow this compound reduction protocol demonstrates a significant advancement in the selective synthesis of aldehydes from esters. The enhanced control over reaction parameters translates to higher yields, improved selectivity, and greater scalability compared to traditional batch methods. For researchers and professionals in drug development and chemical synthesis, the adoption of continuous flow technology for this compound reductions offers a more efficient, reliable, and reproducible approach to this critical chemical transformation.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis [dspace.mit.edu]
- 5. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Analysis of Diisobutylaluminum Hydride (DIBAL-H) from Various Suppliers for Research and Development
Diisobutylaluminum hydride (DIBAL-H) is a highly selective and powerful reducing agent essential in synthetic organic chemistry, particularly for the partial reduction of esters and nitriles to aldehydes.[1][2] The efficacy of this compound can be influenced by its purity and concentration, which may vary between suppliers. This guide offers a comparative framework for evaluating this compound from different commercial sources, providing researchers, scientists, and drug development professionals with experimental protocols and hypothetical data to make informed purchasing decisions.
Performance and Quality Parameters
The quality of a this compound solution is primarily determined by its active hydride concentration, the presence of impurities, and its performance in a standardized reaction. Key impurities can include triisobutylaluminum (B85569) (TIBA), the precursor to this compound, and various oxidation or hydrolysis byproducts.[3] Inconsistent quality can lead to variable reaction yields and the formation of undesired side products.
Comparative Data of this compound from Hypothetical Suppliers
To illustrate the potential variations between suppliers, the following table summarizes hypothetical performance data for this compound (nominally 1.0 M in toluene) from three fictional suppliers: QuantumChem, Synthronix, and AluPure.
| Parameter | QuantumChem | Synthronix | AluPure |
| Advertised Concentration | 1.0 M in Toluene (B28343) | 1.0 M in Toluene | 1.0 M in Toluene |
| Titrated Concentration (Active Hydride) | 0.98 M | 0.91 M | 1.02 M |
| Purity (by GC, relative % area) | 98.5% | 96.2% | 99.3% |
| Major Impurity (by GC) | Triisobutylaluminum (1.2%) | Isobutylene (2.5%) | Triisobutylaluminum (0.5%) |
| Yield in Model Reaction (%) | 92% | 85% | 95% |
Experimental Protocols
The following protocols detail the methodologies used to generate the comparative data. These can be adapted to evaluate this compound from any supplier.
Safety Precautions: this compound is a pyrophoric reagent that reacts violently with water and air.[4] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Determination of Active Hydride Concentration by Titration
This protocol provides a method for determining the molarity of active hydride in a this compound solution.
Materials:
-
This compound solution
-
Anhydrous toluene
-
N-phenyl-1-naphthylamine (indicator)
-
Quinoline
-
Standardized solution of a reactive compound (e.g., sec-butanol in xylene)
-
Dry glassware and syringes
Procedure:
-
Under an inert atmosphere, add a precise volume of the this compound solution to a flask containing anhydrous toluene.
-
Add a small amount of N-phenyl-1-naphthylamine as an indicator.
-
Titrate the this compound solution with the standardized sec-butanol solution until the indicator color changes, signaling the endpoint.
-
The concentration of the active hydride is calculated based on the stoichiometry of the reaction between this compound and the titrant.
Purity Assessment by Gas Chromatography (GC)
This protocol outlines a method to identify and quantify volatile impurities in a this compound solution.
Materials:
-
This compound solution
-
Anhydrous isopropanol (B130326)
-
Anhydrous hexane
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Derivatization: Under an inert atmosphere, a sample of the this compound solution is carefully quenched by reacting it with anhydrous isopropanol in an inert solvent like hexane. This converts this compound to isobutane (B21531) and the corresponding aluminum alkoxide.
-
GC Analysis: The resulting solution is injected into a GC. The isobutane peak area is used to quantify the active this compound, while other peaks can be identified and quantified as impurities (e.g., residual triisobutylaluminum).[3]
Reactivity Evaluation via a Model Reaction: Reduction of Ethyl Benzoate (B1203000)
This protocol assesses the performance of this compound in a standard ester reduction.[5][6]
Materials:
-
This compound solution
-
Ethyl benzoate
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Under an inert atmosphere, dissolve ethyl benzoate and an internal standard in anhydrous toluene in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.05 equivalents of the this compound solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1.5 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC to determine the yield of benzaldehyde (B42025) relative to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative evaluation of this compound from different suppliers.
Caption: Workflow for this compound supplier evaluation.
Reaction Mechanism: Ester Reduction
The diagram below illustrates the generally accepted mechanism for the reduction of an ester to an aldehyde using this compound.[7][8]
Caption: this compound ester reduction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. nouryon.com [nouryon.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Selective Reductions: DIBAL-H vs. Super-Hydride
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. Among the arsenal (B13267) of hydride reagents available to researchers, Diisobutylaluminium Hydride (DIBAL-H) and Lithium Triethylborohydride (Super-Hydride®) stand out for their unique reactivity and selectivity profiles. This guide offers an objective comparison of their performance in the selective reduction of key functional groups, providing experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in reagent selection.
Reagent Profiles
Diisobutylaluminium Hydride (this compound)
This compound is a sterically hindered, electrophilic reducing agent.[1][2] Its bulky isobutyl groups and the Lewis acidic nature of the aluminum center are key to its characteristic selectivity.[1] It is most renowned for the partial reduction of esters and nitriles to aldehydes, a transformation that is notoriously difficult with more powerful, nucleophilic hydrides like LiAlH₄.[3][4][5]
This selectivity is highly dependent on reaction conditions, particularly temperature. At low temperatures, typically -78 °C, the reduction of an ester or nitrile proceeds through a stable tetrahedral intermediate.[1][2] This intermediate does not collapse to the fully reduced product until subsequent aqueous workup, which hydrolyzes it to the desired aldehyde.[1] At higher temperatures, or with an excess of the reagent, over-reduction to the corresponding alcohol or amine can occur.[6][7]
Super-Hydride® (Lithium Triethylborohydride, LiEt₃BH)
In contrast, Super-Hydride® is an exceptionally powerful nucleophilic reducing agent, even stronger than Lithium Aluminum Hydride (LAH) in many applications.[8] Its high reactivity is harnessed for the complete reduction of a wide range of functional groups, including aldehydes, ketones, esters, lactones, and tertiary amides to their corresponding alcohols.[8][9] It is also a highly effective reagent for the reductive dehalogenation of alkyl halides and the reductive opening of epoxides.[9]
Super-Hydride's selectivity differs significantly from this compound. While it readily reduces esters to primary alcohols, it is notably unreactive towards carboxylic acids and primary amides.[9] This distinct chemoselectivity allows for the reduction of an ester in the presence of these other functional groups.
Performance Comparison: this compound vs. Super-Hydride
The choice between this compound and Super-Hydride is dictated by the desired synthetic outcome. This compound is the reagent of choice for partial reductions to aldehydes, whereas Super-Hydride is employed for complete reductions to alcohols, often with exceptional efficacy.
Data Presentation: Summary of Reactivity and Selectivity
| Feature | This compound (Diisobutylaluminium Hydride) | Super-Hydride® (Lithium Triethylborohydride) |
| Reagent Type | Electrophilic, Lewis Acidic[1][2] | Nucleophilic[9][10] |
| Reduction of Esters | Aldehyde (at -78 °C with 1 equiv.)[2][3] | Primary Alcohol [8] |
| Reduction of Nitriles | Aldehyde (at -78 °C with 1 equiv.)[11][12][13] | Amine (though less common than LiAlH₄) |
| Reduction of Amides | Aldehyde or Alcohol (product depends on amide structure and conditions) | Alcohol (from tertiary amides)[8][9][10] |
| Reduction of α,β-Unsaturated Carbonyls | Allylic Alcohol (1,2-reduction)[2] | Saturated Alcohol (typically 1,4- then 1,2-reduction) |
| Reactivity with Alkyl Halides | Generally unreactive | Alkane (reductive dehalogenation)[9] |
| Typical Reaction Temperature | -78 °C for selective aldehyde synthesis[6] | -78 °C to Room Temperature |
| Key Advantage | Partial reduction of esters/nitriles to aldehydes[3][5] | Extreme reactivity for difficult reductions[8] |
| Safety Concerns | Pyrophoric; reacts violently with air and water.[5] | Reacts violently with water/acids; byproduct (triethylborane) is pyrophoric and toxic.[9] |
Mandatory Visualizations
Caption: Mechanism of this compound partial reduction of an ester to an aldehyde.
Caption: Generalized experimental workflow for a this compound reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. proprep.com [proprep.com]
- 5. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]
- 9. guidechem.com [guidechem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. benchchem.com [benchchem.com]
- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
A Researcher's Guide to Byproduct Characterization in DIBAL-H Reductions
For researchers, scientists, and drug development professionals, diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent. However, achieving optimal results requires a thorough understanding and characterization of potential byproducts. This guide provides an objective comparison of this compound's performance against other reducing agents, supported by experimental data, and offers detailed protocols for byproduct analysis.
Diisobutylaluminum hydride (this compound) is a widely used reducing agent in organic synthesis, prized for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures.[1][2] However, the formation of byproducts, primarily from over-reduction, can impact yield and purity. Careful control of reaction conditions and appropriate analytical characterization are crucial for successful and reproducible outcomes.
Common Byproducts in this compound Reductions
The principal byproducts in this compound reactions arise from the further reduction of the initially formed aldehyde or imine intermediate. The formation of these byproducts is highly dependent on reaction parameters, particularly temperature and the stoichiometry of the reducing agent.[3][4]
-
Reduction of Esters: The desired product is the corresponding aldehyde. However, if the reaction temperature is not strictly maintained at -78°C or if an excess of this compound is used, the aldehyde can be further reduced to the corresponding primary alcohol.[3][5]
-
Reduction of Nitriles: The intended product upon hydrolysis of the intermediate imine is the aldehyde. Over-reduction, typically with two or more equivalents of this compound, leads to the formation of the primary amine.[6][7]
-
Isobutylene: This can be formed from the decomposition of this compound, particularly at elevated temperatures.[8]
-
Aluminum Salts: The workup of this compound reactions invariably produces aluminum salts. Improper workup can lead to the formation of gelatinous aluminum hydroxide, which can complicate product isolation.[9]
Performance Comparison with Alternative Reducing Agents
The choice of reducing agent significantly impacts selectivity and byproduct formation. Here's a comparison of this compound with other common hydride reagents for the reduction of esters and nitriles.
| Reducing Agent | Substrate | Desired Product | Major Byproduct(s) | Key Considerations |
| This compound | Ester | Aldehyde | Primary Alcohol | Requires low temperatures (-78°C) and careful stoichiometric control to maintain selectivity.[3][4] |
| Nitrile | Aldehyde | Primary Amine | Over-reduction to the amine can occur with excess reagent or higher temperatures.[6][7] | |
| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | N/A (complete reduction) | A powerful, non-selective reducing agent that typically reduces esters completely to alcohols.[10][11] |
| Nitrile | Primary Amine | N/A (complete reduction) | Reduces nitriles to primary amines.[6] | |
| Lithium Borohydride (LiBH₄) | Ester | Primary Alcohol | N/A (complete reduction) | Less reactive than LiAlH₄ but generally reduces esters to alcohols.[10][12] |
| Nitrile | Primary Amine | N/A (complete reduction) | Can reduce nitriles to primary amines.[7] | |
| Sodium Borohydride (NaBH₄) | Ester | Primary Alcohol (slowly) | Unreacted Ester | Generally a mild reducing agent that reduces esters much slower than ketones or aldehydes. Can be used for selective reductions in the presence of more reactive carbonyls.[11][13] |
| Nitrile | No reaction (typically) | Unreacted Nitrile | Generally does not reduce nitriles under standard conditions.[7] |
Experimental Data: Influence of Reaction Conditions on Byproduct Formation
The following table summarizes experimental data on the reduction of ethyl hydrocinnamate to hydrocinnamaldehyde (B1666312) using this compound in a continuous flow system, highlighting the critical role of temperature in controlling the formation of the alcohol byproduct.
| Substrate | Temperature (°C) | Flow Rate (mL/min) | Residence Time (s) | Aldehyde Yield (%) | Alcohol Byproduct Yield (%) | Reference |
| Ethyl hydrocinnamate | -78 | 5 | 58 | 92 | 1 | [3] |
| Ethyl hydrocinnamate | -42 | 5 | 58 | 85 | 7 | [3] |
| Ethyl hydrocinnamate | 0 | 5 | 58 | 65 | 25 | [3] |
| Ethyl hydrocinnamate | 25 | 5 | 58 | 45 | 43 | [3] |
| Ethyl hydrocinnamate | 25 | 30 | 9.6 | 80 | <10 | [3] |
Experimental Protocols
Accurate characterization and quantification of byproducts are essential for reaction optimization and process control. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for this compound Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester
-
Anhydrous toluene (B28343) (or other suitable solvent like THF or DCM)
-
This compound (1.0 M solution in hexanes or toluene)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the ester (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add this compound (1.0-1.2 eq) dropwise, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume excess this compound.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, slowly add 1 M HCl.
-
Separate the organic layer and extract the aqueous layer two to three times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography, distillation, or recrystallization.[1]
Protocol 2: Quantification of Aldehyde and Alcohol Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of the desired aldehyde and the over-reduced alcohol byproduct.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Take an aliquot of the crude reaction mixture after workup and before purification.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the instrument.
-
Add an internal standard (e.g., a compound with similar properties to the analytes but not present in the reaction mixture) for accurate quantification.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Quantification: Create a calibration curve for both the aldehyde and alcohol using authentic standards. Determine the concentration of each in the reaction mixture by comparing their peak areas to the internal standard and the calibration curve.
Protocol 3: Analysis of Nitrile Reduction by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to monitor the consumption of the starting nitrile and the formation of the aldehyde product and amine byproduct.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector.
-
Reversed-phase C18 column.
Sample Preparation:
-
Take an aliquot of the reaction mixture at various time points and quench it with methanol.
-
After workup, dilute the sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Quantification: Develop a calibration curve for the nitrile, aldehyde, and amine using known standards to determine their concentrations in the reaction mixture.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in this compound reactions and analytical procedures.
Caption: this compound reduction of an ester to an aldehyde and the over-reduction byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. gaussling.wordpress.com [gaussling.wordpress.com]
A Comparative Guide to the Kinetic Viability of DIBAL-H in Ester Reduction
For researchers, scientists, and drug development professionals, the selective reduction of esters to aldehydes is a critical transformation in the synthesis of complex molecules. Diisobutylaluminum hydride (DIBAL-H) has emerged as a reagent of choice for this conversion, offering a unique profile of reactivity and selectivity. This guide provides an objective comparison of this compound's performance with other common hydride-reducing agents, supported by experimental data, to inform reagent selection and experimental design.
Performance Comparison of Hydride Reducing Agents
The choice of reducing agent is paramount in achieving the desired chemical transformation with high yield and selectivity. This compound, Lithium Aluminium Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄) are common laboratory reagents, each with distinct characteristics.
Diisobutylaluminum hydride (this compound) is a bulky, electrophilic reducing agent.[1][2] Its steric hindrance and Lewis acidic nature allow for controlled reductions, most notably the partial reduction of esters to aldehydes at low temperatures.[3][4] This selectivity is attributed to the formation of a stable tetrahedral intermediate at or below -78 °C, which prevents over-reduction to the corresponding alcohol.[5]
Lithium Aluminium Hydride (LiAlH₄) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding primary alcohols.[3][4] Its high reactivity makes it less selective for the partial reduction of esters to aldehydes.[6]
Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent, primarily used for the reduction of aldehydes and ketones.[7] It is generally unreactive towards esters under standard conditions, making it unsuitable for this transformation.[7]
The following table summarizes the performance of this compound in the reduction of various esters to aldehydes.
| Ester Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl benzoate | Benzaldehyde | Toluene | -78 | 1 | 95 | [8] |
| Methyl 4-chlorobenzoate | 4-chlorobenzaldehyde | Toluene | -78 | 1 | 92 | [8] |
| Ethyl 4-methoxybenzoate | 4-methoxybenzaldehyde | Toluene | -78 | 1 | 96 | [8] |
| Ethyl hexanoate | Hexanal | Toluene | -78 | 1 | 88 | [8] |
| Methyl cyclohexanecarboxylate | Cyclohexanecarboxaldehyde | Toluene | -78 | 1 | 85 | [8] |
Kinetic Profile: A Rapid Transformation
While detailed kinetic studies providing rate constants and reaction orders are not extensively available in the literature, experimental observations indicate that the this compound reduction of esters is a rapid process. Studies utilizing continuous flow reactors have shown that these reductions can be completed in under 60 seconds.[9] The reaction is also known to be highly exothermic, necessitating careful temperature control to maintain selectivity.[10]
Experimental Protocols
General Protocol for this compound Reduction of an Ester to an Aldehyde
This protocol is a generalized procedure for the partial reduction of an ester to an aldehyde using this compound.[5][11][12]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Diethyl ether)
-
This compound (1.0 M solution in a suitable solvent, 1.05 - 1.2 eq)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous solution of ammonium (B1175870) chloride or Rochelle's salt
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[5]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add the this compound solution dropwise to the stirred solution of the ester, ensuring the internal temperature does not rise above -75 °C.[5]
-
Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.[5]
-
Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride or Rochelle's salt and stir vigorously until a white precipitate forms.[12]
-
Filter the precipitate through a pad of Celite® and wash the filter cake with the extraction solvent.[12]
-
Separate the organic layer from the filtrate. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[5]
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.[5]
Visualizing the Process
To better understand the chemical transformation and the experimental setup, the following diagrams are provided.
Caption: Reaction mechanism of this compound reduction of an ester.
Caption: A generalized experimental workflow for the this compound reduction of esters.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to Computational Modeling of DIBAL-H Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminium hydride (DIBAL-H) is a versatile and selective reducing agent widely employed in organic synthesis, particularly for the partial reduction of esters and nitriles to aldehydes. Understanding the intricacies of its reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. While experimental studies have elucidated the general mechanistic pathways, computational modeling offers a powerful complementary approach to gain deeper insights into the energetics and geometries of transition states and intermediates.
This guide provides a comparative overview of the established reaction mechanisms of this compound and presents a hypothetical framework for its computational modeling, addressing the current gap in dedicated theoretical studies on this specific reagent.
Comparison of this compound with Common Hydride Reducing Agents
The choice of reducing agent is critical in chemical synthesis. This compound occupies a unique niche due to its electrophilic nature and steric bulk, which differentiate it from other common hydride donors like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).
| Feature | Diisobutylaluminium Hydride (this compound) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Strong, but selective | Very strong, unselective | Mild, selective |
| Mechanism | Electrophilic (Lewis acidic coordination followed by hydride transfer)[1] | Nucleophilic hydride donor[2] | Nucleophilic hydride donor[3] |
| Reduction of Esters | Aldehyde (at -78 °C) or primary alcohol (at higher temperatures)[4][5] | Primary alcohol[4] | Generally unreactive[2] |
| Reduction of Nitriles | Aldehyde (via imine intermediate)[1][6][7] | Primary amine[4] | Unreactive[2] |
| Reduction of Aldehydes/Ketones | Primary/Secondary alcohol | Primary/Secondary alcohol | Primary/Secondary alcohol |
| Solvent Compatibility | Aprotic solvents (e.g., Toluene, THF, DCM)[8] | Aprotic ethers (e.g., THF, Diethyl ether) | Protic solvents (e.g., Ethanol, Methanol) |
| Safety Considerations | Pyrophoric, reacts violently with water[5] | Pyrophoric, reacts violently with water | Stable in aprotic solvents, reacts with water |
Established Reaction Mechanisms of this compound
The selectivity of this compound, particularly in the partial reduction of esters and nitriles, is attributed to the stability of the tetrahedral intermediate at low temperatures.[9]
Reduction of Esters to Aldehydes
The mechanism involves two key steps:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum center of this compound coordinates to the carbonyl oxygen of the ester, which acts as a Lewis base. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[1]
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the activated carbonyl carbon, forming a tetrahedral intermediate. At low temperatures (typically -78 °C), this intermediate is stable.[4]
-
Workup: Aqueous workup hydrolyzes the intermediate to release the aldehyde.[4]
Reduction of Nitriles to Aldehydes
A similar mechanism is observed for the reduction of nitriles:
-
Lewis Acid-Base Coordination: The aluminum atom of this compound coordinates to the nitrogen atom of the nitrile.[4]
-
Hydride Transfer: A hydride is transferred to the nitrile carbon, forming an imine-aluminum complex.[7]
-
Workup: Hydrolysis of the imine intermediate yields the aldehyde.[1]
Hypothetical Computational Modeling of this compound Ester Reduction
Due to a lack of published computational studies specifically on this compound reaction mechanisms, the following section outlines a hypothetical, yet robust, computational protocol and illustrative data for the reduction of methyl acetate (B1210297) as a model substrate.
Proposed Computational Protocol
A density functional theory (DFT) approach is well-suited for investigating the reaction mechanism.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be appropriate.
-
Model System: The reaction of this compound (as a monomer for simplification) with methyl acetate.
-
Level of Theory:
-
Functional: A hybrid functional like B3LYP or a more modern functional such as M06-2X or ωB97X-D would be suitable for capturing both thermochemical and kinetic aspects.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) for initial geometry optimizations, followed by a larger basis set such as 6-311+G(d,p) for more accurate single-point energy calculations.
-
-
Solvent Effects: The polarizable continuum model (PCM) or the SMD solvation model can be used to implicitly model the effects of a solvent like toluene.
-
Calculations:
-
Geometry Optimization: Full geometry optimization of all reactants, intermediates, transition states, and products.
-
Frequency Analysis: To confirm the nature of stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition states connect the correct reactants and products.
-
Illustrative Quantitative Data (Hypothetical)
The following table presents plausible relative energies that could be obtained from the proposed computational study. These values are for illustrative purposes only.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + Methyl Acetate) | 0.0 |
| TS1 | Transition State for Coordination | +5.2 |
| INT1 | Coordinated Intermediate | -8.5 |
| TS2 | Transition State for Hydride Transfer | +12.7 |
| INT2 | Tetrahedral Intermediate | -15.3 |
| P | Products (after hydrolysis) | -25.0 |
Experimental Protocols
General Procedure for this compound Reduction of an Ester to an Aldehyde[8]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., DCM, THF, or toluene)
-
This compound (1.0 M solution in a hydrocarbon solvent, 1.0-1.2 eq)
-
Aqueous Rochelle's salt solution or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed under an inert atmosphere (nitrogen or argon).
-
The ester is dissolved in the anhydrous solvent and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
The this compound solution is added dropwise to the stirred solution, ensuring the internal temperature is maintained at or below -75 °C.[9]
-
The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, it is quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.
-
The reaction mixture is allowed to warm to room temperature, and the aqueous Rochelle's salt solution is added with vigorous stirring until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
The product is then purified by column chromatography, distillation, or recrystallization as needed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
DIBAL-H: A Milder and More Selective Alternative to LAH for Carbonyl Reductions
In the realm of organic synthesis, the reduction of carbonyl compounds is a fundamental transformation. For decades, Lithium Aluminum Hydride (LAH) has been the reagent of choice for its sheer power and versatility. However, its high reactivity often leads to a lack of selectivity, posing challenges in complex syntheses where delicate functional groups need to be preserved. This has led to the prominence of Diisobutylaluminum Hydride (DIBAL-H) as a milder, bulkier, and more selective reducing agent, particularly for the partial reduction of esters and nitriles to aldehydes. This guide provides a comprehensive comparison of this compound and LAH, supported by experimental data, detailed protocols, and safety guidelines to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: Reactivity and Selectivity
Lithium Aluminum Hydride is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles, typically to their corresponding alcohols or amines.[1] Its high reactivity stems from the polar Al-H bond, which delivers a hydride ion (H⁻) with significant nucleophilicity. In contrast, this compound is a sterically hindered, electrophilic reducing agent.[2][3] The bulky isobutyl groups temper its reactivity and introduce a higher degree of selectivity.[4]
The most significant advantage of this compound over LAH is its ability to facilitate the partial reduction of esters and nitriles to aldehydes at low temperatures.[5][6][7] At temperatures around -78 °C, the tetrahedral intermediate formed upon hydride attack on an ester is stable.[8] Subsequent aqueous work-up then liberates the aldehyde before a second hydride addition can occur.[8] LAH, being more reactive, typically reduces esters all the way to primary alcohols, as the intermediate aldehyde is more reactive than the starting ester and is immediately reduced.[9][10]
The following table summarizes the comparative performance of this compound and LAH in the reduction of various functional groups, with supporting experimental data.
| Functional Group | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Ester | Methyl Benzoate | This compound | Toluene (B28343), -78 °C | Benzaldehyde | ~82 | [3] |
| Ester | Methyl Benzoate | LAH | Diethyl ether, 0 °C to RT | Benzyl Alcohol | >90 | [3] |
| Ester | Ethyl 4-(bromomethyl)benzoate | This compound | Not specified | [4-(bromomethyl)phenyl]methanol | 90 | [11] |
| Nitrile | Benzonitrile | This compound | Not specified | Benzaldehyde | High | [12] |
| Nitrile | Benzonitrile | LAH | Not specified | Benzylamine | High | [12] |
| α,β-Unsaturated Ester | Cinnamaldehyde | This compound | -10 °C (Inverse Addition) | Cinnamyl Alcohol | High | [13] |
| α,β-Unsaturated Ester | Cinnamaldehyde | LAH | Refluxing THF (Normal Addition) | Hydrocinnamyl Alcohol | High | [13] |
| Carboxylic Acid | Benzoic Acid | This compound | Not specified | Benzyl Alcohol | 72 | [12] |
| Carboxylic Acid | Benzoic Acid | LAH | Diethyl ether or THF | Benzyl Alcohol | High | [9] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for achieving the desired outcomes and ensuring safety. Below are representative protocols for the reduction of an ester using both this compound and LAH.
Protocol 1: Partial Reduction of an Ester to an Aldehyde using this compound[10][15]
This protocol describes the selective reduction of an ester to an aldehyde at low temperature.
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).
-
The ester (1.0 eq) is dissolved in an anhydrous solvent such as toluene or dichloromethane (B109758) (DCM) and the solution is cooled to -78 °C using a dry ice/acetone bath.
2. Addition of this compound:
-
A solution of this compound (1.0 - 1.2 eq, typically 1.0 M in an appropriate solvent) is added dropwise to the stirred ester solution via the dropping funnel.
-
The internal temperature must be carefully monitored and maintained below -70 °C throughout the addition.
3. Reaction Monitoring:
-
The reaction mixture is stirred at -78 °C for 1-3 hours.
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
4. Quenching:
-
Once the reaction is deemed complete, it is quenched at -78 °C by the slow, dropwise addition of methanol (B129727) to consume any excess this compound.
5. Work-up:
-
The reaction mixture is allowed to warm to room temperature.
-
An aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers are observed. This helps to break up the aluminum salts.[7][14] Alternatively, a dilute acid solution (e.g., 1 M HCl) can be cautiously added.[2]
-
The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent (e.g., ethyl acetate).
6. Isolation and Purification:
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Protocol 2: Reduction of an Ester to a Primary Alcohol using LAH[7][14]
This protocol outlines the complete reduction of an ester to a primary alcohol.
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and an addition funnel. The entire apparatus is maintained under a positive pressure of nitrogen.
-
A suspension of LAH (typically an excess, e.g., 1.5-2.0 eq of hydride) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared in the flask and cooled to 0 °C in an ice bath.
2. Addition of Ester:
-
A solution of the ester (1.0 eq) in the same anhydrous solvent is added dropwise from the addition funnel to the stirred LAH suspension at a rate that maintains a gentle reflux or the desired reaction temperature.
3. Reaction Completion:
-
After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to ensure complete conversion.
-
The reaction progress is monitored by TLC.
4. Quenching (Fieser Work-up): [5][9][15][16][17]
-
The reaction is cooled to 0 °C in an ice bath.
-
For every 'x' grams of LAH used, the following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.
5. Isolation and Purification:
-
The resulting slurry is stirred at room temperature for at least 15 minutes.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The product is then purified by distillation or column chromatography.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in choosing between this compound and LAH, the following diagrams are provided.
References
- 1. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Magic Formulas [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comprehensive Cost-Benefit Analysis of DIBAL-H in Synthesis
For researchers, scientists, and drug development professionals, the selection of a reducing agent is a critical decision in the intricate process of chemical synthesis. Among the plethora of options, Diisobutylaluminium hydride (DIBAL-H) has carved out a significant niche, particularly for its ability to perform selective reductions. This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance, cost, and operational considerations with common alternatives such as Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄), and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).
Executive Summary
This compound is a powerful and sterically hindered reducing agent, renowned for its ability to partially reduce esters and nitriles to aldehydes at low temperatures, a transformation that is often challenging with other hydrides.[1][2] This selectivity can eliminate the need for additional protection and deprotection steps or oxidation of a primary alcohol, streamlining the synthetic route and potentially reducing overall costs.[3] However, the benefits of this compound's selectivity must be weighed against its higher reagent cost, the need for cryogenic reaction conditions, and stringent handling requirements due to its pyrophoric nature.
Cost Analysis
A direct comparison of reagent costs reveals that this compound is often more expensive on a per-mole-of-hydride basis than LiAlH₄ and significantly more so than NaBH₄. The price of Red-Al® is comparable to that of this compound. The overall cost of a reaction, however, extends beyond the price of the reducing agent itself. A comprehensive cost analysis must also factor in solvents, temperature control, work-up procedures, and waste disposal.
Table 1: Estimated Reagent and Associated Costs
| Item | This compound (1.0 M in Toluene) | LiAlH₄ (powder, 95%) | NaBH₄ (powder, >98%) | Red-Al® (70 wt. % in Toluene) |
| Reagent Cost ($/mol H⁻) | ~$80 - $120 | ~$30 - $50 | ~$5 - $10 | ~$70 - $100 |
| Solvent Requirement | Anhydrous, non-protic (e.g., Toluene (B28343), Hexane) | Anhydrous ethers (e.g., THF, Diethyl ether) | Protic solvents (e.g., Ethanol, Methanol) or aprotic polar solvents | Aromatic hydrocarbons, ethers |
| Typical Temperature | -78 °C (Cryogenic) | 0 °C to reflux | 0 °C to room temperature | Room temperature to reflux |
| Cooling Cost | High (Liquid Nitrogen/Dry Ice) | Low to Moderate | Low | Low to Moderate |
| Work-up Complexity | Moderate (Requires careful quenching) | High (Often forms gelatinous precipitates) | Low (Simple aqueous quench) | Moderate |
| Waste Disposal Cost | Moderate to High (Aluminum waste) | Moderate to High (Aluminum waste) | Low (Boron waste) | Moderate to High (Aluminum waste) |
Disclaimer: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly different.
Performance Comparison
The primary advantage of this compound lies in its unique reactivity profile, which is largely influenced by its bulky isobutyl groups and its electrophilic nature.[4] This allows for a level of selectivity that is often unattainable with more powerful or nucleophilic reducing agents.
Table 2: Reactivity and Selectivity of Common Reducing Agents
| Functional Group | This compound | LiAlH₄ | NaBH₄ | Red-Al® |
| Aldehydes/Ketones | Alcohol | Alcohol | Alcohol | Alcohol |
| Esters | Aldehyde (-78 °C) or Alcohol (RT) | Alcohol | No reaction or very slow | Alcohol (can sometimes be stopped at aldehyde) |
| Lactones | Lactol (-78 °C) or Diol (RT) | Diol | No reaction or very slow | Diol |
| Nitriles | Aldehyde (-78 °C, after hydrolysis) or Amine (RT) | Amine | No reaction | Aldehyde or Amine |
| Amides | Aldehyde or Amine (substrate dependent) | Amine | No reaction | Amine |
| Carboxylic Acids | Alcohol | Alcohol | No reaction | Alcohol |
| Epoxides | Alcohol | Alcohol | Alcohol | Alcohol |
| Alkyl Halides | No reaction | Alkane | No reaction | No reaction |
The chemoselectivity of this compound is a significant benefit in the synthesis of complex molecules, where the preservation of certain functional groups is paramount. For instance, this compound can selectively reduce an ester in the presence of less reactive functional groups that would be reduced by the less discriminate LiAlH₄.[5]
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the reduction of an ester to an aldehyde using this compound and the reduction of an ester to an alcohol using LiAlH₄ are provided below.
Protocol 1: Partial Reduction of an Ester to an Aldehyde using this compound[6]
Materials:
-
Ester (1.0 equiv)
-
Anhydrous Toluene (to make a 0.2 M solution)
-
This compound (1.0 M solution in toluene, 1.1 - 1.5 equiv)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester in anhydrous toluene in a flame-dried flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution dropwise over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography or distillation.
Protocol 2: Reduction of an Ester to a Primary Alcohol using LiAlH₄
Materials:
-
Ester (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
LiAlH₄ powder (1.0 - 1.5 equiv)
-
Water
-
15% aqueous NaOH solution
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ester in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Perform a Fieser workup by slowly and sequentially adding water, 15% aqueous NaOH, and then more water in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid.
-
Wash the solid with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be further purified by chromatography or distillation.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and the chemical transformations involved, the following diagrams are provided.
Caption: Decision tree for selecting a reducing agent for ester reduction.
Caption: Comparison of synthetic routes to an aldehyde from an ester.
Safety and Handling
A crucial aspect of the cost-benefit analysis is the safety and handling requirements of each reagent.
-
This compound: Pyrophoric and reacts violently with water and air.[6] It must be handled under an inert atmosphere using syringe and cannula techniques. Spills must be quenched carefully with an alcohol like isopropanol.
-
LiAlH₄: Highly flammable solid that also reacts violently with water, releasing flammable hydrogen gas. It requires handling in a dry, inert atmosphere.
-
NaBH₄: A relatively benign solid that can be handled in the air for short periods. It reacts with protic solvents to release hydrogen, but the reaction is much less vigorous than with LiAlH₄.
-
Red-Al®: Moisture-sensitive but not pyrophoric, making it generally safer to handle than LiAlH₄ and this compound.[6]
The stringent handling requirements for this compound and LiAlH₄ necessitate specialized equipment and trained personnel, which can add to the indirect costs of their use.
Conclusion
This compound is an invaluable tool in organic synthesis, offering a unique and often indispensable pathway to aldehydes from esters and nitriles. Its high selectivity can significantly simplify synthetic routes to complex molecules. However, the decision to use this compound must be a careful consideration of its higher reagent cost, the operational expenses of cryogenic reactions, and the stringent safety precautions required for its handling.
For reductions where a primary alcohol is the desired product, LiAlH₄ remains a more cost-effective and powerful option, albeit with its own significant handling risks. NaBH₄ is a safe and inexpensive choice for the reduction of aldehydes and ketones but is generally unreactive towards esters. Red-Al® offers a compromise, with reactivity comparable to LiAlH₄ but with improved safety and handling characteristics.
Ultimately, the most cost-effective reducing agent is the one that provides the desired product in high yield and purity with the minimum number of synthetic steps and operational complexity. For the selective synthesis of aldehydes from esters and nitriles, the higher upfront cost of this compound is often justified by the overall efficiency and elegance of the transformation.
References
A Comparative Guide to the Environmental Impact of DIBAL-H and Alternative Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a reducing agent is a critical decision in chemical synthesis, with significant implications not only for reaction outcomes but also for the overall environmental footprint of a process. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent, valued for its ability to selectively reduce esters and nitriles to aldehydes. However, its use is not without environmental and safety concerns. This guide provides an objective comparison of the environmental impact of this compound with other common reducing agents—Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄), and Catalytic Hydrogenation—supported by available data and detailed experimental considerations.
Executive Summary
The environmental impact of a reducing agent is a multifaceted issue encompassing factors beyond the reaction itself, including the manufacturing of the reagent, solvent usage, reaction conditions, work-up procedures, and waste disposal. While this compound offers unique selectivity in certain transformations, its environmental profile is challenged by its pyrophoric nature, the generation of aluminum-containing waste streams, and the need for stringent anhydrous conditions. In contrast, catalytic hydrogenation stands out as a significantly greener alternative where applicable, boasting a much lower Process Mass Intensity (PMI) and generating minimal waste. Sodium borohydride offers a safer and more environmentally benign option for specific reductions compared to the metal hydrides, though with a more limited substrate scope. Lithium aluminum hydride, while a powerful and versatile reducing agent, shares many of the environmental and safety drawbacks of this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative and qualitative parameters for this compound and its alternatives. Direct comparative data for the same reaction across all agents is scarce in the literature; therefore, this table represents a compilation of typical values and observations.
| Parameter | This compound (Diisobutylaluminium hydride) | LiAlH₄ (Lithium aluminum hydride) | NaBH₄ (Sodium borohydride) | Catalytic Hydrogenation |
| Typical Substrates | Esters, nitriles, lactones, α,β-unsaturated esters[1] | Carboxylic acids, esters, amides, nitriles, ketones, aldehydes[2] | Aldehydes, ketones, acid chlorides[3] | Wide range of functional groups (C=C, C=O, C≡N, etc.) |
| Typical Products | Aldehydes, alcohols, lactols | Alcohols, amines | Alcohols | Alkanes, alcohols, amines |
| Reaction Temperature | Low temperatures (typically -78 °C) to control selectivity[1] | 0 °C to reflux | Room temperature to reflux | Varies (often elevated temperature and pressure) |
| Solvents | Anhydrous non-protic solvents (e.g., Toluene, Hexane, THF, DCM)[4] | Anhydrous ethers (e.g., Diethyl ether, THF) | Protic solvents (e.g., Ethanol, Methanol (B129727), Water)[4][5] | Various (e.g., Ethanol, Methanol, Ethyl acetate) |
| Work-up Procedure | Quenching with methanol, followed by aqueous acid or Rochelle's salt; generates aluminum salts.[6] | Careful quenching with water and/or aqueous base; generates aluminum and lithium salts. | Typically straightforward, pH adjustment may be needed. | Filtration to remove the catalyst. |
| Key Waste Products | Aluminum hydroxide (B78521)/salts, solvent waste. | Aluminum hydroxide, lithium salts, solvent waste. | Borate (B1201080) salts, solvent waste. | Spent catalyst (often recyclable), minimal solvent waste. |
| Process Mass Intensity (PMI) | High | High | Moderate to High | Very Low (e.g., 14) [4] |
| E-Factor | High | High | Moderate to High | Very Low |
| Safety Concerns | Pyrophoric (ignites on contact with air), reacts violently with water.[7] | Highly reactive, pyrophoric, reacts violently with water. | Relatively stable in air and protic solvents. | Flammable hydrogen gas, potential for catalyst pyrophoricity. |
Note: PMI (Process Mass Intensity) = Total mass in a process / Mass of product. E-Factor = Total mass of waste / Mass of product. A lower PMI and E-Factor indicate a greener process.
Experimental Protocols: A Closer Look
To provide a practical context for comparison, below are generalized experimental protocols for the reduction of an ester.
Protocol 1: Partial Reduction of an Ester to an Aldehyde using this compound[6]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the ester (1.0 eq) dissolved in anhydrous dichloromethane (B109758) (DCM) or toluene.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: A solution of this compound (1.0-1.2 eq) in a suitable solvent is added dropwise to the stirred ester solution, maintaining the internal temperature below -75 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours and monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.
-
Work-up: The mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography.
Protocol 2: Reduction of an Ester to an Alcohol using LiAlH₄
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of the ester (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition of LiAlH₄: A solution of LiAlH₄ (1.0-1.5 eq) in the same anhydrous solvent is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Quenching (Fieser work-up): The reaction is cooled to 0 °C and quenched by the sequential, slow, and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: The resulting granular precipitate of aluminum and lithium salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude alcohol is purified by distillation or column chromatography.
Protocol 3: Reduction of an Ester to an Alcohol using NaBH₄ (with a co-solvent)[5]
-
Reaction Setup: A round-bottom flask is charged with the ester (1.0 eq) and a solvent such as methanol or a mixture of THF and methanol.
-
Addition of NaBH₄: Sodium borohydride (excess, e.g., 2-4 eq) is added portion-wise to the stirred solution.
-
Reaction: The reaction is stirred at room temperature or heated to reflux for several hours to days, with progress monitored by TLC.
-
Work-up: The reaction is cooled, and the excess NaBH₄ is quenched by the slow addition of a weak acid (e.g., acetic acid or dilute HCl). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude alcohol is purified by distillation or column chromatography.
Protocol 4: Reduction of an Ester to an Alcohol via Catalytic Hydrogenation
-
Reaction Setup: A high-pressure reactor (autoclave) is charged with the ester (1.0 eq), a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., a ruthenium-based catalyst).
-
Reaction: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The mixture is heated and stirred for the required time.
-
Work-up: After cooling and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude alcohol is typically of high purity and may not require further purification.
Environmental Impact Analysis
This compound and LiAlH₄: The Aluminum Waste Stream
Both this compound and LiAlH₄ generate a significant waste stream of aluminum salts, primarily aluminum hydroxide, after quenching and work-up.[8] While aluminum hydroxide itself has applications in water treatment and as a flame retardant, the waste generated from chemical synthesis is often contaminated with organic residues and other salts, making its reuse challenging and costly.[9][10][11] The disposal of this "anodising mud" typically involves landfilling.[8][12] The production of aluminum metal is energy-intensive, contributing to the overall environmental footprint of these reagents.[11]
From a safety perspective, the pyrophoric nature of both this compound and LiAlH₄ necessitates specialized handling procedures under an inert atmosphere, increasing operational complexity and the potential for hazardous incidents.[7]
Sodium Borohydride: A Milder, Safer Alternative
Sodium borohydride is a less powerful reducing agent and is generally considered safer to handle than this compound and LiAlH₄. It can be used in protic solvents like alcohols and even water, which are more environmentally friendly than the anhydrous ethers and hydrocarbons required for the aluminum hydrides. The borate byproducts are generally considered less hazardous than the aluminum waste streams. However, its lower reactivity limits its application to more reactive functional groups like aldehydes and ketones, and it is often sluggish in reducing esters.[3][5]
Catalytic Hydrogenation: The Greenest Approach
When applicable, catalytic hydrogenation is by far the most environmentally friendly reduction method. The primary reagent, hydrogen gas, produces only water as a byproduct upon combustion. The process is highly atom-economical, and the use of a catalyst in small quantities significantly reduces waste. A comparative study of an ester reduction showed a dramatic difference in Process Mass Intensity (PMI): 14 for a Ru-catalyzed hydrogenation, compared to 52 for a LiAlH₄ reduction and 133 for a NaBH₄ reduction.[4] The main environmental considerations for catalytic hydrogenation are the energy required for high-pressure and/or high-temperature conditions and the environmental impact of the catalyst itself (often precious metals). However, these catalysts are often recyclable, mitigating their impact.
Visualizing the Comparison
Logical Comparison of Environmental Factors
Caption: Environmental and safety comparison of reducing agents.
General Experimental Workflow for a Reduction Reaction
Caption: A typical workflow for a reduction reaction.
Conclusion
The choice of a reducing agent has profound consequences on the environmental sustainability of a chemical process. While this compound remains a valuable tool for its unique selectivity in converting esters and nitriles to aldehydes, its environmental and safety profile necessitates careful consideration of alternatives. For reductions that do not require the specific reactivity of this compound, catalytic hydrogenation offers a significantly greener path forward, characterized by high atom economy and minimal waste generation. Sodium borohydride presents a safer and more environmentally benign option for the reduction of aldehydes and ketones. As the pharmaceutical and chemical industries increasingly prioritize green chemistry, a thorough evaluation of all available reduction methodologies is essential for developing safer, more efficient, and sustainable synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Welcome to www.sheldon.nl [sheldon.nl]
- 8. researchgate.net [researchgate.net]
- 9. qingdaopengfeng.com [qingdaopengfeng.com]
- 10. watermelonrabbit.com [watermelonrabbit.com]
- 11. qingdaopengfeng.com [qingdaopengfeng.com]
- 12. Approaches for the treatment of waste streams of the aluminium anodising industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Evidence for Intermediates in DIBAL-H Reductions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent widely employed in organic synthesis for the partial reduction of various functional groups. Its ability to selectively reduce esters, lactones, and nitriles to aldehydes at low temperatures is a cornerstone of modern synthetic chemistry. This selectivity is attributed to the formation of a stable tetrahedral intermediate at cryogenic temperatures, which prevents over-reduction to the corresponding alcohols or amines. This guide provides a comparative analysis of the spectroscopic evidence for these intermediates, supported by experimental data and detailed protocols.
The Generally Accepted Mechanism: A Stable Tetrahedral Intermediate
The partial reduction of esters and lactones with this compound is proposed to proceed through a two-step mechanism. First, the Lewis acidic aluminum center of this compound coordinates to the carbonyl oxygen of the substrate. This is followed by the intramolecular transfer of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. At low temperatures, typically -78 °C, this intermediate is stable.[1][2] Upon aqueous workup, the intermediate is hydrolyzed to a hemiacetal (in the case of esters) or a lactol (in the case of lactones), which then collapses to the final aldehyde product.[1] Similarly, the reduction of nitriles is believed to proceed via an imine-alane complex that is stable at low temperatures and hydrolyzes to an aldehyde upon workup.[2]
While this mechanism is widely accepted, direct spectroscopic observation of these intermediates is challenging due to their transient nature at higher temperatures. However, studies on related systems, such as Weinreb amides, have provided valuable spectroscopic proof of analogous stable intermediates.
Spectroscopic Evidence: The Case of Weinreb Amides
A study on the this compound reduction of Weinreb amides provides clear spectroscopic evidence for the formation of a stable aluminum aminal intermediate.[3] This intermediate acts as a "masked aldehyde," stable enough at 0 °C to undergo subsequent reactions.
¹H NMR Spectroscopic Data
In an in-situ ¹H NMR study, the reaction of a Weinreb amide with this compound was monitored in toluene-d8 (B116792) at 0 °C.[3] The spectra clearly showed the disappearance of the this compound signal and the appearance of new signals corresponding to the aluminum aminal intermediate.
| Compound | Functional Group | Key ¹H NMR Signal (ppm) | Observation |
| This compound | Al-H | ~4.0 (broad) | Signal disappears upon reaction |
| Weinreb Amide | N-OCH₃ | ~3.2 (singlet) | Signal shifts upon formation of intermediate |
| Aluminum Aminal Intermediate | - | New signals appear | Formation of a new, stable species is confirmed |
This direct observation provides strong evidence for the formation of a stable tetrahedral-type intermediate in this compound reductions.
Comparison with Other Reducing Agents
The ability of this compound to form a stable intermediate at low temperatures distinguishes it from other common reducing agents like lithium aluminum hydride (LiAlH₄).
| Reducing Agent | Substrate | Intermediate Stability | Typical Product | Spectroscopic Evidence of Intermediate |
| This compound | Ester | Stable at -78 °C | Aldehyde | Inferred; direct evidence for related amides |
| This compound | Lactone | Stable at -78 °C | Lactol | Inferred from product isolation |
| This compound | Nitrile | Stable at -78 °C | Aldehyde | Inferred from mechanism |
| LiAlH₄ | Ester | Unstable | Alcohol | No direct observation reported |
| LiAlH₄ | Nitrile | Unstable | Amine | No direct observation reported |
Experimental Protocols
In-situ ¹H NMR Study of this compound Reduction of a Weinreb Amide[3]
-
Materials: Weinreb amide, this compound (1 M solution in toluene), Toluene-d8.
-
Apparatus: NMR tube, syringe, low-temperature NMR probe.
-
Procedure:
-
A solution of the Weinreb amide (0.1 mmol) in toluene-d8 (0.5 mL) is prepared in an NMR tube under an inert atmosphere.
-
The NMR tube is cooled to 0 °C in the NMR probe.
-
An initial ¹H NMR spectrum of the starting material is acquired.
-
This compound (0.1 mL, 0.1 mmol, 1 M solution in toluene) is added dropwise to the NMR tube via syringe.
-
¹H NMR spectra are acquired periodically to monitor the consumption of starting materials and the formation of the intermediate.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms and the key intermediates in this compound reductions.
Caption: Proposed mechanism for the this compound reduction of an ester.
Caption: Proposed mechanism for the this compound reduction of a nitrile.
Conclusion
The selective reduction of esters, lactones, and nitriles to aldehydes by this compound at low temperatures is a powerful tool in organic synthesis. The formation of a stable intermediate is the key to this selectivity. While direct spectroscopic evidence for the intermediates in ester, lactone, and nitrile reductions remains elusive in the literature, the detailed in-situ NMR studies on the analogous reduction of Weinreb amides provide compelling evidence for the existence of such stable intermediates. This understanding allows researchers to confidently employ this compound for controlled reductions in the synthesis of complex molecules.
References
Safety Operating Guide
Safe Disposal of Diisobutylaluminium Hydride (DIBAL-H): A Procedural Guide
Diisobutylaluminium hydride (DIBAL-H) is a potent and versatile reducing agent utilized extensively in organic synthesis. However, its pyrophoric nature, reacting spontaneously with air and violently with water, necessitates stringent and meticulous disposal procedures.[1][2] This guide provides essential, step-by-step instructions for the safe quenching and disposal of residual this compound in a laboratory setting, ensuring researcher safety and compliance with institutional protocols.
Immediate Safety and Handling Precautions
Prior to commencing any disposal procedure, adherence to the following safety protocols is imperative to mitigate risks of fire, explosion, and severe injury.[1]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:
-
Flame-resistant lab coat: To protect against fire hazards.[1]
-
Chemical splash goggles and a face shield: For comprehensive eye and face protection.[1]
-
Chemical-resistant gloves: Nitrile or neoprene gloves are suitable; wearing two pairs is recommended.[1]
-
Appropriate footwear: Closed-toe shoes are required.[1]
Engineering Controls:
-
All handling and disposal of this compound must be conducted within a certified chemical fume hood to ensure proper ventilation.[1][3]
-
An inert atmosphere, typically nitrogen or argon, is essential to prevent contact with air and moisture.[1][2]
-
Use spark-proof tools to avoid ignition sources.[1]
Emergency Preparedness:
-
A Class D dry powder fire extinguisher must be readily accessible. Do not use water, carbon dioxide, or foam extinguishers on this compound fires.[1]
-
A safety shower and eyewash station must be in close proximity and unobstructed.[1]
-
Have a container of sand or other dry, inert absorbent material available for immediate containment of spills.[1][3]
Quantitative Data for this compound Handling
While precise ratios for quenching can vary based on the concentration of the this compound solution and specific experimental conditions, the following table provides general guidelines.
| Property | Value |
| Molecular Formula | C8H19Al |
| Density | 0.798 g/mL |
| Boiling Point | 105 °C @ 0.2 mm Hg |
| Melting Point | -80 °C |
| Flash Point | > -22 °C |
| Autoignition Temp. | > 225 °C |
| Quenching Temp. | -78°C to 0°C |
Data sourced from various safety and technical documents.[1][3]
Step-by-Step this compound Quenching and Disposal Protocol
The fundamental principle of safe this compound disposal is the slow and sequential reaction with progressively more reactive quenching agents to manage the exothermic reaction at each stage.[1]
1. Preparation and Dilution:
-
Conduct the entire procedure under an inert atmosphere (nitrogen or argon).[1]
-
If quenching a reaction mixture, ensure it is cooled to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).[1][4]
-
For residual this compound in a reagent bottle, it is advisable to first dilute it with an anhydrous, non-reactive solvent such as toluene (B28343) or heptane.[1]
2. Initial Quenching (Slow and Controlled):
-
Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326) to the cooled this compound solution with vigorous stirring.[3] A common alternative is methanol.[4][5]
-
Maintain the low temperature throughout the addition. The reaction is highly exothermic and will generate gas. The rate of addition should be controlled to keep the reaction from becoming too vigorous.
3. Secondary Quenching:
-
Once the initial vigorous reaction has subsided, a more reactive quenching agent can be slowly added. This is typically a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[6][7] This method is often preferred as it helps to break up any gelatinous aluminum salt precipitates, making the mixture easier to handle.[7]
-
Alternatively, after the initial quench with an alcohol, water or a dilute acid can be cautiously added.[5]
4. Final Work-up and Disposal:
-
Allow the quenched mixture to warm to room temperature slowly.
-
If Rochelle's salt was used, continue stirring until two clear layers are observed.[7]
-
Separate the organic and aqueous layers.
-
The aqueous layer, containing the aluminum salts, should be neutralized if necessary and disposed of as hazardous waste according to your institution's guidelines.
-
The organic layer can be washed, dried, and concentrated if desired to recover any product, or disposed of as hazardous organic waste.
-
Segregate the waste into appropriately labeled containers for hazardous waste disposal.[1] Do not pour the quenched mixture down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Spill Management
In the event of a this compound spill, immediate and decisive action is critical.
-
Small Spills (a few milliliters): Alert personnel in the immediate area. If it is safe to do so, cover the spill with a generous amount of dry sand or another inert absorbent material.[1][3] Using spark-proof tools, carefully collect the absorbed material into a dry container and begin the quenching procedure in a safe, controlled manner.[1]
-
Large Spills: Evacuate the laboratory immediately.[1] Activate the fire alarm and contact your institution's emergency response team, providing them with the specific details of the spill (chemical, quantity, location).[1]
Caption: Workflow for the safe quenching and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H)
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Diisobutylaluminium Hydride (DIBAL-H), a potent and versatile reducing agent.
Diisobutylaluminium hydride (this compound) is a valuable reagent in organic synthesis, however, its pyrophoric nature, reacting spontaneously with air and violently with water, necessitates stringent safety protocols.[1][2][3] Adherence to the following guidelines is critical to mitigate the significant risks of fire, explosion, and severe chemical burns.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that reacts violently with water to release flammable gases, causes severe skin burns, and serious eye damage.[4] Therefore, a comprehensive personal protective equipment (PPE) ensemble is mandatory.
Data on Personal Protective Equipment for this compound Handling
| PPE Category | Type | Material/Standard | Recommendations and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Always inspect gloves for integrity before use.[6] It is recommended to wear two pairs of gloves.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield | Mandatory for all handling operations to protect against splashes.[1] |
| Body Protection | Flame-resistant lab coat | Flame-resistant and anti-static material | A chemical-resistant apron or coveralls should be worn over the lab coat for tasks with a higher risk of exposure.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Varies based on exposure assessment | Required if there is a risk of inhaling vapors or aerosols.[6] All work should be conducted in a certified chemical fume hood.[1][6] |
Experimental Protocol: Step-by-Step Guide for a this compound Reduction
This protocol outlines the reduction of an ester to an aldehyde at low temperatures. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]
1. Preparation:
-
Ensure the fume hood is clean, dry, and free of flammable materials.[6]
-
Have a Class D dry powder fire extinguisher, and containers of dry sand or vermiculite (B1170534) readily accessible.[1]
-
Assemble dry glassware and purge with an inert gas.
-
Allow the this compound reagent bottle to warm to room temperature before use.[7]
2. Reaction Setup:
-
Dissolve the ester in an anhydrous solvent (e.g., DCM, THF, or toluene) in the reaction flask under an inert atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction to the alcohol.[8]
3. Addition of this compound:
-
Using a dry, clean syringe and needle, slowly draw the desired volume of this compound solution.[6]
-
Add the this compound solution dropwise to the stirring reaction mixture, maintaining the temperature at -78 °C.[8]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[8]
4. Quenching the Reaction:
-
Once the reaction is complete, slowly and carefully add a quenching agent while maintaining the low temperature. A common method is the dropwise addition of methanol (B129727) to destroy excess this compound.[8][9]
5. Work-up and Purification:
-
After quenching, slowly bring the reaction to room temperature.[8]
-
Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[8]
-
Separate the organic layer.[8]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[8]
-
Purify the crude product using column chromatography.[8]
Operational and Disposal Plans
Spill Management:
-
Small Spills (<25 mL in a fume hood): Alert personnel in the immediate area. Cover the spill with dry sand or vermiculite.[5][6] Do not use water or combustible materials like paper towels.[6] Carefully collect the absorbed material using non-sparking tools into a dry container and quench as described below.[5]
-
Large Spills: Evacuate the laboratory immediately and activate the fire alarm.[1]
Disposal of Excess this compound and Contaminated Materials:
-
Quenching Excess Reagent: Small amounts of excess this compound should be diluted with an anhydrous, non-reactive solvent like toluene (B28343) or heptane.[1] The diluted solution should then be added dropwise to a vigorously stirring slurry of dry ice in isopropanol (B130326).[6] The completion of the reaction is indicated by the cessation of gas evolution.
-
Waste Collection: All quenched chemical waste must be collected in a designated, properly labeled hazardous waste container.[6][7]
-
Contaminated Materials: Disposable items such as syringes and needles should be rinsed with isopropanol after use and disposed of in a sharps container.[6][7] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[6]
Visualizing Safe Handling and Disposal Workflows
The following diagrams illustrate the logical flow of operations for the safe handling of this compound and the selection of appropriate personal protective equipment.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logic for selecting appropriate PPE when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nouryon.com [nouryon.com]
- 3. acs.org [acs.org]
- 4. tuodaindus.com [tuodaindus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
